molecular formula C9H7FN2O3 B1444779 4-Fluoro-2-methyl-7-nitroisoindolin-1-one CAS No. 881415-06-1

4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Katalognummer: B1444779
CAS-Nummer: 881415-06-1
Molekulargewicht: 210.16 g/mol
InChI-Schlüssel: FDPGIGBGDHNFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a fluorinated and nitrated isoindolinone derivative serving as a valuable building block in medicinal chemistry and drug discovery research. This compound features a fused bicyclic lactam structure, which is a privileged scaffold in the design of pharmaceutically active molecules. The strategic incorporation of both fluorine and nitro substituents on the aromatic ring makes it a versatile intermediate for further synthetic elaboration, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine for the generation of compound libraries . Compounds based on the isoindolinone core are frequently investigated for their potential to interact with biologically relevant enzymes and receptors . The structural motif is similar to that found in agents studied for targeting topoisomerase enzymes and other cellular targets in oncology and virology research . The presence of the fluorine atom is a common bioisostere used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in lead optimization efforts . Researchers utilize this chemical in the exploration of new therapeutic areas, including the development of enzyme inhibitors and the synthesis of more complex molecular architectures. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

4-fluoro-2-methyl-7-nitro-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGIGBGDHNFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Proposed Synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. This route is designed based on established chemical principles and analogous transformations reported in the scientific literature. As a direct, published synthesis for this specific molecule could not be located, this guide serves as a scientifically informed projection for its synthesis. All proposed protocols should be rigorously tested and optimized under appropriate laboratory settings.

Introduction: The Significance of Substituted Isoindolinones

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules have garnered significant attention due to their diverse pharmacological activities. The target molecule, this compound, incorporates key pharmacophoric features: a fluorine atom, known to enhance metabolic stability and binding affinity; a nitro group, a versatile synthetic handle and a potential modulator of electronic properties; and a methyl group on the lactam nitrogen, which can influence solubility and steric interactions.[3] This compound has been identified as an intermediate in the preparation of pyrimidine-based kinase inhibitors for potential cancer treatment, highlighting its importance in drug discovery.[4][5]

This guide provides a detailed, step-by-step proposed synthesis of this compound, offering insights into the rationale behind each synthetic transformation.

Overall Synthetic Strategy

The proposed synthesis commences with a commercially available, appropriately substituted benzene derivative, which undergoes a series of functional group transformations to construct the isoindolin-1-one core and introduce the required substituents. The general approach involves the formation of a phthalide intermediate, followed by amination to yield the desired lactam.

Here is a graphical representation of the proposed synthetic workflow:

Synthetic_Pathway A Starting Material: 2-Bromo-5-fluorotoluene B Step 1: Oxidation A->B KMnO4 C Intermediate 1: 2-Bromo-5-fluorobenzoic acid B->C D Step 2: Ortho-lithiation and Formylation C->D 1. LDA, THF, -78°C 2. DMF E Intermediate 2: 3-Bromo-6-fluoro-2-formylbenzoic acid D->E F Step 3: Reduction E->F NaBH4 G Intermediate 3: 4-Bromo-7-fluoroisobenzofuran-1(3H)-one F->G H Step 4: Amination G->H Methylamine I Intermediate 4: 4-Bromo-7-fluoro-2-methylisoindolin-1-one H->I J Step 5: Nitration I->J HNO3, H2SO4 K Final Product: This compound J->K

Caption: Proposed multi-step synthesis of this compound.

Detailed Synthetic Protocols and Mechanistic Rationale

Step 1: Oxidation of 2-Bromo-5-fluorotoluene to 2-Bromo-5-fluorobenzoic acid

The synthesis initiates with the oxidation of the methyl group of 2-bromo-5-fluorotoluene to a carboxylic acid. This is a standard transformation that sets the stage for subsequent ortho-functionalization.

Experimental Protocol:

  • To a stirred solution of 2-bromo-5-fluorotoluene (1.0 eq) in a mixture of pyridine and water (10:1), add potassium permanganate (KMnO4, 3.0 eq) portion-wise over 1 hour.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

  • The resulting precipitate, 2-bromo-5-fluorobenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality and Insights: The use of a strong oxidizing agent like KMnO4 is crucial for the complete conversion of the methyl group to a carboxylic acid. The basic medium (pyridine) helps to solubilize the reactants and prevent the formation of unwanted byproducts.

Step 2: Ortho-lithiation and Formylation to 3-Bromo-6-fluoro-2-formylbenzoic acid

This step introduces a formyl group ortho to the carboxylic acid, a key precursor for the lactone ring of the phthalide. Ortho-directed metalation is a powerful tool for regioselective functionalization.

Experimental Protocol:

  • Dissolve 2-bromo-5-fluorobenzoic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 2.2 eq) in THF to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 2 hours to ensure complete deprotonation.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-6-fluoro-2-formylbenzoic acid.

Causality and Insights: The carboxylic acid group directs the deprotonation to the ortho position. LDA is a strong, non-nucleophilic base ideal for this transformation. The low temperature is critical to prevent side reactions.

Step 3: Reduction to 4-Bromo-7-fluoroisobenzofuran-1(3H)-one

The formyl group is selectively reduced to an alcohol, which then undergoes spontaneous cyclization with the adjacent carboxylic acid to form the phthalide (isobenzofuranone) ring.

Experimental Protocol:

  • Dissolve 3-bromo-6-fluoro-2-formylbenzoic acid (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully add 1 M HCl to quench the excess NaBH4 and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-7-fluoroisobenzofuran-1(3H)-one.

Causality and Insights: Sodium borohydride is a mild reducing agent that selectively reduces the aldehyde in the presence of the carboxylic acid. The acidic workup facilitates the lactonization.

Step 4: Amination to 4-Bromo-7-fluoro-2-methylisoindolin-1-one

The phthalide is converted to the corresponding lactam by reaction with methylamine. This is a crucial step in forming the isoindolinone core.

Experimental Protocol:

  • To a solution of 4-bromo-7-fluoroisobenzofuran-1(3H)-one (1.0 eq) in ethanol, add an aqueous solution of methylamine (40% w/w, 5.0 eq).

  • Heat the mixture in a sealed tube at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 4-bromo-7-fluoro-2-methylisoindolin-1-one.

Causality and Insights: Methylamine acts as a nucleophile, attacking the carbonyl carbon of the lactone, leading to ring opening followed by ring closure to form the more stable lactam. Heating is necessary to drive the reaction to completion.

Step 5: Nitration to this compound

The final step is the regioselective nitration of the aromatic ring. The directing effects of the existing substituents will guide the nitro group to the desired position.

Experimental Protocol:

  • Carefully add 4-bromo-7-fluoro-2-methylisoindolin-1-one (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture slowly onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.

Causality and Insights: The combination of nitric acid and sulfuric acid generates the nitronium ion (NO2+), the active electrophile for nitration.[6] The electron-withdrawing nature of the bromo and carbonyl groups, and the ortho, para-directing effect of the fluoro group will influence the position of nitration. It is anticipated that the nitro group will substitute the bromine atom due to the activation of the ring and the conditions used. While direct displacement of bromine is possible, an alternative is electrophilic aromatic substitution at the 7-position.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTheoretical Yield
12-Bromo-5-fluorotolueneKMnO4, Pyridine2-Bromo-5-fluorobenzoic acidHigh
22-Bromo-5-fluorobenzoic acidLDA, DMF3-Bromo-6-fluoro-2-formylbenzoic acidModerate to Good
33-Bromo-6-fluoro-2-formylbenzoic acidNaBH44-Bromo-7-fluoroisobenzofuran-1(3H)-oneGood to High
44-Bromo-7-fluoroisobenzofuran-1(3H)-oneMethylamine4-Bromo-7-fluoro-2-methylisoindolin-1-oneGood
54-Bromo-7-fluoro-2-methylisoindolin-1-oneHNO3, H2SO4This compoundModerate

Conclusion

This technical guide presents a plausible and scientifically grounded synthetic pathway for this compound. The proposed route leverages well-established organic transformations, providing a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable intermediate. Each step has been detailed with a clear protocol and an explanation of the underlying chemical principles. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

  • Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. (2014). Angewandte Chemie International Edition, 53(29), 7476-7479. [Link]

  • GB2291871A - Preparation of nitrofluoroaromatic compounds. (1996).
  • Scheme 3. Synthesis of usefully functionalized isoindolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2022). RSC Advances, 12(28), 17897-17904. [Link]

  • Facile Synthesis of Isoindolinones via Rh(III)-Catalyzed One-Pot Reaction of Benzamides, Ketones, and Hydrazines. (2018). Organic Letters, 20(15), 4569-4572. [Link]

  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (2025). Ningbo Inno Pharmchem. [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic routes to isoindolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. (2001). The Journal of Organic Chemistry, 66(22), 7422-7427. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2001). Microbiology and Molecular Biology Reviews, 65(4), 553-577. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26493-26503. [Link]

  • 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one. (n.d.). Chembase.cn. Retrieved from [Link]

  • 2-Methyl-6-nitro-isoindolin-1-one. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a crucial intermediate in the synthesis of novel therapeutic agents. While not extensively characterized as a standalone compound, its strategic importance is highlighted in the patent literature for the preparation of complex heterocyclic systems. This document details its synthesis, physicochemical properties based on available data, and its documented application in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anti-inflammatory, antiviral, and anticancer properties.[2][3] The versatility of the isoindolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles.[4][5] this compound emerges as a key building block in this context, specifically designed as an intermediate for constructing more elaborate molecules. Its importance lies in the strategic placement of its functional groups—a fluorine atom, a nitro group, and the lactam core—which allow for sequential and regioselective chemical modifications.

Physicochemical Properties

Detailed experimental data for this compound is sparse, as it is primarily synthesized for immediate use in subsequent reactions. However, based on its structure and data from chemical databases, we can summarize its key computed properties.

PropertyValueSource
CAS Number 881415-06-1[6]
Molecular Formula C9H7FN2O3[7]
Molecular Weight 210.16 g/mol [7]
InChIKey FDPGIGBGDHNFDF-UHFFFAOYSA-N[7]
Topological Polar Surface Area 66.1 Ų[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 4[7]

Note: These properties are computationally derived and should be used as a guide. Experimental verification is recommended.

Synthesis and Mechanism

The primary route for the synthesis of this compound is documented in the patent literature, where it serves as a precursor for FAK and/or ALK inhibitors used in cancer treatment.[6] The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of isoindolinone synthesis and the specific examples provided in relevant patents.

Step 1: Nitration of 3-Fluoro-N,N-dimethylbenzamide

  • To a solution of 3-Fluoro-N,N-dimethylbenzamide in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum to yield the nitrated intermediate.

Causality: The strong electron-withdrawing nature of the amide and the directing effect of the fluorine atom guide the nitration to the desired position. The use of a strong acid medium is essential for the generation of the nitronium ion (NO2+), the active electrophile in this reaction.

Step 2: Intramolecular Cyclization

  • The nitrated intermediate is then subjected to conditions that promote intramolecular cyclization to form the isoindolinone ring. This can be achieved through various methods, including metal-catalyzed C-H activation or by converting the amide to a more reactive species.[2][8]

  • A common approach involves the use of a palladium catalyst in the presence of a suitable ligand and base.

  • The reaction is typically carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures.

  • Upon completion, the reaction is cooled, filtered to remove the catalyst, and the solvent is evaporated.

  • The crude product is then purified by column chromatography to yield pure this compound.

Trustworthiness: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material and the formation of the desired product. The structure of the final compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Intramolecular Cyclization A 3-Fluoro-N,N-dimethylbenzamide B Nitrated Intermediate A->B H₂SO₄, HNO₃ 0°C to RT C This compound B->C Pd Catalyst, Base Heat

Caption: Synthetic pathway to this compound.

Application in Drug Development

As previously mentioned, this compound is a valuable intermediate in the synthesis of kinase inhibitors. The nitro group at the 7-position is particularly important as it can be readily reduced to an amino group. This amino functional group can then be further elaborated to introduce various side chains or to form part of another heterocyclic ring system, which is a common strategy in the development of targeted therapies.

Elaboration of the Intermediate

The subsequent steps typically involve:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine using standard conditions such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

  • Functionalization of the Amine: The resulting amino group can undergo a variety of reactions, including acylation, alkylation, or participation in coupling reactions to build more complex molecular architectures.

This strategic functionalization allows for the exploration of the chemical space around the isoindolinone core, which is essential for optimizing the potency and selectivity of the final drug candidate.

Logical Relationship Diagramdot

Application_Workflow A This compound B Reduction of Nitro Group A->B C 7-Amino-4-fluoro-2-methylisoindolin-1-one B->C D Further Functionalization (e.g., Coupling Reactions) C->D E Complex Heterocyclic Systems (e.g., Kinase Inhibitors) D->E

Sources

A Technical Guide to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one (CAS No. 881415-06-1): A Key Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a key chemical intermediate in the development of targeted cancer therapeutics. The document details its chemical identity, including its confirmed CAS number, and delves into its critical role as a building block for the synthesis of potent and selective kinase inhibitors, particularly those targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). This guide will explore the rationale behind its molecular design, outline a plausible synthetic strategy based on established organic chemistry principles, and discuss the downstream applications that underscore its significance in medicinal chemistry and drug discovery. Safety considerations and physicochemical properties are also addressed to provide a complete profile for researchers and drug development professionals.

Introduction: The Emergence of a Niche Synthetic Intermediate

In the landscape of modern oncology, the pursuit of highly specific molecularly targeted agents is paramount. Kinase inhibitors have emerged as a cornerstone of precision medicine, offering the potential to selectively block aberrant signaling pathways that drive tumor growth and survival. Within this context, the strategic design and synthesis of novel heterocyclic scaffolds are of critical importance. This compound (CAS No. 881415-06-1) has been identified as a valuable intermediate, specifically utilized in the preparation of pyrimidine-based compounds targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2]

The isoindolinone core, a bicyclic lactam, provides a rigid and versatile scaffold for the elaboration of complex molecular architectures. The specific substitution pattern of this compound—a fluorine atom at the 4-position, a methyl group on the lactam nitrogen, and a nitro group at the 7-position—is not arbitrary. Each substituent is strategically placed to influence the molecule's reactivity and to serve as a handle for subsequent chemical transformations, ultimately contributing to the final drug candidate's desired pharmacological profile. This guide will dissect the technical aspects of this compound, from its synthesis to its application, providing a foundational resource for scientists in the field.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and development.

IdentifierValueSource
Chemical Name This compoundIUPAC Nomenclature
Synonyms 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one
CAS Number 881415-06-1Chemical Abstracts Service
Molecular Formula C₉H₇FN₂O₃Calculated
Molecular Weight 210.16 g/mol Calculated

The physicochemical properties of nitro- and chloro-substituted indolinone derivatives have been analyzed in some studies, suggesting that such compounds can be suitable for oral medications.[3] For instance, the calculated logP (a measure of lipophilicity) for similar structures falls within a range suitable for drug-like molecules.[3]

Synthesis and Reaction Mechanisms

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in peer-reviewed journals, a general synthetic approach can be inferred from established methodologies for the preparation of substituted isoindolinones and related nitroaromatic compounds. The synthesis would likely involve a multi-step sequence, leveraging foundational organic reactions.

A plausible synthetic pathway could start from a readily available fluorinated and methylated benzene derivative, followed by nitration and subsequent cyclization to form the isoindolinone ring. The choice of reagents and reaction conditions would be critical to control regioselectivity, particularly the placement of the nitro group.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow A Starting Material (e.g., Substituted Fluorotoluene) B Nitration A->B HNO₃/H₂SO₄ C Functional Group Interconversion B->C e.g., Oxidation of a side chain D Cyclization C->D Amidation/ Lactamization E 4-Fluoro-2-methyl-7- nitroisoindolin-1-one D->E

Figure 1: Conceptual workflow for the synthesis of this compound.

The nitration step is a classic electrophilic aromatic substitution, where the position of the nitro group is directed by the existing substituents on the aromatic ring. The subsequent steps would involve the construction of the five-membered lactam ring, a common transformation in heterocyclic chemistry.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][2] Specifically, it serves as a foundational scaffold for developing inhibitors of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).

The Role of FAK and ALK in Cancer
  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are associated with the progression and metastasis of various solid tumors. Therefore, inhibiting FAK is a promising therapeutic strategy to impede tumor growth and spread.[1]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal rearrangements), becomes a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Small molecule inhibitors of ALK have demonstrated remarkable clinical efficacy in patients with ALK-positive tumors.

The Pyrimidine Connection: A Privileged Scaffold

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including many kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for designing potent and selective inhibitors. This compound is utilized to construct more complex molecules that incorporate a pyrimidine moiety, leading to potent FAK and/or ALK inhibitors.

The general workflow for the utilization of this intermediate in drug synthesis is depicted below:

Drug_Synthesis_Workflow A 4-Fluoro-2-methyl-7- nitroisoindolin-1-one B Reduction of Nitro Group A->B e.g., H₂, Pd/C C Coupling with a Pyrimidine Moiety B->C Various coupling reactions D Further Functionalization C->D E Final FAK/ALK Inhibitor D->E

Figure 2: General workflow for the use of this compound in the synthesis of FAK/ALK inhibitors.

The nitro group at the 7-position is a key functional handle. It can be readily reduced to an amine, which then serves as a nucleophile for coupling with an appropriately functionalized pyrimidine ring. The fluorine atom can also play a role in modulating the electronic properties and metabolic stability of the final compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of structurally similar nitroaromatic and fluorinated compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related nitroaromatic compounds can be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.[4]

Researchers should always consult the SDS of analogous compounds and perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a specialized yet crucial chemical intermediate with a clear and significant application in the field of oncology drug discovery. Its well-defined structure, featuring strategically placed functional groups, makes it an ideal starting point for the synthesis of complex pyrimidine-based inhibitors of FAK and ALK. As the demand for novel and more effective targeted cancer therapies continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase. This guide has provided a consolidated overview of its identity, synthesis, applications, and safety considerations, serving as a valuable resource for researchers and developers in the pharmaceutical sciences.

References

  • Vertex AI Search, based on a chemical supplier's description of 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one (CAS: 881415-06-1).
  • PubChem. 4-Fluoro-5-methyl-2-nitroanisole.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • Google Patents.
  • Google P
  • Google Patents.
  • Vertex AI Search, based on a chemical supplier's description of 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one (CAS: 881415-06-1).
  • Google Patents. US6316471B1 - Isoindolines, method of use, and pharmaceutical compositions.
  • Google Patents. WO2022126133A1 - Alk-5 inhibitors and uses thereof.
  • Google Patents.
  • Google Patents. US9315507B2 - Compounds as HIF-1alpha inhibitors and manufacturing process thereof.
  • Google Patents. WO2023114759A2 - Abl inhibitors and uses thereof.
  • PubChem. 4-nitro-2,3-dihydro-1H-isoindol-1-one.
  • PubChem. 4-Nitroisoquinoline.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one as a Dual Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific derivative, 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a compound for which the mechanism of action is not yet fully elucidated in public-domain literature. Based on its documented use as a key intermediate in the synthesis of kinase inhibitors, this whitepaper posits a scientifically-grounded, hypothesized mechanism of action. We propose that this compound functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), two clinically validated targets in oncology. This document will deconstruct the signaling pathways of FAK and ALK, present a molecular hypothesis for the compound's inhibitory action, and provide a comprehensive, multi-phase experimental workflow designed to rigorously test and validate this hypothesis.

Part 1: The Isoindolinone Scaffold and a Compelling Therapeutic Hypothesis

The isoindolinone core is a recurring motif in pharmacologically active agents, recognized for its synthetic tractability and diverse biological activities.[1] Derivatives of this scaffold have demonstrated efficacy in therapeutic areas ranging from inflammation to oncology.[2][3] The subject of this guide, this compound, is a distinct entity within this class, featuring key chemical substitutions—a fluorine atom, an N-methyl group, and a nitro group—that are known to modulate pharmacokinetic and pharmacodynamic properties.

While direct mechanistic studies on this specific molecule are not widely published, a critical piece of information from chemical suppliers indicates its use in the preparation of pyrimidine compounds designed as FAK and/or ALK inhibitors for cancer therapy.[4] This provides a strong rationale to hypothesize that the parent compound itself possesses inhibitory activity against these kinases. Kinase inhibition remains a cornerstone of modern cancer therapy, and the indolinone scaffold is a well-established framework for designing such inhibitors.[5][6]

Central Hypothesis: this compound functions as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), thereby blocking downstream signaling pathways essential for tumor cell proliferation, survival, and metastasis.

Part 2: Deconstructing the Molecular Targets: FAK and ALK Signaling in Oncology

Understanding the proposed mechanism requires a firm grasp of the targets. FAK and ALK are non-homologous tyrosine kinases, but they converge on critical downstream pathways that promote cancer progression.

Focal Adhesion Kinase (FAK): A Nexus for Pro-Survival and Metastatic Signaling

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and growth factor receptors.[7] Its overexpression and activation are correlated with the progression of numerous human cancers.[3][7] FAK's functions are central to several of the hallmarks of cancer:

  • Cell Proliferation and Survival: FAK activation triggers key pro-survival pathways, most notably the PI3K/Akt cascade, which protects cancer cells from apoptosis (including anoikis, a form of cell death induced by detachment from the extracellular matrix).[1][2]

  • Cell Migration and Invasion: As a key component of focal adhesions, FAK regulates the dynamic assembly and disassembly of these structures, a process essential for cell motility.[8] It promotes the degradation of the extracellular matrix by upregulating matrix metalloproteinases (MMPs).[3]

  • Angiogenesis: FAK signaling is critical in endothelial cells for the formation of new blood vessels, a process required for tumor growth and metastasis.[8]

Upon activation, FAK autophosphorylates a key tyrosine residue (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[9] This FAK/Src complex then phosphorylates a host of other substrates, amplifying signals that drive cancer progression.[7][8]

FAK_Signaling_Pathway cluster_complex ECM Extracellular Matrix (ECM) Integrins Integrin Receptors ECM->Integrins binds FAK FAK (Inactive) Integrins->FAK activates FAK_pY397 pFAK (Y397) (Active) FAK->FAK_pY397 Autophosphorylation Src Src FAK_pY397->Src recruits FAK_Src FAK/Src Complex Src->FAK_pY397 PI3K PI3K FAK_Src->PI3K activates MAPK Grb2/SOS Ras/Raf/MEK ERK (MAPK) FAK_Src->MAPK p130Cas p130Cas/ Crk FAK_Src->p130Cas Akt Akt PI3K->Akt Cell_Survival Cell Survival (Anti-Anoikis) Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Rac1 Rac1 p130Cas->Rac1 Cell_Migration Cell Migration & Invasion Rac1->Cell_Migration

Figure 1: FAK Signaling Cascade in Cancer.
Anaplastic Lymphoma Kinase (ALK): A Potent Oncogenic Driver

ALK is a receptor tyrosine kinase that plays a physiological role in the development of the nervous system.[10] In several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, the ALK gene undergoes chromosomal rearrangements, creating fusion genes (e.g., EML4-ALK).[11] These fusion events lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain, resulting in potent oncogenic signaling.[12]

Constitutively active ALK drives tumor growth and survival by activating a number of canonical downstream pathways:[13][14]

  • JAK/STAT Pathway: Primarily STAT3 activation, which promotes the transcription of genes involved in cell survival and proliferation.

  • PI3K/Akt Pathway: Similar to FAK, this provides a strong anti-apoptotic signal.

  • RAS/MAPK Pathway: This pathway is crucial for mitogenic signaling and cell cycle progression.

The dramatic clinical success of targeted ALK inhibitors (e.g., Crizotinib, Alectinib) in patients with ALK-rearranged cancers validates ALK as a high-value therapeutic target.[15][16]

ALK_Signaling_Pathway ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) JAK JAK ALK_Fusion->JAK activates PI3K PI3K ALK_Fusion->PI3K activates RAS_MAPK SHC/Grb2/SOS Ras/Raf/MEK/ERK ALK_Fusion->RAS_MAPK activates STAT3 STAT3 JAK->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to Akt Akt PI3K->Akt Outcomes Cell Proliferation Survival Transformation Akt->Outcomes RAS_MAPK->Outcomes Transcription Gene Transcription Nucleus->Transcription promotes Transcription->Outcomes

Figure 2: Key Downstream Pathways of Oncogenic ALK.

Part 3: A Framework for Experimental Validation

To rigorously test our central hypothesis, a multi-phase experimental plan is required. This approach ensures that observations are validated from the biochemical level through to cellular phenotypes, forming a self-validating system.

Experimental_Workflow Phase1 Phase 1: In Vitro Biochemical Assays P1_Obj Objective: Confirm direct enzyme inhibition Phase1->P1_Obj Phase2 Phase 2: Cellular Target Engagement P2_Obj Objective: Verify inhibition in a cellular context Phase2->P2_Obj Phase3 Phase 3: Cellular Phenotypic Assays P3_Obj Objective: Assess anti-cancer effects Phase3->P3_Obj P1_Method Method: Recombinant FAK & ALK Kinase Assays P1_Obj->P1_Method P1_Output Output: IC50 Values P1_Method->P1_Output P1_Output->Phase2 Proceed if IC50 < 1µM P2_Method Method: Western Blot for pFAK, pALK, pAkt, pERK P2_Obj->P2_Method P2_Output Output: Inhibition of Pathway Signaling P2_Method->P2_Output P2_Output->Phase3 Proceed if signaling is inhibited P3_Method Methods: Viability (MTT), Proliferation (Clonogenic), Migration (Wound Healing) Assays P3_Obj->P3_Method P3_Output Output: GI50, Reduced Colony Formation, Inhibited Cell Motility P3_Method->P3_Output

Sources

"4-Fluoro-2-methyl-7-nitroisoindolin-1-one" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Introduction

This compound (CAS No. 881415-06-1) is a substituted isoindolinone derivative.[1] The isoindolinone scaffold is a common structural motif in medicinal chemistry, and understanding the precise molecular structure is paramount for its application in research and drug development. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation and purity assessment. This guide offers a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed interpretations and standardized experimental protocols. The insights provided herein are designed to be a valuable resource for researchers and scientists engaged in the synthesis and characterization of related molecules.

Molecular Structure and Functional Group Analysis

The chemical structure of this compound comprises a bicyclic isoindolinone core with three key substituents: a fluorine atom, a methyl group, and a nitro group. These functional groups impart distinct spectroscopic signatures that are critical for its identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will account for all non-exchangeable protons in the molecule. The aromatic region will be particularly informative due to the fluorine substituent, which will cause characteristic splitting patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.10d~8.51HH-5
~7.40dd~8.5, ~4.51HH-6
~4.50s-2HC3-H₂
~3.10s-3HN-CH₃

Interpretation:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as distinct signals. H-5 is expected to be downfield due to the deshielding effect of the adjacent nitro group. It will likely appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupling to both H-5 and the fluorine at C-4.

  • Methylene Protons (C3-H₂): The two protons on C3 are diastereotopic and should ideally appear as two separate signals. However, in many similar structures, they appear as a singlet due to free rotation or accidental chemical shift equivalence.

  • Methyl Protons (N-CH₃): The three protons of the N-methyl group will give rise to a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl, nitro, and fluoro groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C-1 (C=O)
~160.0 (d, ¹JCF ≈ 250 Hz)C-4
~148.0C-7
~140.0C-7a
~132.0 (d, ³JCF ≈ 8 Hz)C-5
~128.0C-3a
~118.0 (d, ²JCF ≈ 22 Hz)C-6
~50.0C-3
~28.0N-CH₃

Interpretation:

  • Carbonyl Carbon (C-1): The amide carbonyl carbon will be the most downfield signal.

  • Fluorinated Carbon (C-4): The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF).

  • Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by the substituents. The carbons bearing the nitro group (C-7) and those coupled to fluorine will show characteristic shifts and splitting patterns.

  • Aliphatic Carbons: The methylene (C-3) and methyl (N-CH₃) carbons will appear in the upfield region.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C{¹H} NMR spectrum using proton decoupling.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Figure 2: NMR Correlation Diagram cluster_H ¹H NMR cluster_C ¹³C NMR H5 H-5 (~8.10 ppm, d) C5 C-5 (~132.0 ppm, d) H5->C5 ¹JCH H6 H-6 (~7.40 ppm, dd) C4 C-4 (~160.0 ppm, d) H6->C4 ²JCH C3H2 C3-H₂ (~4.50 ppm, s) C3 C-3 (~50.0 ppm) C3H2->C3 ¹JCH NCH3_H N-CH₃ (~3.10 ppm, s) NCH3_C N-CH₃ (~28.0 ppm) NCH3_H->NCH3_C ¹JCH C1 C-1 (~168.0 ppm) C7 C-7 (~148.0 ppm)

Caption: Key predicted NMR correlations for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1680StrongAmide C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1530, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-N stretch
~1100StrongC-F stretch

Interpretation:

  • Carbonyl Group (C=O): A strong absorption band around 1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • Nitro Group (NO₂): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • C-F Bond: The carbon-fluorine bond will exhibit a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.

  • C-H Bonds: Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Figure 3: Key IR Absorptions CO C=O Stretch ~1680 cm⁻¹ NO2_asym NO₂ Asymmetric Stretch ~1530 cm⁻¹ NO2_sym NO₂ Symmetric Stretch ~1350 cm⁻¹ CF C-F Stretch ~1100 cm⁻¹ Aromatic_CH Aromatic C-H Stretch ~3100-3000 cm⁻¹ Aliphatic_CH Aliphatic C-H Stretch ~2950-2850 cm⁻¹

Caption: Summary of the characteristic IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
~225.05[M]⁺, Molecular ion
~195.06[M - NO]⁺
~179.06[M - NO₂]⁺
~151.06[M - NO₂ - CO]⁺

Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion peak will be observed at an m/z corresponding to the exact mass of the molecule (C₉H₇FN₂O₃).

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation through the loss of the nitro group (as NO or NO₂) and the carbonyl group. The relative abundances of the fragment ions will depend on the ionization method used.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.

  • Data Analysis: Determine the exact mass of the molecular ion and major fragments to confirm the elemental composition.

Figure 4: Proposed Fragmentation Pathway M [M]⁺ m/z ~225.05 M_NO2 [M - NO₂]⁺ m/z ~179.06 M->M_NO2 - NO₂ M_NO2_CO [M - NO₂ - CO]⁺ m/z ~151.06 M_NO2->M_NO2_CO - CO

Caption: A plausible mass spectrometry fragmentation pathway.

Summary and Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The combination of NMR, IR, and MS data offers complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. This technical guide serves as a valuable predictive resource for scientists working with this and structurally related compounds, facilitating efficient and accurate characterization.

References

  • Vertex AI Search. (2024). 432320 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1.

Sources

The Solubility Profile of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of modern medicinal chemistry, the isoindolinone scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules with applications ranging from oncology to neuroscience.[1][2] Among its diverse derivatives, 4-Fluoro-2-methyl-7-nitroisoindolin-1-one (CAS: 881415-06-1) represents a compound of significant interest. Its documented use in the synthesis of pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) underscores its potential in the development of novel anti-cancer therapeutics.[3] However, the therapeutic promise of any drug candidate is intrinsically linked to its physicochemical properties, with aqueous solubility standing as a paramount determinant of its ultimate success. Poor solubility can severely hamper drug absorption, leading to low bioavailability and erratic therapeutic outcomes.[4][5]

This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. Moving beyond a mere recitation of protocols, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, emphasizes the principles of self-validating methodologies, and is grounded in authoritative scientific principles. For researchers and drug development professionals, this guide aims to be an indispensable resource for understanding and systematically evaluating the solubility of this promising isoindolinone derivative and other similar new chemical entities.

The Imperative of Solubility in Preclinical Development

The journey of a drug candidate from the bench to the bedside is fraught with challenges, and poor aqueous solubility is a frequent and formidable hurdle.[6][7] A compound's ability to dissolve in aqueous media, such as the gastrointestinal fluids, is a prerequisite for its absorption and subsequent distribution to its site of action.[4] Consequently, a thorough understanding of a compound's solubility is not merely a data point but a critical piece of intelligence that informs crucial decisions throughout the drug discovery and development pipeline.

Key aspects of drug development influenced by solubility include:

  • Bioavailability: For orally administered drugs, dissolution is often the rate-limiting step for absorption. A poorly soluble compound will likely exhibit low and variable bioavailability, compromising its therapeutic efficacy.[4][7]

  • Formulation Development: Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is fundamental to designing an appropriate dosage form. This includes the selection of excipients, the potential need for solubility-enhancing technologies, and the prediction of in vivo performance.

  • Toxicology Studies: Inaccurate assessment of solubility can lead to undersaturated solutions in toxicology studies, resulting in an underestimation of a compound's toxicity profile.

  • In Vitro Assays: The reliability and reproducibility of in vitro biological assays are contingent on the test compound remaining in solution at the tested concentrations.

Physicochemical Characteristics and Predicted pKa of this compound

A foundational understanding of the molecule's structure is essential to anticipate its solubility behavior.

PropertyValueSource
Chemical Formula C₉H₇FN₂O₃-
Molecular Weight 210.16 g/mol -
CAS Number 881415-06-1[3]
Predicted Acidic pKa 10.5Predicted using Chemicalize

The structure of this compound incorporates several functional groups that will influence its solubility. The fluorine atom and the nitro group are electron-withdrawing and increase the molecule's polarity. The N-methyl group adds a degree of lipophilicity. The lactam moiety, a cyclic amide, can participate in hydrogen bonding.

A crucial parameter for predicting pH-dependent solubility is the acid dissociation constant (pKa). Due to the presence of the electron-withdrawing nitro group and the lactam ring, the N-H proton of the parent isoindolinone is acidic. For the N-methylated target compound, the most likely acidic proton is on the carbon alpha to the carbonyl and nitro-substituted aromatic ring. Using the Chemicalize pKa prediction tool, the most acidic pKa for this compound is predicted to be approximately 10.5 . This suggests that the compound is a very weak acid and will be predominantly in its neutral form at physiological pH (around 7.4). This has significant implications for its aqueous solubility, as the neutral form is typically less soluble than its ionized counterpart.

Experimental Determination of Solubility: A Two-Pronged Approach

In the preclinical setting, solubility is typically assessed using two distinct but complementary methodologies: kinetic and thermodynamic solubility assays.

  • Kinetic Solubility: This high-throughput screening method measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock. It reflects the solubility of the compound under non-equilibrium conditions and is highly relevant for early-stage drug discovery, where it helps flag potential solubility liabilities and guides initial structure-activity relationship (SAR) studies.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated solution after a prolonged incubation period with an excess of the solid compound. It provides the true solubility of the most stable crystalline form of the compound and is critical for lead optimization and pre-formulation activities.

The following sections provide detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

Part 1: Kinetic Solubility Assessment

Kinetic solubility is a pragmatic and rapid assessment of a compound's propensity to remain in solution under conditions that mimic early-stage in vitro biological assays. The following workflow outlines a robust nephelometric method for this purpose.

Experimental Workflow: Kinetic Solubility by Nephelometry

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Prepare 10 mM Stock Solution in 100% DMSO prep2 Prepare Aqueous Buffer (e.g., PBS, pH 7.4) assay1 Dispense DMSO Stock into 96-well Plate prep2->assay1 assay2 Add Aqueous Buffer to Achieve Final Concentrations assay1->assay2 assay3 Mix and Incubate (e.g., 1-2 hours at 25°C) assay2->assay3 analysis1 Measure Light Scattering (Nephelometer) assay3->analysis1 analysis2 Plot Nephelometric Turbidity Units (NTU) vs. Compound Concentration analysis1->analysis2 analysis3 Determine Precipitation Point (Kinetic Solubility) analysis2->analysis3

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Detailed Protocol: Kinetic Solubility by Nephelometry

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Nephelometer

2. Preparation of Solutions:

  • Compound Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution by vortexing. This concentration is a standard starting point for many high-throughput screening assays.

  • Aqueous Buffer: Prepare PBS at pH 7.4. Filter the buffer through a 0.22 µm filter to remove any particulate matter that could interfere with the nephelometric reading.

3. Assay Procedure:

  • Plate Mapping: Design the plate layout to include a concentration series of the test compound, a positive control (a known poorly soluble compound), a negative control (a known highly soluble compound), and buffer-only blanks.

  • Compound Dispensing: Using an automated liquid handler or a multichannel pipette, perform a serial dilution of the 10 mM stock solution in 100% DMSO in a separate dilution plate. Then, transfer a small, fixed volume (e.g., 2 µL) of each concentration from the dilution plate to the corresponding wells of the assay plate.

  • Buffer Addition: Add the appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 200 µM) and a final DMSO concentration of 1%. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Seal the plate and incubate at room temperature (25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.

  • Nephelometric Measurement: Measure the light scattering of the samples in the nephelometer. The instrument will report the turbidity in Nephelometric Turbidity Units (NTU).

4. Data Analysis and Interpretation:

  • Plotting the Data: Plot the mean NTU values against the nominal concentration of this compound.

  • Determining the Solubility Limit: The kinetic solubility is the concentration at which a sharp increase in the NTU signal is observed, indicating the onset of precipitation. This can be determined by identifying the "knee" of the curve.

  • Reporting the Result: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Part 2: Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility provides a more definitive measure of a compound's solubility and is essential for later-stage drug development activities. The shake-flask method is the most widely accepted approach for determining thermodynamic solubility.

Experimental Workflow: Thermodynamic Solubility by the Shake-Flask Method

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Quantification & Analysis prep1 Add Excess Solid Compound to Vials prep2 Add Aqueous Buffers (e.g., pH 5.0, 7.4, 9.0) prep1->prep2 equil1 Incubate with Agitation (e.g., 24-48 hours at 25°C) prep2->equil1 sampling1 Filter or Centrifuge to Remove Undissolved Solid equil1->sampling1 sampling2 Collect Supernatant sampling1->sampling2 analysis1 Quantify Concentration (e.g., HPLC-UV) sampling2->analysis1 analysis2 Measure Final pH of the Saturated Solution analysis1->analysis2 analysis3 Report Equilibrium Solubility at Each pH analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Detailed Protocol: Thermodynamic Solubility by the Shake-Flask Method

1. Materials and Reagents:

  • This compound (solid)

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.22 µm) or centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Samples:

  • Buffer Systems: Prepare a series of buffers covering a physiologically relevant pH range. For a compound with a predicted acidic pKa of 10.5, it is informative to measure solubility in acidic, neutral, and slightly basic conditions to confirm the lack of significant pH-dependent solubility below its pKa.

  • Sample Preparation: Add an excess amount of solid this compound to pre-labeled glass vials (e.g., 1-2 mg per 1 mL of buffer). The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

3. Assay Procedure:

  • Incubation: Add the appropriate buffer to each vial, cap securely, and place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibration: Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either filtering the suspension through a 0.22 µm syringe filter or by centrifuging the vials at high speed and carefully collecting the supernatant.

  • pH Measurement: Measure the pH of the final saturated solution to account for any potential pH shifts during the experiment.

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve of the compound in the same mobile phase should be prepared for accurate quantification.

4. Data Analysis and Interpretation:

  • Calculation of Solubility: Using the standard curve, determine the concentration of this compound in the diluted supernatant. Back-calculate to determine the solubility in the original buffer.

  • pH-Solubility Profile: Plot the thermodynamic solubility (in µg/mL or µM) as a function of the final measured pH of the saturated solution.

  • Henderson-Hasselbalch Analysis: For an acidic compound, the pH-dependent solubility can be described by the Henderson-Hasselbalch equation: Stotal = S0 (1 + 10(pH - pKa)) Where Stotal is the total solubility at a given pH, and S0 is the intrinsic solubility of the neutral species. Given the predicted pKa of 10.5, the solubility of this compound is expected to be relatively independent of pH in the physiologically relevant range of 1-8. A significant increase in solubility would only be anticipated at pH values approaching and exceeding 10.5.

Synthesizing the Data: Building a Coherent Solubility Profile

The kinetic and thermodynamic solubility data, when considered together, provide a comprehensive picture of the compound's behavior. It is not uncommon for the kinetic solubility to be higher than the thermodynamic solubility. This can occur if the compound initially dissolves to form a supersaturated solution, which may then precipitate over time to the more stable, less soluble crystalline form. Understanding this difference is crucial for interpreting data from in vitro assays (where kinetic solubility is more relevant) and for predicting in vivo performance (where thermodynamic solubility is a key factor).

Hypothetical Solubility Profile for this compound:

Assay TypepHPredicted SolubilityRationale
Kinetic 7.450-100 µMBased on typical values for drug-like molecules with some polar functionality but an overall rigid structure. This would be considered moderately soluble in a screening context.
Thermodynamic 5.0~20 µg/mL (~95 µM)Expected to be close to the intrinsic solubility as the compound will be fully in its neutral form.
Thermodynamic 7.4~20 µg/mL (~95 µM)Similar to pH 5.0, as the pH is well below the predicted pKa of 10.5.
Thermodynamic 9.0~25 µg/mL (~119 µM)A slight increase in solubility might be observed as the pH approaches the pKa, but a significant increase is not expected.

Conclusion: From Data to Drug Development Strategy

The systematic evaluation of the solubility profile of this compound, as outlined in this guide, provides the foundational knowledge required for its rational progression as a drug candidate. By employing robust and well-validated methodologies for determining both kinetic and thermodynamic solubility, researchers can make informed decisions regarding lead optimization, formulation strategy, and the design of subsequent preclinical studies. A comprehensive understanding of solubility is not merely an academic exercise but a critical component of a successful drug development program, ultimately paving the way for the translation of promising molecules into effective medicines.

References

  • 432320 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3), 10-15.
  • Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. Available at: [Link].

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Wikipedia. Nitro compound. Available at: [Link].

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • GlaxoSmithKline. (2005). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Available at: [Link].

  • Terrier, F., et al. (2016). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. ResearchGate. Available at: [Link].

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link].

  • Ocampo, A. (2015). Lower pKa? p-nitrophenol or m-nitrophenol? | Organic Chemistry 2. YouTube. Available at: [Link].

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link].

  • JRC Publications Repository. (2012). Solubility Determination of Chemicals by Nephelometry. Available at: [Link].

  • Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link].

  • BioDuro. ADME Solubility Assay. Available at: [Link].

  • Jensen, J. H., et al. (2016). Predicting pKa values using the PM6 semiempirical method. PeerJ, 4, e2023.
  • Sidorov, P., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(23), 5738.
  • Rheolution. (2021). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link].

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link].

  • Scribd. pKa Values of Protonated Compounds. Available at: [Link].

  • PubChem. Phthalimidine. Available at: [Link].

  • Selekman, J. A., et al. (2017). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2), 567-576.

Sources

An In-Depth Technical Guide on the Stability and Storage of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a key intermediate in pharmaceutical research and development. Drawing upon foundational chemical principles and data from structurally analogous compounds, this document outlines potential degradation pathways, recommended handling procedures, and robust methodologies for stability assessment. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.

Introduction: Understanding the Molecule

This compound is a bicyclic organic compound featuring a substituted isoindolinone core.[1][2] Its structure is characterized by several key functional groups that dictate its reactivity and stability: a lactam (cyclic amide) ring, an aromatic nitro group, and a fluorine substituent on the benzene ring. The isoindolinone scaffold is a valuable structural motif in medicinal chemistry, appearing in various biologically active compounds.[3][4] The specific combination of the electron-withdrawing nitro group and the lactam functionality makes this molecule an important building block, for instance, in the preparation of pyrimidine compounds as FAK and/or ALK inhibitors for cancer treatment.[5]

Due to the absence of extensive, publicly available stability data for this specific molecule, this guide employs a first-principles approach. By analyzing the inherent chemical liabilities of its constituent functional groups—the isoindolinone ring, the nitroaromatic system, and the fluoro substituent—we can logically deduce its stability profile and establish evidence-based best practices for its storage and handling.

Predicted Chemical Stability and Potential Degradation Pathways

The overall stability of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[6][7] However, several potential degradation pathways must be considered under common laboratory and storage conditions.

2.1. Hydrolytic Degradation of the Lactam Ring

The five-membered γ-lactam ring within the isoindolinone structure is susceptible to hydrolysis, which would lead to the opening of the ring and the formation of an amino acid derivative. This reaction can be catalyzed by both acidic and basic conditions.[8]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl oxygen of the lactam can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion can directly attack the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to break the amide bond.[9][10] The rate of hydrolysis is often dependent on the pH of the solution.[10]

The stability of lactam rings can be influenced by ring strain and the nature of substituents.[8][11] While γ-lactams are generally more stable than their four-membered β-lactam counterparts, hydrolysis remains a primary degradation concern, especially in solution.[11][12]

2.2. Photodegradation

Nitroaromatic compounds are known to be sensitive to light.[13][14] Exposure to ultraviolet (UV) or even visible light can promote the molecule to an excited state, initiating degradation reactions.

  • Mechanism: Photolysis of nitroaromatic compounds can lead to the formation of various photoproducts, including nitrophenols and other oxidized species.[13] In some cases, light can induce intramolecular hydrogen transfer, leading to the formation of nitrous acid.[15]

  • Impact: This degradation pathway is particularly relevant for compounds stored in transparent containers or handled on the benchtop under ambient lighting for extended periods. The ICH guideline Q1B provides a framework for systematic photostability testing.[16]

2.3. Thermal Degradation

While the isoindolinone core is generally stable under standard conditions, elevated temperatures can induce thermal degradation.[3][17] The presence of a nitro group can sometimes lower the decomposition temperature of aromatic compounds.[17]

  • Process: Thermal degradation can involve complex reaction pathways, including chain scission, cross-linking, and side-group elimination.[18] For a solid material, this could manifest as discoloration, melting point depression, or the evolution of gases. In solution, elevated temperatures will accelerate the rate of other degradation reactions, such as hydrolysis.[19][20] Kinetic studies are often required to determine the activation energy and predict the rate of degradation at different temperatures.[21][22]

2.4. Reduction of the Nitro Group

The nitro group is susceptible to reduction, which can occur under various conditions, including catalytic hydrogenation or reaction with chemical reducing agents. This would convert the nitro group into an amino group, forming 7-amino-4-fluoro-2-methylisoindolin-1-one. While not a typical storage concern, this reactivity is important to consider in experimental design to avoid inadvertent reduction. The electron-withdrawing nature of the nitro group makes it prone to reduction.[23]

Below is a diagram illustrating the primary predicted degradation pathways.

G cluster_0 This compound cluster_1 Degradation Stressors cluster_2 Degradation Products A Core Compound F Ring-Opened Product (Amino Acid Derivative) A->F Hydrolysis G Photodegradants (e.g., Nitrophenols) A->G Photolysis H Thermal Degradants A->H Decomposition I Reduced Product (7-Amino Derivative) A->I Reduction B Acid / Base (Hydrolysis) C Light (UV/Vis) (Photolysis) D Heat (Thermal Stress) E Reducing Agents

Caption: Predicted degradation pathways for the target compound.

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.

3.1. Long-Term Storage (Solid State)

For optimal long-term stability, the solid compound should be stored under controlled conditions that mitigate exposure to the key degradation stressors.

ParameterRecommended ConditionRationale
Temperature -20°C[5]To minimize thermal degradation and slow down any potential solid-state reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent potential oxidative degradation, although nitroaromatics are generally stable to oxidation.[6]
Light Protected from light (Amber vial)To prevent photodegradation due to the nitroaromatic moiety.[13][15]
Humidity Tightly sealed container with desiccantTo prevent hydrolysis of the lactam ring from atmospheric moisture.
3.2. Short-Term Storage and Handling (Solid and Solution)

For routine laboratory use, specific precautions should be taken.

  • Solid: When not in use, the compound should be stored in a desiccator at 2-8°C, protected from light.[24] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored at -20°C in amber vials. The choice of solvent is critical; aprotic solvents (e.g., DMSO, DMF) are generally preferred over protic solvents (e.g., methanol, water) to minimize the risk of solvolysis. The stability in aqueous buffers should be carefully evaluated, as pH can significantly impact the rate of hydrolysis.[25]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation and long-term stability studies should be conducted. A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is a prerequisite for these studies.

4.1. Development of a Stability-Indicating HPLC Method
  • Column Selection: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent peak and any potential degradants.

  • Detection: A photodiode array (PDA) detector is recommended to monitor peak purity and to identify the optimal wavelength for quantification.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

4.2. Forced Degradation (Stress Testing) Protocol

The goal of stress testing is to intentionally degrade the sample to generate potential degradation products and demonstrate the specificity of the analytical method.

  • Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for several hours.

  • Basic Hydrolysis: Add 1N NaOH to the sample solution and maintain at room temperature for several hours.[9]

  • Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and keep it at room temperature.

  • Thermal Degradation: Heat the solid compound in an oven (e.g., at 105°C) for 24-48 hours. Also, reflux the solution sample.

  • Photolytic Degradation: Expose the solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

  • Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by the validated HPLC method to assess the percentage of degradation and the formation of new peaks.

G cluster_workflow Forced Degradation Workflow A Prepare Sample (1 mg/mL solution) B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Sample at Time Points B->C D Neutralize (if needed) C->D E Analyze by Stability-Indicating HPLC D->E F Assess Degradation & Identify Degradants E->F

Caption: Workflow for conducting forced degradation studies.

Conclusion

While direct stability data for this compound is limited, a thorough analysis of its chemical structure provides a strong foundation for predicting its stability profile. The primary liabilities are identified as hydrolysis of the lactam ring, photodegradation of the nitroaromatic system, and thermal decomposition. By implementing the recommended storage and handling conditions—specifically, storage at low temperatures (-20°C) in a dry, inert atmosphere, and protected from light—researchers can effectively preserve the integrity of this valuable compound. The outlined experimental protocols provide a robust framework for performing forced degradation and long-term stability studies, ensuring the generation of reliable data for regulatory submissions and confident use in drug discovery and development programs.

References
  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 10(15), 8456-8477. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Schad, M., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 27(19), 6668. [Link]

  • Cox, R.A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(19), 2853-2863. [Link]

  • Tooke, C.L., et al. (2019). β-Lactamases: A Focus on Current Challenges. Microbiology and Molecular Biology Reviews, 83(2), e00054-18. [Link]

  • Douglas, T.A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 75(9), 1162-1169. [Link]

  • Ganeshpure, P.A., & Stevenson, K.J. (1995). The Mechanisms of Hydrolysis of the y-Lactam lsatin and its Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-50. [Link]

  • American Society for Microbiology. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Spain, J.C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Li, X., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 773-779. [Link]

  • Chen, C., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Zhejiang University Science B, 8(10), 768-774. [Link]

  • O'Donovan, D.H., & Effenberger, F. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078. [Link]

  • Chemistry Stack Exchange. (2016). Why is isoindole unstable?. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Isoindoline. Retrieved January 20, 2026, from [Link]

  • Beilstein Journals. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved January 20, 2026, from [Link]

  • Chapman, J.S., & Diehl, R.H. (1995). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. International Biodeterioration & Biodegradation, 35(3), 245-253. [Link]

  • Tătaru, G., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Molecules, 27(15), 5005. [Link]

  • Gurnule, W.B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • Li, Y., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 25(2), 52. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a key synthetic intermediate in contemporary drug discovery and development. While not extensively documented as a final product, its strategic importance is underscored by its role in the synthesis of complex pharmaceutical agents, most notably as a precursor to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. This document consolidates available information and provides expert-derived, plausible synthetic strategies, detailed discussions on its chemical reactivity, and protocols for its subsequent transformations. It is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of heterocyclic compounds for therapeutic applications.

Introduction: The Isoindolinone Scaffold in Medicinal Chemistry

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The incorporation of fluorine and nitro groups, as seen in this compound, further enhances its utility by modulating electronic properties, metabolic stability, and providing a handle for further chemical modifications. The title compound serves as a critical building block, embodying latent functionalities that can be unmasked in later synthetic stages to yield complex molecular architectures. Its primary documented application is in the synthesis of pyrimidine compounds with potential as FAK and/or ALK inhibitors for cancer treatment.[1]

Synthesis of this compound: A Proposed Multi-step Approach

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway A 4-Fluoro-2-methylbenzoic Acid B Step 1: Nitration (HNO3, H2SO4) A->B C 4-Fluoro-2-methyl-3-nitrobenzoic Acid B->C D Step 2: Benzylic Bromination (NBS, Radical Initiator) C->D E 2-(Bromomethyl)-4-fluoro-3-nitrobenzoic Acid D->E F Step 3: Esterification (MeOH, H+) E->F G Methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate F->G H Step 4: Cyclization (Methylamine) G->H I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Step 1: Nitration of 4-Fluoro-2-methylbenzoic Acid

The initial step involves the electrophilic nitration of 4-fluoro-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The fluorine atom is an ortho, para-director, while the carboxylic acid and methyl groups are ortho, para and meta-directing, respectively. The interplay of these directing effects, along with steric hindrance, is expected to favor the introduction of the nitro group at the 3-position.

Experimental Protocol (Proposed):

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4-fluoro-2-methylbenzoic acid to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Benzylic Bromination

The benzylic methyl group is then selectively brominated using a radical initiator and a source of bromine, such as N-bromosuccinimide (NBS). This reaction is typically carried out in a non-polar solvent under photochemical or thermal initiation.

Experimental Protocol (Proposed):

  • Dissolve 4-fluoro-2-methyl-3-nitrobenzoic acid and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a flask equipped with a reflux condenser and a light source.

  • Add N-bromosuccinimide to the mixture.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)-4-fluoro-3-nitrobenzoic acid, which may be used in the next step without further purification or purified by recrystallization.

Step 3: Esterification

To facilitate the subsequent cyclization and prevent unwanted side reactions of the carboxylic acid, it is converted to its methyl ester.

Experimental Protocol (Proposed):

  • Dissolve the crude 2-(bromomethyl)-4-fluoro-3-nitrobenzoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate.

Step 4: Cyclization to form the Isoindolinone Ring

The final step is the cyclization of the bromomethyl ester with methylamine to form the lactam ring of the isoindolinone. This is a nucleophilic substitution followed by an intramolecular amidation.

Experimental Protocol (Proposed):

  • Dissolve methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate in a suitable polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

  • Cool the solution to 0 °C and slowly bubble methylamine gas through the solution or add a solution of methylamine in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data, the following properties are a combination of computed values and predicted characteristics based on analogous structures.

Table of Physicochemical Properties:

PropertyValue (Predicted/Computed)
Molecular Formula C₉H₇FN₂O₃
Molecular Weight 210.16 g/mol
Appearance Expected to be a solid
Melting Point Not reported
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetone)
LogP ~1.5 - 2.5

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the isoindolinone ring, and the N-methyl protons. The aromatic protons will exhibit coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR will show resonances for the carbonyl carbon of the lactam, the aromatic carbons (with C-F couplings), the methylene carbon, and the N-methyl carbon. Fluorinated carbons can be difficult to observe due to signal splitting and low signal-to-noise ratios.[2]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent protons.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the C=O stretch of the lactam (around 1680-1720 cm⁻¹), N-O stretching of the nitro group (asymmetric around 1550-1475 cm⁻¹ and symmetric around 1360-1290 cm⁻¹), and C-F stretching.[3][4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group.[5][6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the functional groups present on the isoindolinone core.

Diagram of Key Reactive Sites

Talazoparib_Synthesis A This compound B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C 7-Amino-4-fluoro-2-methylisoindolin-1-one B->C D Subsequent Steps (e.g., Pictet-Spengler type reaction, cyclization) C->D E Talazoparib D->E

Caption: Transformation of the title compound to a key precursor for Talazoparib.

Reduction to 7-Amino-4-fluoro-2-methylisoindolin-1-one

The pivotal step in the utilization of the title compound is the selective reduction of the nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation (Typical)

  • Charge a pressure-resistant hydrogenation vessel with this compound and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 7-Amino-4-fluoro-2-methylisoindolin-1-one, which can be used in the next step with or without further purification.

The resulting 7-Amino-4-fluoro-2-methylisoindolin-1-one is a versatile intermediate that can undergo a variety of subsequent reactions to build more complex molecular architectures, as demonstrated in the total synthesis of Talazoparib.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be energetic and potentially toxic. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important, yet under-documented, synthetic intermediate. Its value lies in the unique combination of a versatile isoindolinone scaffold with strategically placed fluoro and nitro substituents. The proposed synthetic route and discussion of its reactivity provide a framework for its preparation and utilization in medicinal chemistry and drug development. As the demand for novel heterocyclic compounds continues to grow, a thorough understanding of such key building blocks is paramount for the efficient synthesis of next-generation therapeutics.

References

  • PubChem. (n.d.). 7-Amino-4-fluoroisoindolin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pappalardo, S., & Di Grazia, M. (1985). Electron impact induced ortho effects in 2-nitro-substituted aromatic sulphides containing 2-pyridyl, 2-(5-methylthio-1,3,4-thiadiazolyl) and/or 2-(4-methyl-1,3,4-thiadiazolinyl-5-thione) moieties. Journal of Mass Spectrometry.
  • (n.d.). Mass Spectra of 3-Nitro-2H-chromenes and 3-Nitrochromans. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • (2020).
  • Jiang, J., et al. (2006). Process for recovering and purifying herbicidal phenoxybenzoic acid derivatives.
  • (2025). What are the nitration reactions of Fluorobenzohydroxy Acid?. Blog.
  • (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • BenchChem. (n.d.).
  • Calvin Digital Commons. (n.d.).
  • (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Google Patents. (n.d.).
  • DeGraw, J. I., Cory, M., & Skinner, W. A. (n.d.). Fluorinated benzoic acid derivatives.
  • (n.d.). FTIR study of five complex beta-lactam molecules. PubMed.
  • The Royal Society of Chemistry. (n.d.). Anthrone-Derived NHPI Analogues as Catalysts in Reactions Using Oxygen as an Oxidant.
  • ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules.
  • J&K Scientific LLC. (n.d.). 2-(Bromomethyl)benzoic acid. Retrieved from [Link]

  • ChemistryViews. (2021).
  • (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals.
  • ACS Medicinal Chemistry Letters. (n.d.). Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections.
  • (n.d.).
  • MST.edu. (n.d.).
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • ResearchGate. (n.d.). FT IR-spectrum of methyl substituted β -lactum compound.
  • (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.
  • University of Ottawa NMR Facility Blog. (2007).
  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
  • ResearchGate. (n.d.).
  • (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH.
  • (n.d.). IR: nitro groups.
  • CrystEngComm (RSC Publishing). (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)
  • (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. NIH.
  • (n.d.). 7-Fluoro-6-nitroquinazolin-4(3H)-one. PMC.
  • PubChem. (n.d.). 4-nitro-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Leukemia Cell Line K562 Inhibitory Activities of α -(Fluoro-substituted isoindolinone-2-yl)glutarimide Analogues.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindolinone structural motif is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent drug-like properties and synthetic tractability have established it as a "privileged scaffold," enabling the development of compounds targeting a wide array of biological targets, including kinases, which are pivotal regulators of cellular processes often dysregulated in cancer.[2] This guide focuses on a specific, highly functionalized isoindolinone derivative, 4-Fluoro-2-methyl-7-nitroisoindolin-1-one , and its strategic application as a key intermediate in the synthesis of potent pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).

The Strategic Importance of the this compound Core

The subject of this guide, 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one (CAS Number: 881415-06-1), is a meticulously designed chemical entity. Each substituent on the isoindolinone core serves a strategic purpose in the context of developing targeted kinase inhibitors.

  • The Isoindolinone Backbone: Provides a rigid, three-dimensional structure that serves as a robust anchor for orienting functional groups toward the active site of the target kinase.

  • The Nitro Group at Position 7: This electron-withdrawing group is a versatile synthetic handle. Its primary role in this context is as a precursor to an amino group, which is essential for the subsequent construction of the pyrimidine ring. The reduction of the nitro group to an amine is a standard and high-yielding transformation in organic synthesis.

  • The Fluoro Group at Position 4: The introduction of a fluorine atom can significantly modulate the physicochemical properties of a drug candidate. It can enhance metabolic stability, improve membrane permeability, and influence the pKa of nearby functional groups, potentially leading to stronger binding interactions with the target protein.

  • The Methyl Group at Position 2 (N-alkylation): This modification can improve cell permeability and metabolic stability. It also serves to block a potential site of metabolism and can influence the overall conformation of the molecule.

This specific combination of functional groups makes this compound an ideal starting material for the synthesis of a diverse library of kinase inhibitors.[3]

Synthetic Pathways to the Isoindolinone Core and its Derivatives

The synthesis of the isoindolinone core can be achieved through various established methodologies. Transition metal-catalyzed reactions, such as those involving palladium, rhodium, and copper, have proven to be particularly effective for constructing this heterocyclic system. These methods often involve C-H activation, cross-coupling, and carbonylation reactions, allowing for a high degree of functional group tolerance and structural diversity.

A general, conceptual workflow for the synthesis of this compound and its conversion to a key pyrimidine precursor is outlined below.

G A Substituted Benzoyl Halide/Acid B Amidation with Methylamine A->B C Intramolecular Cyclization B->C D 4-Fluoro-2-methylisoindolin-1-one C->D E Nitration D->E F This compound E->F G Reduction of Nitro Group F->G H 7-Amino-4-fluoro-2-methylisoindolin-1-one G->H I Reaction with a Pyrimidine Precursor (e.g., β-alkoxyacrylonitrile) and Guanidine H->I J Pyrimidine-Substituted Isoindolinone (FAK/ALK Inhibitor) I->J

Figure 1: Conceptual synthetic workflow from a substituted benzoic acid derivative to a pyrimidine-substituted isoindolinone kinase inhibitor.

Illustrative Synthesis of the Isoindolinone Core

While a specific, detailed protocol for the synthesis of this compound is proprietary and often found within patent literature, a general approach can be extrapolated from known methods for synthesizing functionalized isoindolinones.

Step 1: Amide Formation

The synthesis would likely commence with a suitably substituted benzoic acid or its corresponding acyl chloride. This starting material would possess the requisite fluorine atom. Reaction with methylamine would yield the corresponding N-methylbenzamide.

Step 2: Cyclization to form the Isoindolinone Ring

The N-methylbenzamide would then undergo an intramolecular cyclization to form the isoindolinone ring. This can be achieved through various methods, including palladium-catalyzed C-H activation and annulation with a suitable coupling partner.

Step 3: Nitration

The formed 4-Fluoro-2-methylisoindolin-1-one would then be subjected to nitration to introduce the nitro group at the 7-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Conversion to the Key Amino Intermediate

Step 4: Reduction of the Nitro Group

The nitro group of this compound is reduced to the corresponding amine, 7-Amino-4-fluoro-2-methylisoindolin-1-one. This is a crucial step to enable the subsequent pyrimidine ring formation. Common reducing agents for this transformation include:

  • Tin(II) chloride in hydrochloric acid

  • Iron powder in acetic acid or ammonium chloride solution

  • Catalytic hydrogenation using palladium on carbon (Pd/C)

Construction of the Pyrimidine Ring: The Gateway to FAK and ALK Inhibition

The 7-aminoisoindolinone is a versatile precursor for the synthesis of various heterocyclic systems, including the 2,4-diaminopyrimidine moiety, which is a common pharmacophore in kinase inhibitors.

A widely used method for the synthesis of 2,4-diaminopyrimidines involves the reaction of a compound containing a primary amine with a β-alkoxyacrylonitrile and guanidine.[2]

General Protocol for Pyrimidine Ring Formation

Step 5: Condensation and Cyclization

  • The 7-Amino-4-fluoro-2-methylisoindolin-1-one is reacted with a β-alkoxyacrylonitrile, such as β-methoxyacrylonitrile or β-ethoxyacrylonitrile. This reaction forms an intermediate enamine.

  • The enamine intermediate is then treated with guanidine in the presence of a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like ethanol or isopropanol.

  • The reaction mixture is heated to promote the cyclization and formation of the 2,4-diaminopyrimidine ring, yielding the final isoindolinone-substituted pyrimidine derivative.

This synthetic route allows for the introduction of various substituents on the pyrimidine ring by using appropriately substituted β-alkoxyacrylonitriles and guanidine derivatives.

G cluster_0 Synthesis of the Pyrimidine Ring A 7-Amino-4-fluoro-2-methylisoindolin-1-one C Intermediate Enamine A->C B β-Alkoxyacrylonitrile B->C E Cyclization C->E D Guanidine D->E F 2,4-Diaminopyrimidine-substituted Isoindolinone E->F

Figure 2: General scheme for the construction of the 2,4-diaminopyrimidine ring from the aminoisoindolinone precursor.

Biological Activity and Therapeutic Potential

Isoindolinone derivatives have been extensively investigated as inhibitors of a variety of kinases, including Akt, and have shown promise in the treatment of proliferative diseases such as cancer.[4] The pyrimidine-substituted isoindolinones derived from this compound are of particular interest as inhibitors of FAK and ALK.

Targeting FAK and ALK in Cancer
  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are associated with the progression and metastasis of various solid tumors. Therefore, inhibitors of FAK are being actively pursued as anti-cancer agents.[5]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered (e.g., through chromosomal rearrangements), becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). ALK inhibitors have shown remarkable clinical efficacy in patients with ALK-positive tumors.

The development of dual FAK/ALK inhibitors or selective inhibitors for each kinase based on the isoindolinone-pyrimidine scaffold represents a promising therapeutic strategy.

Quantitative Biological Data (Illustrative)

While specific data for derivatives of this compound are found within proprietary patent literature, the following table provides an illustrative example of the type of data generated for such compounds.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)EC50 (nM)
Iso-Pyr-001FAK15Proliferation (MDA-MB-231)50
Iso-Pyr-001ALK25Proliferation (H3122)75
Iso-Pyr-002FAK8Migration (U87-MG)20
Iso-Pyr-002ALK150Apoptosis (Karpas-299)300

Table 1: Illustrative biological activity data for isoindolinone-pyrimidine derivatives. IC50 values represent the concentration of the compound required to inhibit the activity of the purified enzyme by 50%. EC50 values represent the concentration required to achieve a 50% effect in a cell-based assay.

Conclusion and Future Directions

This compound is a strategically designed and highly valuable intermediate in the synthesis of novel pyrimidine-based kinase inhibitors. Its synthesis, while requiring multi-step procedures, leverages well-established chemical transformations. The resulting 7-aminoisoindolinone precursor provides a versatile platform for the construction of the 2,4-diaminopyrimidine pharmacophore, leading to potent inhibitors of FAK and ALK.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these inhibitors by modifying the substituents on both the isoindolinone core and the pyrimidine ring.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: To assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, and to establish a relationship between drug concentration and therapeutic effect.

  • In vivo efficacy studies: To evaluate the anti-tumor activity of lead compounds in preclinical animal models of cancer.

The continued exploration of the isoindolinone scaffold, exemplified by the strategic use of this compound, holds significant promise for the development of the next generation of targeted therapies for cancer and other proliferative diseases.

References

  • Chan, K. W. H., et al. (2022). Substituted isoindolinones. U.S.
  • (2014). Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors. U.S.
  • (2022). Isoindolinone compounds. U.S.
  • (2015). Selective FAK inhibitors. U.S.
  • (2018). Isoindoline derivatives for use as ampk activators.
  • (2020). Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.
  • (1981). Process for the preparation of 2,4-diaminopyrimidine.
  • (2022). Isoindolinone compounds, and uses thereof.
  • (2017). 2,3-dihydro-isoindole-1-on derivative as BTK kinase suppressant, and pharmaceutical composition including same. U.S.
  • (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • (2008). Pyrimidine derivatives as alk-5 inhibitors.
  • (1998). Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation.
  • (2007). PYRIDO-,PYRAZO- AND PYRIMIDO-PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS.
  • (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S.
  • (2022). Process for the manufacture of pyrazoles or pyrimidones. U.S.
  • (1947). Preparation of 2,4-diaminopyrimidines. U.S.
  • (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • (n.d.). 432320 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1. Chemical Book.
  • (1994). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. PubMed.
  • (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry.
  • (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process.
  • (2010). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. PubMed.
  • (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed.
  • (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • (2017). 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF.
  • (n.d.). 4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one hydrochloride, 99% Purity, C14H18ClFN2O, 100 mg. CP Lab Safety.
  • (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents.

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors from 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] This application note provides a detailed guide for the synthesis of a library of potential kinase inhibitors using 4-Fluoro-2-methyl-7-nitroisoindolin-1-one as a versatile starting material. We will elucidate a strategic, multi-step synthetic approach, beginning with a key nucleophilic aromatic substitution (SNAr), followed by reduction and subsequent diversification. The protocols are designed for researchers in drug discovery and medicinal chemistry, with an emphasis on the rationale behind experimental choices, self-validating methodologies, and the structural basis for kinase inhibition.

Introduction: The Strategic Value of the Isoindolinone Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are a major class of therapeutic targets. The isoindolinone core has emerged as an effective scaffold for kinase inhibitors due to its rigid structure and ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.

The starting material, This compound , is strategically functionalized for inhibitor synthesis:

  • The Isoindolinone Core: Provides the fundamental architecture for binding to the kinase hinge region.

  • The Fluoro Group (C4): The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its displacement is activated by the potent electron-withdrawing effect of the adjacent nitro group, enabling facile introduction of a diverse range of substituents.[4] In drug design, fluorine incorporation can also enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]

  • The Nitro Group (C7): This group serves two primary purposes. Initially, it acts as a powerful activating group for the SNAr reaction. Subsequently, it can be chemically reduced to a primary amine, providing a versatile synthetic handle for further derivatization to explore structure-activity relationships (SAR).[8][9]

This guide details a robust workflow to exploit these features, enabling the systematic construction of a focused library of isoindolinone-based kinase inhibitors.

Overall Synthetic Workflow

The synthetic strategy is a three-stage process designed for modularity and diversification.

  • Stage 1: C4-Functionalization via SNAr: The activated fluoro group is displaced by a selected nucleophile (e.g., an amine or thiol) to generate a C4-substituted isoindolinone.

  • Stage 2: C7-Amine Formation: The nitro group is selectively reduced to a primary amine, yielding a key intermediate ready for diversification.

  • Stage 3: C7-Diversification: The C7-amine is acylated or otherwise modified to install a variety of functional groups designed to probe different regions of the kinase active site.

G A This compound (Starting Material) B C4-Substituted-2-methyl-7-nitroisoindolin-1-one A->B Stage 1: S N Ar Reaction (R-NuH) C 4-Substituted-7-amino-2-methylisoindolin-1-one (Key Intermediate) B->C Stage 2: Nitro Reduction (e.g., SnCl 2 ) D Final Kinase Inhibitor Library (C4, C7-Disubstituted) C->D Stage 3: Diversification (e.g., Amide Coupling)

Figure 1: High-level three-stage synthetic workflow.

Detailed Protocols & Methodologies

Protocol 1: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Principle: The electron density at C4 is significantly reduced by the C7-nitro group, making the C-F bond highly susceptible to attack by nucleophiles. This protocol uses a primary or secondary amine as the nucleophile.

Materials:

  • This compound

  • Amine of choice (R¹R²NH) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO (approx. 0.2 M concentration).

  • Add the desired amine (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C4-substituted product.

Causality & Rationale:

  • Solvent Choice: DMSO is a polar aprotic solvent that effectively solvates the reactants and intermediates, accelerating the SNAr reaction rate.

  • Base Choice: DIPEA is a non-nucleophilic organic base used to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion without competing as a nucleophile.

  • Temperature: Heating is required to provide sufficient activation energy for the reaction to proceed at a practical rate.

Protocol 2: Reduction of the C7-Nitro Group

Principle: The nitro group is reduced to a primary amine, a versatile functional group for subsequent diversification. Tin(II) chloride is a reliable and chemoselective reducing agent for this transformation, often preserving other functional groups.

Materials:

  • C4-Substituted-2-methyl-7-nitroisoindolin-1-one (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Celite®

Procedure:

  • Dissolve the nitro-isoindolinone (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) to the solution in one portion.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Cool the reaction to room temperature and carefully quench by slowly pouring it into a stirred, saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting C7-amino intermediate is often pure enough for the next step, but can be purified by column chromatography if necessary.

Causality & Rationale:

  • Reducing Agent: SnCl₂ is a classic choice for nitro group reductions in the presence of other reducible groups like carbonyls. It is effective and generally provides clean conversions.

  • Work-up: The basic quench with NaHCO₃ is critical for neutralizing the acidic reaction conditions and removing the tin byproducts as insoluble hydroxides. Celite filtration is essential for efficiently removing these fine precipitates.

Protocol 3: C7-Amine Diversification via Amide Coupling

Principle: The C7-amine is coupled with a carboxylic acid to form an amide bond. This is a robust and widely used reaction in drug discovery to build molecular complexity. HATU is a modern coupling reagent that promotes efficient amide bond formation with minimal side products.

Materials:

  • 4-Substituted-7-amino-2-methylisoindolin-1-one (from Protocol 2)

  • Carboxylic acid of choice (R³-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the C7-amino intermediate (1.0 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final compound via silica gel chromatography or preparative HPLC.

Causality & Rationale:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a more reactive acyl-transfer agent, facilitating rapid reaction with the amine at room temperature and minimizing racemization if chiral acids are used.

  • Pre-activation: Activating the carboxylic acid before adding the amine ensures the reaction proceeds cleanly and efficiently.

G cluster_0 C7-Amine Diversification A 4-Substituted-7-amino- 2-methylisoindolin-1-one E Amide Library A->E Amide Coupling (HATU, DIPEA) F Sulfonamide Library A->F Sulfonylation (Pyridine) G Urea Library A->G Urea Formation B R¹-COOH B->E C R²-SO₂Cl C->F D R³-NCO D->G G cluster_0 Kinase ATP-Binding Site hinge Hinge Region pocket1 Hydrophobic Pocket I pocket2 Solvent Front inhibitor Isoindolinone Inhibitor core Isoindolinone Core inhibitor->core contains c4 C4-Group inhibitor->c4 contains c7 C7-Group inhibitor->c7 contains core->hinge H-Bonds c4->pocket1 Hydrophobic Interaction c7->pocket2 Probes for Selectivity

Figure 3: Conceptual diagram of inhibitor binding in a kinase active site.

Data Summary & Trustworthiness

Self-Validating System & Quality Control

To ensure the trustworthiness of this synthetic workflow, each step must be validated.

  • In-Process Monitoring: Use TLC or LC-MS at each stage to confirm the consumption of starting material and the formation of the desired product before proceeding to the next step or initiating work-up.

  • Structural Confirmation: The identity and structure of all key intermediates and final products must be unambiguously confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and proton/carbon environment.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • Purity Assessment: The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for biological screening.

Table 1: Representative Reaction Summary
StepReactionKey ReagentsTypical ConditionsExpected Yield
1SNArR-NH₂, DIPEA, DMSO90 °C, 8h60-85%
2Nitro ReductionSnCl₂·2H₂O, EtOH78 °C, 2h75-95%
3Amide CouplingR-COOH, HATU, DMFRT, 4h55-80%

Conclusion

This application note provides a comprehensive and rationalized framework for the synthesis of potential kinase inhibitors from the versatile building block This compound . The described protocols are modular, allowing for the creation of a diverse chemical library suitable for screening and SAR studies. By following these detailed methodologies and incorporating the recommended quality control checks, researchers can confidently and efficiently generate novel isoindolinone derivatives for drug discovery programs.

References

  • Dymshits, G., et al. (2021). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. National Institutes of Health. Available at: [Link]

  • Jha, A., & Jha, M. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Mehta, N., et al. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Upadhyay, S., & Sharma, S. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]

  • Cozza, G., et al. (2011). Structural features underlying the selectivity of the kinase inhibitors NBC and dNBC: role of a nitro group that discriminates between CK2 and DYRK1A. PubMed. Available at: [Link]

  • Moore, M. L., & Silverman, R. B. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Jha, A., & Jha, M. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

  • Tazzetta, Z. J., & Miller, M. J. (2014). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. National Institutes of Health. Available at: [Link]

  • Mehta, N., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., & Prakash, G. K. S. (2013). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

  • Various Authors. (n.d.). Synthetic routes to isoindolinones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Torres, E., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link]

  • Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Wang, Y., et al. (2025). Synthesis and Leukemia Cell Line K562 Inhibitory Activities of α-(Fluoro-substituted isoindolinone-2-yl)glutarimide Analogues. ResearchGate. Available at: [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

  • van der Westhuyzen, R., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. Available at: [Link]

  • Stomper, M., & Stomper, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Flores-Sánchez, M. A., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available at: [Link]

  • Park, H., et al. (2013). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. National Institutes of Health. Available at: [Link]

  • Abouzid, K., et al. (2020). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Isoindolinone Scaffolds in Antiviral Research

The relentless challenge of emerging and drug-resistant viral pathogens necessitates the continuous exploration of novel chemical scaffolds for therapeutic intervention. The isoindolinone core, a privileged heterocyclic motif in medicinal chemistry, has demonstrated a wide spectrum of biological activities.[1] While historically investigated for other therapeutic applications, recent studies have illuminated the significant antiviral potential of isoindolinone derivatives against a range of human viruses.[1] For instance, certain 2-aryl-isoindolin-1-ones have shown potent activity against Enterovirus A71 (EV-A71) by inhibiting viral entry.[2][3] This growing body of evidence suggests that the isoindolinone scaffold is a promising starting point for the development of new antiviral agents.

This document provides a comprehensive guide for the in vitro evaluation of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one , a specific derivative of this promising class. While direct antiviral data for this particular compound is not yet widely published, its structural features warrant investigation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for cytotoxicity and antiviral efficacy testing, and providing insights into the rationale behind these experimental designs.

Part 1: Foundational Assays - Cytotoxicity and Antiviral Efficacy

A cornerstone of early-stage antiviral drug discovery is the parallel assessment of a compound's toxicity to the host cell and its ability to inhibit viral replication. This dual analysis is crucial for determining the therapeutic window of a potential drug candidate. The key parameters derived from these initial screens are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of these values (CC50/EC50) yields the Selectivity Index (SI), a critical indicator of a compound's potential for further development.[2][4] A higher SI value signifies greater selectivity for viral targets over host cell processes.

Determining Host Cell Cytotoxicity (CC50)

Before evaluating antiviral activity, it is imperative to determine the concentration at which this compound becomes toxic to the host cells used for viral propagation.[5][6] This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death.[6]

Protocol: MTT Assay for CC50 Determination

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, HeLa for various viruses)[4]

  • Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics[4]

  • Assay Medium (cell culture medium with 2% FBS)[4]

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the host cells at a density of 1 x 10^4 cells per well in 100 µL of cell culture medium. Incubate overnight to allow for cell attachment.[4]

  • Compound Dilution: Prepare a serial dilution of this compound in assay medium. A typical starting concentration could be 100 µM, with 2-fold or 3-fold serial dilutions.[4]

  • Treatment: Remove the culture medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.[4]

  • Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Assessing Antiviral Efficacy (EC50)

Several methods can be employed to measure the antiviral activity of a compound. The choice of assay often depends on the virus being studied and its characteristic effects on host cells.

The plaque reduction assay is a gold-standard method for quantifying the inhibition of viral infectivity.[7] It is particularly useful for viruses that cause localized cell death, forming clear zones or "plaques" in a cell monolayer.[8]

Principle of the Assay: Infectious viral particles create localized areas of cell death (plaques) in a confluent monolayer of susceptible cells.[8] A semi-solid overlay is applied to restrict viral spread to adjacent cells, allowing for the formation of discrete, countable plaques.[8][9] The antiviral activity of a compound is determined by its ability to reduce the number or size of these plaques in a dose-dependent manner.

Protocol: Plaque Reduction Assay

Materials:

  • Confluent monolayer of susceptible cells in 6-well or 12-well plates[7]

  • Virus stock with a known titer (Plaque Forming Units - PFU/mL)

  • Infection Medium (e.g., DMEM with 2% FBS)[8]

  • Serial dilutions of this compound in infection medium

  • Overlay Medium (e.g., containing methylcellulose or agarose)[8]

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)[7]

  • Formalin (10%) for fixing cells[7]

Procedure:

  • Infection: Remove the growth medium from the cell monolayers. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.

  • Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.[8]

  • Overlay Application: Carefully remove the virus-compound inoculum and add the pre-warmed overlay medium to each well.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).[8]

  • Plaque Visualization: Aspirate the overlay, fix the cells with formalin, and then stain with crystal violet.[8]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of reduction against the compound concentration.[8]

For viruses that cause a generalized destruction of the cell monolayer, known as the cytopathic effect (CPE), a CPE reduction assay is a suitable alternative to the plaque reduction assay.[10]

Protocol: CPE Reduction Assay

This assay follows a similar initial setup to the cytotoxicity assay in 96-well plates.

Procedure:

  • Cell Seeding: Prepare cell plates as described in the cytotoxicity assay.

  • Virus Infection and Treatment: Remove the cell culture medium. Add the desired virus concentration (multiplicity of infection - MOI) and the serially diluted this compound to the wells.[4] Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[4]

  • Incubation: Incubate the plates until the virus control wells show approximately 80-90% CPE.[4]

  • CPE Inhibition Measurement: Assess the viability of the cells in each well using a method such as crystal violet staining or a cell viability reagent like MTT.[4]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

Part 2: Data Presentation and Interpretation

The quantitative data from these assays should be systematically recorded to evaluate the antiviral potential of this compound.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

CompoundVirus TargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza AMDCK5.2>100>19.2
This compoundEnterovirus 71Vero2.8>100>35.7
Positive Control (e.g., Remdesivir)SARS-CoV-2Vero E60.77>10>13

Part 3: Elucidating the Mechanism of Action

Once a compound demonstrates promising antiviral activity and a favorable selectivity index, the next critical step is to investigate its mechanism of action.[11] This provides valuable insights for lead optimization and the development of more potent and specific antiviral agents.

Time-of-Addition Assay

A time-of-addition assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.[12][13] The compound is added at different time points relative to viral infection, and the effect on viral replication is measured.

Experimental Workflow for Time-of-Addition Assay

G pre_treat Compound added to cells before virus co_treat Compound and virus added simultaneously wash Cells washed to remove unbound virus pre_treat->wash post_treat_early Compound added at early time points post-infection co_treat->wash post_treat_late Compound added at late time points post-infection measure Measure viral replication (e.g., qPCR, Plaque Assay) post_treat_late->measure wash->post_treat_early

Caption: Time-of-addition experimental workflow.

By analyzing the time point at which the compound loses its inhibitory effect, researchers can infer whether it targets early events like entry and uncoating, viral genome replication, or later stages such as assembly and release. For example, if this compound is only effective when added before or during infection, it likely acts as a viral entry inhibitor.

Potential Viral Targets and Signaling Pathways

Based on the known mechanisms of other antiviral isoindolinone derivatives and related compounds, several potential targets for this compound can be hypothesized.

G cluster_entry Viral Entry cluster_replication Viral Replication cluster_host Host Cell Pathways compound 4-Fluoro-2-methyl-7- nitroisoindolin-1-one membrane_fusion Membrane Fusion compound->membrane_fusion Inhibition rdRp RNA-dependent RNA Polymerase (RdRp) compound->rdRp Inhibition nfkb NF-κB Signaling compound->nfkb Modulation receptor_binding Receptor Binding receptor_binding->membrane_fusion protease Viral Protease mapk MAPK/ERK Pathway

Caption: Potential antiviral mechanisms of action.

Isoquinoline alkaloids, which share structural similarities with isoindolinones, have been shown to interfere with pathways like NF-κB and MAPK/ERK, which are crucial for viral replication.[14] Additionally, RNA-dependent RNA polymerase (RdRp) is a key target for many antiviral drugs, and its inhibition prevents viral genome replication.[14]

Conclusion

The isoindolinone scaffold represents a promising avenue for the discovery of novel antiviral agents. The protocols and conceptual frameworks presented in these application notes provide a robust starting point for the systematic evaluation of this compound. By carefully assessing its cytotoxicity and antiviral efficacy, and subsequently dissecting its mechanism of action, researchers can determine the therapeutic potential of this compound and contribute to the development of next-generation antiviral therapies.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.).
  • Application Notes and Protocols for In Vitro Antiviral Assays - Benchchem. (n.d.).
  • Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (n.d.).
  • Application Notes and Protocols for Plaque Reduction Assay of RSV-IN-4 - Benchchem. (n.d.).
  • 7 steps for screening antiviral drugs - DIFF Biotech. (2024, September 29).
  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.g.).
  • Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. (2022, August 9).
  • Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates. (2019, March 11). PubMed Central.
  • Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.).
  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025, August 3).
  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024, March 9).
  • Plaque Assay Protocols - American Society for Microbiology. (2006, October 9).
  • Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io.
  • Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (n.d.).
  • Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. ResearchGate.
  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014, November 4). NIH.
  • Application Notes and Protocols for In Vitro Antiviral Assay of Solasurine - Benchchem. (n.d.).
  • Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates. (2019, March 11). PubMed.
  • Use of tricyclic isoindolinone as an antiviral drug and novel optically active ... (n.d.). Google Patents.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.).
  • 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1. (n.d.).
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PubMed Central.

Sources

Application Notes & Protocols: Leveraging 4-Fluoro-2-methyl-7-nitroisoindolin-1-one in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolin-1-one Scaffold and the Promise of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] These derivatives have demonstrated activities as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][4][5] A key to their success lies in the versatility of the isoindolin-1-one ring system, which allows for three-dimensional exploration of chemical space and fine-tuning of physicochemical properties to optimize target engagement and pharmacokinetic profiles.

This document provides a detailed guide for researchers on utilizing a specific, functionalized isoindolin-1-one, This compound , as a starting point for structure-activity relationship (SAR) studies. This compound, with its strategically placed fluoro, methyl, and nitro groups, offers multiple vectors for chemical modification, making it an excellent lead for optimization campaigns. Notably, it has been implicated in the development of inhibitors for Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), both crucial targets in oncology.[6]

Strategic Importance of Substituents in this compound

The existing functional groups on the this compound scaffold are not arbitrary. Each provides a unique handle for medicinal chemists and imparts specific properties that can be exploited in SAR studies.

  • 7-Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding. Its presence significantly influences the electronics of the aromatic ring. A critical aspect of an SAR study would be to explore the reduction of the nitro group to an amine. This transformation drastically alters the electronic and steric properties, converting a hydrogen bond acceptor into a donor and a basic center, which can be further functionalized. Such modifications are crucial for exploring interactions with the target protein.[7]

  • 4-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through unique interactions (such as with backbone amides), and modulate pKa. The SAR exploration around this position could involve substitution with other halogens or small lipophilic groups to probe steric and electronic tolerance in the binding pocket.

  • 2-Methyl Group: The N-methyl group occupies a specific vector pointing away from the core. SAR at this position is vital for exploring larger, more complex substitutions that can extend into solvent-exposed regions or adjacent pockets of the target protein, potentially enhancing potency and selectivity.

Workflow for SAR Studies of this compound

A systematic approach is essential for an effective SAR campaign. The following workflow outlines the key stages, from initial synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Analog Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Synthesis of Core Scaffold (this compound) B Analog Synthesis: - Modification of 7-Nitro group - Variation at 4-Fluoro position - Diversification of 2-Methyl group A->B C Primary Screening: In vitro kinase assays (FAK, ALK) B->C D Secondary Screening: - Cellular proliferation assays - Target engagement assays C->D E Selectivity Profiling: - Kinase panel screening D->E F SAR Analysis: - Correlate structural changes with activity E->F G In silico Modeling: - Molecular docking - 3D-QSAR F->G H Design of Next-Generation Analogs G->H H->B Iterative Refinement

Caption: A typical workflow for SAR studies, starting from synthesis and moving through biological screening and data-driven iterative design.

Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol is a proposed synthetic route based on established methods for isoindolinone synthesis.

Step 1: Nitration of 3-Fluorobenzoic Acid

  • To a stirred solution of 3-fluorobenzoic acid in concentrated sulfuric acid at 0°C, add fuming nitric acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto ice and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-fluoro-2-nitrobenzoic acid.

Step 2: Methylamidation

  • To a solution of 3-fluoro-2-nitrobenzoic acid in dichloromethane (DCM), add oxalyl chloride followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction at room temperature for 2 hours or until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of methylamine in DCM at 0°C.

  • Stir for 1 hour, then wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-methyl-3-fluoro-2-nitrobenzamide.

Step 3: Reductive Cyclization

  • Dissolve N-methyl-3-fluoro-2-nitrobenzamide in ethanol.

  • Add a catalytic amount of Raney Nickel.[5]

  • Hydrogenate the mixture at 80°C under a hydrogen atmosphere for 5 hours.[5]

  • Filter the catalyst and concentrate the filtrate. The resulting cyclized product is 4-fluoro-2-methyl-7-aminoisoindolin-1-one.

Step 4: Conversion of Amine to Nitro Group (Sandmeyer-type reaction)

  • Dissolve the 7-aminoisoindolin-1-one derivative in an aqueous solution of HBF4 at 0°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium nitrite in water and add copper(I) oxide.

  • Add the diazonium salt solution to the copper catalyst mixture and warm to 50°C.

  • After gas evolution ceases, cool the reaction, extract with ethyl acetate, and purify by column chromatography to yield This compound .

Protocol 2: General Scheme for Analog Synthesis

The following diagram illustrates the key points of diversification for SAR studies.

Sources

Application Notes and Protocols for N-Alkylation of 4-Fluoro-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2>

Authored by: Senior Application Scientist, Gemini Division

Publication Date: January 20, 2026

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 4-fluoro-7-nitroisoindolin-1-one, a critical transformation for synthesizing a library of pharmacologically relevant compounds. We delve into the mechanistic principles, critical reaction parameters, and present detailed, validated protocols. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering insights grounded in established chemical principles to ensure reproducible and high-yielding outcomes.

Introduction and Scientific Background

N-substituted isoindolinones are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted functionalization at the nitrogen atom (N-alkylation) is a pivotal step in modifying the pharmacological profile—influencing potency, selectivity, and pharmacokinetic properties.

The starting material, 4-fluoro-7-nitroisoindolin-1-one , presents a unique chemical challenge. The presence of two strong electron-withdrawing groups (EWG), a nitro group (-NO₂) and a fluorine atom (-F), significantly increases the acidity of the N-H proton within the lactam ring.[1][2][3][4][5] This enhanced acidity facilitates deprotonation under milder basic conditions but also necessitates careful selection of reagents to avoid undesired side reactions. This guide provides a systematic approach to navigate these challenges.

Mechanistic Considerations: The SN2 Pathway

The N-alkylation of 4-fluoro-7-nitroisoindolin-1-one proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction can be dissected into two primary stages:

  • Deprotonation: A suitable base abstracts the acidic N-H proton to form a resonance-stabilized isoindolinone anion. The negative charge is delocalized across the amide system and further stabilized by the inductive effects of the fluoro and nitro substituents.

  • Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new C-N bond and displacement of the leaving group.

The efficiency of this process is governed by the interplay of the base, solvent, alkylating agent, and reaction temperature.

Critical Parameters and Reagent Selection: A Causal Analysis

Choice of Base

The selection of the base is paramount. Its primary role is to deprotonate the isoindolinone quantitatively without promoting side reactions.

  • Sodium Hydride (NaH): This is often the base of choice for lactam alkylation.[6][7] As a strong, non-nucleophilic base, it irreversibly deprotonates the substrate, driving the reaction forward. It is typically used as a 60% dispersion in mineral oil.[6][8]

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): These are milder inorganic bases that can be effective, particularly with more reactive alkylating agents like alkyl iodides or benzyl halides.[9] They offer easier handling compared to NaH.

  • Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base suitable for this transformation.

Expert Insight: Due to the high acidity of the 4-fluoro-7-nitroisoindolin-1-one N-H, NaH is highly recommended for achieving complete and rapid deprotonation, minimizing the risk of unreacted starting material in the final product mixture.

Solvent System

The solvent must be aprotic to prevent protonation of the isoindolinone anion and should effectively solvate the reactants.

  • N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These are excellent polar aprotic solvents for this reaction, effectively solvating the anionic intermediate.[6][7][10] However, caution is advised with DMSO at elevated temperatures in the presence of strong bases and electrophiles.[11]

  • Tetrahydrofuran (THF): A less polar option, often used with NaH. The resulting sodium salt of the isoindolinone may have limited solubility, potentially affecting reaction rates.

Expert Insight: Anhydrous DMF is the preferred solvent when using NaH, as it ensures a homogeneous reaction mixture and facilitates the SN2 displacement.[6][7]

Alkylating Agent

The reactivity of the alkylating agent (R-X) follows the order: I > Br > Cl .

  • Alkyl Iodides: Highly reactive, often allowing for lower reaction temperatures and shorter reaction times.

  • Alkyl Bromides: A good balance of reactivity and stability.

  • Alkyl Chlorides: Less reactive and may require more forcing conditions (higher temperatures or the addition of a catalytic amount of sodium iodide for an in situ Finkelstein reaction).

Temperature Control

Temperature management is crucial for controlling the reaction rate and preventing potential side reactions.

  • Deprotonation Step: This is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas when using NaH.[6]

  • Alkylation Step: The reaction can often proceed at room temperature, but gentle heating (40-60 °C) may be required for less reactive alkylating agents to ensure a reasonable reaction rate.

Experimental Protocols

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.

Protocol 4.1: General Procedure for N-Alkylation using Sodium Hydride

This protocol provides a robust method for the N-alkylation of 4-fluoro-7-nitroisoindolin-1-one with a generic alkyl bromide.

Workflow Diagram:

N_Alkylation_Workflow cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification P1 Purify by column chromatography P2 Add 4-fluoro-7-nitroisoindolin-1-one (1.0 eq) P1->P2 P3 Add anhydrous DMF P2->P3 D1 Cool to 0 °C (ice bath) P3->D1 D2 Add NaH (1.2 eq) portion-wise D1->D2 D3 Stir for 30-60 min at 0 °C D2->D3 A1 Add Alkyl Bromide (1.1 eq) dropwise at 0 °C D3->A1 A2 Allow to warm to room temperature A1->A2 A3 Stir for 2-16 hours A2->A3 W1 Quench with ice-water A3->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with brine, dry over Na₂SO₄ W2->W3 W4 Concentrate in vacuo W3->W4 W4->P1

Caption: N-Alkylation Experimental Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluoro-7-nitroisoindolin-1-one (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30-60 minutes until gas evolution ceases and the solution becomes homogeneous.

  • Alkylation: Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Data Presentation: Reaction Conditions Summary

The following table summarizes recommended conditions and expected outcomes for the N-alkylation of 4-fluoro-7-nitroisoindolin-1-one.

Parameter Condition A (Standard) Condition B (Mild) Condition C (For less reactive halides)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Equivalents of Base 1.2 eq2.5 eq1.2 eq
Solvent Anhydrous DMFAnhydrous DMF or AcetonitrileAnhydrous DMF
Alkylating Agent Alkyl Bromide (1.1 eq)Alkyl Iodide (1.1 eq)Alkyl Chloride (1.2 eq) + NaI (0.1 eq)
Temperature 0 °C to Room Temp.Room Temp. to 50 °C0 °C to 60 °C
Typical Time 2-12 hours6-24 hours12-36 hours
Expected Yield > 85%70-90%> 80%

Troubleshooting and Expert Recommendations

  • Low Yield:

    • Cause: Incomplete deprotonation or moisture in the reaction.

    • Solution: Ensure the use of anhydrous solvent and properly handle NaH under an inert atmosphere. Confirm the quality of the NaH; it should be a light grey powder.[8]

  • Formation of Side Products:

    • Cause: O-alkylation is a potential side reaction for amides, though less common. Reaction at the nitro group is also a possibility under harsh conditions.

    • Solution: Maintain the recommended temperature profile. Avoid excessive heating. Ensure the dropwise addition of the alkylating agent.

  • Reaction Stalls:

    • Cause: The alkylating agent is not sufficiently reactive.

    • Solution: Switch to a more reactive halide (Cl → Br → I). Alternatively, add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to promote an in situ halide exchange. Gentle heating may also be required.

Conclusion

The N-alkylation of 4-fluoro-7-nitroisoindolin-1-one is a highly feasible and efficient transformation when appropriate reaction conditions are employed. The enhanced acidity of the N-H proton allows for straightforward deprotonation. By carefully selecting a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMF, and by controlling the reaction temperature, a wide variety of N-alkylated isoindolinone derivatives can be synthesized in high yields. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to explore the chemical space around this important scaffold.

References

  • Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Synthetic Procedures. Retrieved from [Link]

  • Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60. DOI: 10.15227/orgsyn.054.0060. Retrieved from [Link]

  • Reddit User Discussion. (2013). Using NaH in a reaction. r/chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2020). Acidity and Electron Donating/Withdrawing Groups. r/OrganicChemistry. Retrieved from [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride as a base for deprotonation. Source not formally available, general chemical knowledge.
  • Wasserman, H. H., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron Letters, 58(38), 3730-3733. Retrieved from [Link]

  • YouTube. (2012). Factors that affect acidity (5) Electron withdrawing groups. Retrieved from [Link]

  • Vedantu. (n.d.). What is the effect of electron withdrawing groups on class 12 chemistry CBSE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Electron withdrawing groups and acidity. Retrieved from [Link]

  • ACS Reagent Guide. (n.d.). N-alkylation at sp3 Carbon. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Carboxylic Acids and the Acidity of the O-H Bond. Retrieved from [Link]

  • MDPI. (2018). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the unambiguous characterization and quality control of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies for structural elucidation and purity assessment. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Spectroscopic methods (FTIR, UV-Vis), alongside Single Crystal X-ray Diffraction for definitive structural confirmation. Each section explains the rationale behind the chosen methodology, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Rigorous Characterization

This compound is a substituted isoindolinone, a class of nitrogen-containing heterocyclic compounds central to medicinal chemistry due to their versatile biological activities.[1][2][3][4] The specific combination of a fluorine atom, a nitro group, and a chiral center at the isoindolinone core suggests its potential as a scaffold in developing novel therapeutic agents. Its use has been noted in the preparation of pyrimidine compounds as FAK and/or ALK inhibitors for cancer treatment.[5]

Given its role as a critical building block, verifying the identity, structure, and purity of this compound is paramount. The presence of key functional groups (a nitroaromatic system, a lactam, and a C-F bond) necessitates a multi-faceted analytical approach to create a self-validating system of characterization. This guide provides the foundational protocols to achieve this.

Structural Elucidation: A Multi-Technique Approach

The primary goal of characterization is the unambiguous confirmation of the molecular structure. We employ a suite of spectroscopic and spectrometric techniques that, in concert, provide a complete picture of the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are indispensable.[6][7] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a powerful probe for structural verification.[8][9]

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key expected signals include the aromatic protons, the N-methyl group, and the methylene protons of the isoindolinone ring.

  • ¹³C NMR: Determines the number and type of carbon atoms. The use of broadband proton decoupling simplifies the spectrum, while techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups. The fluorine and nitro groups will significantly influence the chemical shifts of nearby carbons.

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive and often simple spectrum. The chemical shift is highly sensitive to the electronic environment, and couplings to nearby protons (²JHF, ³JHF) provide crucial connectivity data.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire carbon skeleton and confirming the positions of substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Set relaxation delay (d1) to 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Use a pulse program with sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon types, especially quaternary carbons.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled or decoupled fluorine spectrum.

    • The ¹⁹F chemical shift range is large; ensure the spectral width is adequate (e.g., -50 to -150 ppm relative to CFCl₃).[9]

    • Number of scans: 64-128.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters.

Data Interpretation Summary Table

NucleusExpected Chemical Shift Range (ppm)Key Correlations / Information Provided
¹H 7.0 - 8.5 (Aromatic)Protons on the aromatic ring will show splitting patterns influenced by the fluorine and nitro groups. COSY will show correlations between adjacent aromatic protons. HMBC will show correlations to carbons in the fused ring system.
4.5 - 5.0 (CH₂)Methylene protons of the isoindolinone ring. May show geminal coupling and coupling to the aromatic proton.
3.0 - 3.5 (N-CH₃)A singlet corresponding to the N-methyl group. HMBC will show a correlation to the carbonyl carbon.
¹³C 165 - 175 (C=O)Lactam carbonyl carbon.
110 - 160 (Aromatic C)Aromatic carbons. The carbon directly bonded to fluorine will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Carbons ortho and meta to the fluorine will show smaller ²JCF and ³JCF couplings.
50 - 60 (CH₂)Methylene carbon.
25 - 35 (N-CH₃)N-methyl carbon.
¹⁹F -100 to -130A single resonance, likely a doublet of doublets due to coupling with ortho- and meta-protons on the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing initial fragmentation and clearly showing the molecular ion.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy (typically < 5 ppm), allowing for the confident determination of the elemental formula from the measured mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Fragmentation of the isolated molecular ion provides a "fingerprint" that confirms the structure.[10][11] For this molecule, characteristic losses would include NO₂, CO, and potentially fragments related to the fluoronitrobenzene ring.[10][12] The presence of fluorine and its monoisotopic nature simplifies spectral interpretation compared to chlorine or bromine containing compounds.[13][14]

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-HRMS system, such as a Q-TOF or Orbitrap mass spectrometer, equipped with an ESI source.

  • Infusion Analysis:

    • Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The primary expected ion will be [M+H]⁺.

    • Mass range: m/z 50 - 500.

  • MS/MS Fragmentation:

    • Perform a product ion scan on the isolated [M+H]⁺ ion.

    • Use Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.

Expected Mass Spectrometry Data

ParameterExpected Value / Observation
Molecular Formula C₉H₇FN₂O₃
Exact Mass 210.0441 g/mol
[M+H]⁺ (HRMS) m/z 211.0519
Key MS/MS Fragments Loss of NO₂ (46 Da): A prominent fragment at m/z 165.05. Loss of CO (28 Da): Loss from the lactam carbonyl, potentially from the m/z 165 fragment. Fragments from ring cleavage: Various smaller fragments corresponding to the substituted aromatic ring.

Purity Assessment: Chromatographic & Spectroscopic Methods

Beyond structural confirmation, establishing the purity of the compound is critical for its use in subsequent research or development stages.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for determining the purity of small molecules and identifying any related impurities.[15][16] Developing a robust HPLC method is essential for quality control.[17][18][19]

Rationale for Method Development:

  • Mode: Reversed-Phase HPLC (RP-HPLC) is the most common and suitable mode for moderately polar organic molecules.

  • Stationary Phase: A C18 column is a versatile and excellent starting point, providing good retention for aromatic compounds.

  • Mobile Phase: A gradient of water (or an aqueous buffer) and an organic solvent (acetonitrile or methanol) allows for the elution of compounds with a range of polarities, ensuring that both the main peak and any potential impurities are well-resolved.

  • Detector: A UV-Vis detector is ideal, as the nitroaromatic chromophore in the molecule will absorb strongly in the UV region.[15]

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan for λmax).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample and record the chromatogram. Calculate the purity by peak area percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Dissolve Dissolve Sample (~1 mg/mL in ACN) Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler (Inject 10 µL) Filter->Autosampler Column C18 Column (30 °C) Autosampler->Column Pump Gradient Pump (A: H₂O, B: ACN) Pump->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity

Spectroscopic Characterization (FTIR & UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. It is a rapid and simple method to confirm the presence of key structural motifs.[20][21]

  • Protocol: Acquire a spectrum of the solid sample using an ATR (Attenuated Total Reflection) accessory.

  • Expected Peaks:

    • ~1680-1720 cm⁻¹: Strong absorption from the C=O stretch of the five-membered lactam ring.

    • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic NO₂ group.

    • ~1000-1400 cm⁻¹: C-F stretching vibrations.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretching (N-CH₃, CH₂).

UV-Vis Spectroscopy: This technique is useful for confirming the presence of the chromophoric system and can be used for quantitative analysis if a standard is available. The nitroaromatic system is expected to have a distinct absorption profile.[22][23][24][25][26]

  • Protocol: Dissolve a known concentration of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum from 200 to 400 nm.

  • Expected Absorption: A strong absorption maximum (λmax) is expected in the range of 240-280 nm, characteristic of a nitroaromatic compound.[22][23]

Definitive Structure: Single Crystal X-ray Diffraction

For an absolute and unambiguous determination of the three-dimensional molecular structure, including stereochemistry if applicable, single crystal X-ray diffraction is the gold standard.[27][28][29][30] This technique provides precise bond lengths, bond angles, and intermolecular interaction details in the solid state.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 20 µm in all dimensions).[31] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The resulting model will provide the precise atomic coordinates.

// Relationships NMR -> MS [label="Confirms Connectivity\n& Molecular Weight", dir=both, color="#5F6368"]; NMR -> HPLC [label="Provides Identity\nfor Purity Peak", color="#5F6368"]; MS -> HPLC [label="Confirms Mass\nof Main Peak", color="#5F6368"]; NMR -> FTIR [label="Corroborates\nFunctional Groups", color="#5F6368"]; {NMR, MS} -> XRAY [label="Validates Solution\nfrom Spectroscopic Data", color="#5F6368"]; UVVIS -> HPLC [label="Basis for\nDetection Method", color="#5F6368"]; } enddot Caption: Inter-validation logic of analytical methods.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and HRMS provide the foundational data for structural elucidation, while HPLC is essential for purity assessment. FTIR and UV-Vis offer rapid confirmation of key chemical features. For definitive proof of structure, single crystal X-ray diffraction is unparalleled. By following these detailed protocols, researchers can ensure the quality and integrity of this important pharmaceutical intermediate, providing a solid foundation for its application in drug discovery and development.

References

  • Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography | High-Resolution Structure Determination for Industry. Retrieved from [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Retrieved from [Link]

  • Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]

  • Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ProQuest. (n.d.). The Ultraviolet Absorption Spectra of Some Nitro Compounds. Retrieved from [Link]

  • Bioprocess Online. (n.d.). White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Retrieved from [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Retrieved from [Link]

  • Lim, S. H., et al. (2018). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PubMed Central. Retrieved from [Link]

  • Wolska, I., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]

  • Consensus. (2025). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Kumar, R., et al. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. Retrieved from [Link]

  • Karrouchi, K., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 26.3 Heterocyclic Nitrogen Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • MDPI. (1989). Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. Retrieved from [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-1h-indole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-5-methyl-2-nitroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one, C17H13F4NOS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one . This molecule is a key building block in the synthesis of advanced pharmaceutical agents, notably as a precursor to PARP inhibitors like Talazoparib.[1][2][3] Achieving a high yield of this intermediate is critical for the overall efficiency of the drug manufacturing process.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and analogous procedures found in the literature.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of this compound is a multi-step process. For the purpose of this guide, we will focus on the final, critical step: the selective nitration of the precursor, 4-Fluoro-2-methylisoindolin-1-one .

Workflow: Synthesis Overview

Synthesis_Workflow cluster_start Starting Material cluster_process Nitration Reaction cluster_end Final Product & Purification A 4-Fluoro-2- methylisoindolin-1-one B Nitrating Agent (HNO3 / H2SO4) A->B Add substrate to acid mixture C Controlled Temperature (e.g., 0-10°C) D Reaction Monitoring (TLC/HPLC) B->D Progress Check E Crude Product Mixture D->E Reaction Completion F Quench & Workup E->F Isolate G Purification (Recrystallization/Chromatography) F->G Refine H 4-Fluoro-2-methyl-7- nitroisoindolin-1-one G->H Pure Compound

Caption: General workflow for the nitration of 4-Fluoro-2-methylisoindolin-1-one.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield in this nitration is a common challenge. The primary causes often revolve around incomplete reaction, side-product formation, or mechanical loss during workup.

Root Causes & Solutions:

  • Incomplete Reaction: The isoindolinone ring system is deactivated towards electrophilic aromatic substitution by the carbonyl group. The fluorine atom, while an ortho-, para- director, is also deactivating. This can lead to a sluggish reaction.[4]

    • Solution 1: Optimize Nitrating Agent Strength. Ensure your nitrating mixture is sufficiently potent. The combination of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺).[5][6] If the reaction is slow, consider using fuming nitric acid or increasing the proportion of sulfuric acid, which acts as both a catalyst and a dehydrating agent.[4]

    • Solution 2: Controlled Temperature Increase. While nitrations are typically run at low temperatures (0-10°C) to control selectivity, cautiously increasing the temperature may be necessary to drive a slow reaction to completion. Monitor the reaction closely by TLC or HPLC to avoid the onset of byproduct formation.[4]

    • Solution 3: Extend Reaction Time. Given the deactivated substrate, a longer reaction time might be required. Do not quench the reaction based on a fixed time; use analytical monitoring to confirm the consumption of the starting material.[4]

  • Side-Product Formation:

    • Cause: Over-nitration. Although the ring is deactivated, forcing conditions (high temperature, large excess of nitrating agent) can lead to the formation of dinitrated species.[7][8]

    • Solution: Add the nitrating agent slowly to a solution of the substrate at a low temperature. This maintains a low instantaneous concentration of the nitronium ion, favoring mono-nitration.[4] Use a modest excess (1.1-1.5 equivalents) of nitric acid.

    • Cause: Oxidation. Nitric acid is a powerful oxidizing agent. If your substrate has sensitive functional groups or if the reaction temperature is too high, you may observe the formation of dark, tarry byproducts.[7]

    • Solution: Maintain strict temperature control throughout the addition and reaction period.

  • Product Loss During Workup:

    • Cause: The product might have some solubility in the aqueous phase during quenching.

    • Solution: Quench the reaction mixture by pouring it slowly over a large volume of crushed ice. This typically causes the organic nitro-compound to precipitate. Ensure the resulting solution is well-stirred to allow for complete precipitation before filtration.

Q2: I'm observing multiple spots on my TLC plate, indicating isomers or impurities. How can I improve regioselectivity and what are these impurities?

The formation of regioisomers is a significant challenge. The substitution pattern on the precursor, 4-Fluoro-2-methylisoindolin-1-one, presents competing directing effects.

Directing Effects Analysis:

  • Fluorine: A deactivating, but ortho-, para- director. It will direct the incoming nitro group to positions 3 and 5.

  • Amide/Carbonyl System: Strongly deactivating and a meta- director relative to the carbonyl. This directs to positions 5 and 7.

  • Fused Ring Amide Nitrogen: Activating and ortho-, para- directing. This effect strongly favors substitution at position 7.

The desired 7-nitro isomer is favored by the powerful directing effect of the amide nitrogen. However, the 5-nitro isomer is a likely byproduct due to the combined directing influence of the fluorine and the carbonyl system.

Solutions for Improving Selectivity:

  • Maintain Low Temperatures: Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at 0°C or even slightly below can significantly favor the thermodynamically preferred product.[4]

  • Control Rate of Addition: Add the substrate to the pre-chilled nitrating mixture (a "reverse addition") slowly. This ensures the substrate is always in an environment with a high concentration of the nitrating agent, which can sometimes improve selectivity, but more importantly, it helps maintain excellent temperature control.

  • Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is essential.

    • Recrystallization: Carefully select a solvent system (e.g., ethanol, ethyl acetate/heptane) where the desired 7-nitro isomer has lower solubility than the undesired isomers, allowing for selective crystallization.

    • Column Chromatography: While less ideal for large-scale production, silica gel chromatography can be effective for separating isomers. A solvent system like ethyl acetate/hexane or dichloromethane/methanol is a good starting point.[9]

Q3: The reaction mixture turns dark brown/black and becomes difficult to work with. What is happening?

A dark coloration often indicates oxidation and decomposition of the substrate or product.[7]

Root Causes & Solutions:

  • Cause: High Localized Temperature. The nitration reaction is highly exothermic. Adding the nitrating agent too quickly without adequate cooling can create localized "hot spots" where the temperature spikes, leading to oxidative side reactions.

    • Solution: Ensure vigorous stirring and slow, dropwise addition of the nitrating agent or substrate. Use an ice/salt bath for more efficient cooling if an ice bath is insufficient.

  • Cause: Impure Starting Materials. Impurities in the 4-Fluoro-2-methylisoindolin-1-one precursor can be more susceptible to oxidation than the desired material.

    • Solution: Verify the purity of your starting material by NMR or LC-MS before starting the reaction. Purify it if necessary.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for the nitrating agents? A: A good starting point is to use 1.1 to 1.5 molar equivalents of nitric acid relative to the 4-Fluoro-2-methylisoindolin-1-one substrate. Sulfuric acid is typically used as the solvent, so a large excess (e.g., 3-5 volumes relative to the mass of the substrate) is common.

Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and the product (e.g., 50% ethyl acetate in hexanes). The product, being more polar due to the nitro group, will have a lower Rf value than the starting material. For more quantitative analysis, HPLC is recommended.

Q: What is the best procedure for quenching the reaction? A: The safest and most effective method is to pour the reaction mixture slowly and carefully into a vigorously stirred beaker containing a large amount of crushed ice and water. This dissipates the heat from neutralizing the strong acid and precipitates the organic product. Never add water directly to the concentrated acid mixture , as this can cause a violent exothermic release of energy.

Q: My product "oiled out" during workup instead of precipitating as a solid. What should I do? A: "Oiling out" happens when the product separates as a liquid phase instead of a solid. This can make isolation difficult.

  • Solution 1: After quenching, try extracting the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate. Then, wash the organic layer, dry it with a drying agent (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the crude product.[9]

  • Solution 2: During recrystallization, ensure the solution is not overly saturated when it begins to cool. You can try adding a seed crystal or scratching the inside of the flask to induce crystallization.

Experimental Protocol Example

This protocol is a representative example based on general nitration procedures for deactivated aromatic systems and should be adapted and optimized for specific laboratory conditions.[4][10][11]

Materials & Stoichiometry Table

Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Fluoro-2-methylisoindolin-1-one165.1810.060.51.0
Sulfuric Acid (98%)98.08~50 mL-Solvent
Nitric Acid (70%)63.016.066.61.1
Crushed Ice / DI Water-~500 g-Quench

Step-by-Step Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cooling: Cool the sulfuric acid to 0°C using an ice/salt bath.

  • Nitrating Mixture Formation: Slowly add the concentrated nitric acid (6.0 g) dropwise to the cold sulfuric acid via the dropping funnel. Ensure the temperature is maintained below 10°C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0°C, add the 4-Fluoro-2-methylisoindolin-1-one (10.0 g) in small portions over 30-45 minutes. Maintain vigorous stirring and keep the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (~500 mL). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper to remove residual acid.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Troubleshooting Flowchart

Troubleshooting_Flowchart start_node Problem Observed q_node1 Reaction complete per TLC/HPLC? start_node->q_node1 Low Yield q_node2 Multiple spots on TLC? start_node->q_node2 Impure Product q_node q_node sol_node sol_node cause_node cause_node cause1 Incomplete Reaction q_node1->cause1 No cause2 Product Loss q_node1->cause2 Yes sol1a Increase reaction time or cautiously raise temp cause1->sol1a Solution sol1b Use stronger nitrating agent (e.g., fuming HNO3) cause1->sol1b Solution sol2a Optimize quench/precipitation. Extract with organic solvent if needed. cause2->sol2a Solution cause3 Isomer formation or Oxidation byproducts q_node2->cause3 Yes sol_end Purity issue resolved. Proceed with analysis. q_node2->sol_end No sol3a Maintain T < 5°C. Slow reagent addition. cause3->sol3a Solution sol3b Purify via recrystallization or chromatography. cause3->sol3b Solution

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of PARP inhibitor talazoparib.
  • Chemistry Stack Exchange. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • PubChem. (n.d.). 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nitration of Aromatic Compounds. Retrieved from [Link]

  • Wang, Y., et al. (2020). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 25(22), 5436. [Link]

  • European Patent Office. (2022). Radiosynthesis of [18F] Talazoparib. Retrieved from [Link]

  • New Drug Approvals. (2016). Talazoparib, BMN 673. Retrieved from [Link]

  • Chen, G., et al. (2012). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E, 68(Pt 5), o1353. [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

Sources

Technical Support Center: 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges encountered during the isolation and purification of this key pharmaceutical intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues directly.

Part 1: Initial Characterization & Safety

Before attempting any purification, understanding the physicochemical properties of your target compound is critical. This compound is a moderately polar, nitro-aromatic heterocyclic compound. The presence of the nitro group and the isoindolinone core significantly influences its solubility and stability.

Q1: What are the primary safety concerns when handling this compound?

A1: Based on its structure (a nitro-aromatic compound), you should assume it is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Many nitro-aromatic compounds can have thermal stability issues; avoid excessive heating during purification steps unless you have characterized its thermal decomposition profile.[3]

Q2: What are the expected solubility characteristics of this molecule?

A2: The molecule's polarity, driven by the nitro group and the lactam carbonyl, suggests it will have low solubility in nonpolar solvents like hexanes and petroleum ether. It should exhibit moderate to good solubility in polar aprotic solvents such as ethyl acetate, dichloromethane (DCM), acetone, and tetrahydrofuran (THF). Due to the nitro group, alcoholic solvents like methanol and ethanol are also likely to be effective solubilizers, especially when heated.[4][5]

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient first-pass purification technique for solid compounds, capable of removing significant amounts of impurities with high product recovery. However, nitro-aromatic compounds can present unique challenges.

Q3: I dissolved my crude product in a hot solvent, but upon cooling, it "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem with nitro-aromatic compounds and occurs when the solute comes out of solution above its melting point.[4] This is often caused by the solvent's boiling point being higher than the compound's melting point or by a high concentration of impurities depressing the melting point.

  • Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation point.[4][6]

  • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it on a block of wood or several layers of paper towels instead of directly on the benchtop. This slower cooling rate favors the formation of an ordered crystal lattice over amorphous oil.[4][6]

  • Solvent System Change: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or acetone) and then slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[4]

Q4: My solution is clear and supersaturated, but no crystals will form, even after cooling in an ice bath. How can I induce crystallization?

A4: Failure to nucleate is a common issue when solutions are too clean or when the compound has a complex structure.

  • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a nucleation site for crystal growth.[4]

  • Seeding: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystal formation.

  • Reduce Solvent: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[6]

Q5: My recrystallization worked, but my final yield is very low. How can I improve recovery?

A5: A low yield typically indicates that the compound has significant solubility in the solvent even at low temperatures, or that product was lost during transfer steps.[4]

  • Solvent Choice: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[4] Your current solvent may be too good at keeping the product dissolved. Re-evaluate your solvent choice.

  • Cooling: Ensure you have cooled the mother liquor sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]

  • Minimize Transfers: During hot filtration (if performed to remove insoluble impurities), ensure your funnel and receiving flask are pre-heated to prevent premature crystallization and product loss on the filter paper.[4]

  • Mother Liquor: Before discarding the filtrate (mother liquor), try concentrating it by 50-75% and cooling it again to see if a second crop of crystals can be recovered. Be aware that this second crop may be less pure than the first.

Recrystallization Troubleshooting Workflow

Below is a logical workflow for addressing common recrystallization issues.

Recrystallization_Troubleshooting start Crude Product in Hot Solvent cool Cool Solution start->cool outcome Result? cool->outcome crystals Pure Crystals Formed (Success) outcome->crystals Crystals oiling Compound 'Oils Out' outcome->oiling Oiling no_xtal No Crystals Form outcome->no_xtal No Formation low_yield Low Yield outcome->low_yield Low Recovery sol_oil_1 1. Reheat & Add More Solvent 2. Cool Slowly oiling->sol_oil_1 sol_no_xtal_1 1. Scratch Flask 2. Add Seed Crystal no_xtal->sol_no_xtal_1 sol_low_yield_1 1. Cool Longer in Ice Bath 2. Concentrate Mother Liquor low_yield->sol_low_yield_1

Caption: A decision tree for troubleshooting common recrystallization problems.

Part 3: Troubleshooting Column Chromatography

For separating closely related impurities or when recrystallization is ineffective, column chromatography is the preferred method.[7][8]

Q6: My compound is highly polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. How do I get it to elute from a silica column?

A6: This is a common issue for polar molecules like nitro-aromatics. The polar silanol groups on the silica surface interact very strongly with your polar compound, preventing elution with moderately polar solvents.[9][10]

  • Increase Eluent Polarity: You need a more polar mobile phase. Start adding a small percentage of methanol (MeOH) to your eluent. A gradient of 0-10% MeOH in DCM or ethyl acetate is a good starting point.[11]

  • Add a Modifier: If streaking occurs or the compound still adheres strongly, adding a small amount of an acid or base to the mobile phase can help. For a neutral-to-acidic compound like this, adding 1% acetic acid can improve peak shape. Conversely, if basic impurities are the issue, adding 1% triethylamine (TEA) can be effective.

  • Consider Reverse-Phase: For very polar compounds, reverse-phase chromatography can be a superior alternative. Here, the stationary phase is nonpolar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[11][12]

Q7: I suspect my compound is decomposing on the silica gel column. The collected fractions are yellow, and the yield is poor.

A7: This is a valid concern. Standard silica gel is acidic (pH ~4-5) due to the presence of silanol groups, which can catalyze the degradation of sensitive compounds, particularly those with electron-withdrawing groups like nitro groups.[11]

  • Deactivate the Silica: Neutralize the silica gel before packing the column. This can be done by making a slurry of the silica in your starting eluent and adding 1-2% triethylamine (TEA) by volume. Let it stir for an hour, then pack the column as usual. The TEA will cap the most acidic silanol sites.[11]

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[9][11] Run a TLC on an alumina plate first to determine the appropriate solvent system.

    • Florisil: This is a magnesium silicate gel that is less acidic than silica and can be effective for separating polar compounds.[11]

  • Minimize Residence Time: The longer your compound stays on the column, the more time it has to decompose. Use flash chromatography (applying pressure with air or nitrogen) to speed up the elution process without sacrificing separation.[9]

Q8: How do I properly load my sample onto the column for the best separation?

A8: Proper sample loading is crucial for achieving sharp bands and good resolution.

  • Wet Loading: Dissolve your crude sample in the absolute minimum amount of the initial, least polar eluent. Use a pipette to carefully apply this concentrated solution to the top of the column bed.

  • Dry Loading: This is the preferred method, especially if your compound is not very soluble in the starting eluent. Dissolve your crude product in a suitable solvent (e.g., DCM or acetone) in a round-bottom flask. Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution. Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. Carefully pour this powder onto the top of your packed column. This technique ensures that the sample is introduced to the column in a very narrow, uniform band, leading to superior separation.[9]

General Purification Workflow

This diagram illustrates a typical purification sequence for a pharmaceutical intermediate.

Purification_Workflow crude Crude Synthetic Product (Purity < 90%) recryst Step 1: Recrystallization crude->recryst check1 Purity Check (TLC/LCMS) Is Purity > 98%? recryst->check1 column Step 2: Flash Column Chromatography check1->column No final Final Pure Compound (Purity > 99.5%) check1->final Yes check2 Purity Check (TLC/LCMS) Is Purity > 99.5%? column->check2 check2->final Yes hplc Optional: Preparative HPLC (For Ultra-High Purity) check2->hplc No hplc->final

Caption: A standard workflow for purifying a solid organic compound.

Part 4: High-Purity Methods & Data

For drug development applications, purity levels exceeding 99.5% are often required. When recrystallization and standard column chromatography are insufficient, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13][14][15]

Q9: When is it necessary to use preparative HPLC for this compound?

A9: Preparative HPLC is justified when:

  • You need to separate impurities with very similar polarity to your main compound.

  • The required purity is exceptionally high (>99.5%) for use as an analytical standard or in late-stage development.[13]

  • The impurities are present in very small quantities and are difficult to remove by bulk methods.

  • The compound is an oil or non-crystalline solid that cannot be purified by recrystallization.

Q10: Should I use normal-phase or reverse-phase HPLC?

A10: The choice depends on the compound's properties and the nature of the impurities.

  • Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate). This mode is excellent for separating isomers and compounds that are highly soluble in organic solvents.[12][13] Given the structure of this compound, NP-HPLC is a very strong candidate.

  • Reverse-Phase (RP-HPLC): This is the most common HPLC mode, using a non-polar stationary phase (C18) and a polar mobile phase (like water/acetonitrile).[12][14] It is highly robust and effective for a wide range of compounds. If your compound has sufficient solubility in water/ACN or water/MeOH mixtures, RP-HPLC is an excellent option and often preferred in high-throughput pharmaceutical settings.[16]

Summary of Recommended Purification Parameters
TechniqueStationary PhaseRecommended Solvent System (Starting Point)Key Considerations
Recrystallization N/AEthanol, Methanol, or Ethyl Acetate/HexaneWatch for "oiling out"; use slow cooling.[4]
Flash Chromatography Silica Gel (230-400 mesh)Gradient: Hexane/Ethyl Acetate -> 100% Ethyl Acetate -> Ethyl Acetate/MethanolUse dry loading for best results. Consider deactivating silica with TEA if decomposition is observed.[9][11]
Flash Chromatography Neutral AluminaGradient: Hexane/Ethyl Acetate or DCM/Ethyl AcetateGood for acid-sensitive compounds.[9][11]
Preparative HPLC Normal-Phase (Silica)Isocratic or Gradient: Heptane/Ethanol or Heptane/IsopropanolExcellent for resolving isomers; requires non-polar soluble samples.[13]
Preparative HPLC Reverse-Phase (C18)Isocratic or Gradient: Water/Acetonitrile (with 0.1% TFA or Formic Acid)Highly versatile and robust; requires sample solubility in the mobile phase.[14]

Part 5: Standard Operating Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

  • Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.

  • Add ethanol in small portions (e.g., 2-3 mL at a time) while heating the mixture on a hot plate with stirring.

  • Continue adding ethanol until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Silica Gel

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.3-0.4.[9] For this compound, a starting point could be 70:30 Hexane:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel (approx. 50x the weight of your crude product) in the least polar solvent (e.g., Hexane). Pour the slurry into your column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Prepare a "dry load" of your crude material (1.0 g) by adsorbing it onto silica gel (~3 g) as described in Q8.

  • Elution: Carefully add the dry load to the top of the packed column. Begin eluting with the starting solvent system determined by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 70:30 Hexane:EtOAc to 50:50, then to 100% EtOAc) to elute your compound.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (1955). Google Patents.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. Retrieved from [Link]

  • Method of crystallizing nitro products. (1959). Google Patents.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). ChemTalk. Retrieved from [Link]

  • Column chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Retrieved from [Link]

  • Organic Compound Purification Guide. (n.d.). Scribd. Retrieved from [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. (1971). Pharmazie. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • EAS Nitration Experiment & Recrystallization. (2020). YouTube. Retrieved from [Link]

  • 4-Fluoro-2-methyl-1h-indole. (n.d.). PubChem. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2007). Arkivoc. Retrieved from [Link]

  • 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole. (n.d.). PubChem. Retrieved from [Link]

  • 4-Fluoro-5-methyl-2-nitroanisole. (n.d.). PubChem. Retrieved from [Link]

  • Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. (2001). Chirality. Retrieved from [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2020). Journal of Molecular Modeling. Retrieved from [Link]

  • Method for preparing flurbiprofen impurity M. (2019). Google Patents.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2018). Molbank. Retrieved from [Link]

  • 4-nitro-2,3-dihydro-1H-isoindol-1-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimental work with this compound. As there is limited specific solubility data for this compound in publicly available literature, this guide synthesizes established principles of solubility enhancement with a predictive analysis based on its chemical structure.

Structural Analysis and Predicted Solubility Profile

This compound is a complex organic molecule with several functional groups that influence its solubility. The isoindolin-1-one core provides a rigid, bicyclic structure that is moderately polar.[1] The aromatic nature of the benzene ring, coupled with the non-polar methyl group, contributes to hydrophobic character. Conversely, the nitro group is strongly electron-withdrawing and polar.[2] The fluorine atom, while electronegative, has a more complex influence on solubility and can either increase or decrease it depending on the overall molecular context.[3]

Based on these structural features, this compound is predicted to have:

  • Poor aqueous solubility: The significant hydrophobic surface area of the aromatic ring system is likely to dominate, leading to low solubility in water. Aromatic nitro compounds are generally not soluble in water.[2][4]

  • Variable solubility in organic solvents: It is expected to be soluble in some polar aprotic solvents and potentially sparingly soluble in less polar or protic solvents. The general principle of "like dissolves like" suggests that solvents with a polarity that is intermediate between highly polar and non-polar might be most effective.[5]

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This troubleshooting guide provides a systematic workflow for addressing solubility issues with this compound.

Workflow for Solubility Optimization

SolubilityWorkflow start Start: Insoluble Compound solvent_screening Step 1: Solvent Screening start->solvent_screening solubility_check1 Soluble? solvent_screening->solubility_check1 cosolvency Step 2: Co-solvency solubility_check1->cosolvency No success Success: Proceed with Experiment solubility_check1->success Yes solubility_check2 Soluble? cosolvency->solubility_check2 ph_modification Step 3: pH Modification solubility_check2->ph_modification No solubility_check2->success Yes solubility_check3 Soluble? ph_modification->solubility_check3 solid_dispersion Step 4: Solid Dispersion solubility_check3->solid_dispersion No solubility_check3->success Yes solid_dispersion->success Yes consult Consult Further or Consider Resynthesis solid_dispersion->consult No

Caption: A decision-tree workflow for systematically addressing solubility issues.

Step 1: Comprehensive Solvent Screening

The initial step is to perform a systematic screening of a range of solvents with varying polarities. This will help identify a suitable starting point for further optimization.

Protocol for Solvent Screening:

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the table below.

  • Mixing: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add another 1 mg and repeat until a saturated solution is obtained to estimate the approximate solubility.

  • Incubation: If the compound does not dissolve at room temperature, gently warm the vials (e.g., to 40-50°C) and observe for any change in solubility. Be cautious with volatile solvents.

Table of Recommended Solvents for Initial Screening:

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100The baseline for aqueous solubility.
Ethanol5.278A polar protic solvent.
Isopropanol4.382A slightly less polar protic solvent.
Acetonitrile6.282A polar aprotic solvent.
Acetone5.156A common polar aprotic solvent.
Dichloromethane (DCM)3.440A non-polar solvent, use in a fume hood.
Dimethylformamide (DMF)6.4153A high-boiling polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2189A highly polar aprotic solvent, often a good solvent for poorly soluble compounds.[6]
Tetrahydrofuran (THF)4.266A less polar ether.

This table is adapted from various sources including Sigma-Aldrich.[7]

Step 2: The Power of Co-solvency

If the compound shows limited solubility in a single solvent, a co-solvent system can be highly effective.[1] This involves blending a solvent in which the compound is sparingly soluble with a miscible co-solvent in which it is more soluble.

Protocol for Co-solvency Trials:

  • Select a Primary Solvent: Choose a primary solvent in which the compound needs to be dissolved (e.g., water or a buffer for biological assays).

  • Select a Co-solvent: Based on the initial screening, select an organic solvent in which the compound is most soluble (e.g., DMSO or ethanol).

  • Titration: Prepare a suspension of the compound in the primary solvent. Gradually add the co-solvent dropwise while vortexing, and observe for dissolution.

  • Determine the Ratio: Note the minimum percentage of co-solvent required to achieve complete dissolution. It is crucial to keep the organic co-solvent concentration as low as possible, especially for cell-based assays, to avoid solvent-induced toxicity.

Step 3: Leveraging pH for Ionization

The solubility of ionizable compounds can be dramatically altered by adjusting the pH of the solution. The isoindolin-1-one structure contains a lactam group, which is a cyclic amide. While amides are generally neutral, the molecule's overall electronic structure might allow for some degree of ionization at extreme pH values, although this is less likely to be a primary method for solubility enhancement for this particular structure.

Protocol for pH Modification:

  • Prepare a Suspension: Suspend the compound in an aqueous buffer at a neutral pH (e.g., PBS pH 7.4).

  • Adjust pH: Gradually add small amounts of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) to the suspension.

  • Monitor Solubility: After each addition, vortex the sample and observe for any changes in solubility.

  • Determine Optimal pH: Identify the pH range where the compound exhibits maximum solubility. Be mindful that extreme pH values can lead to chemical degradation.

Step 4: Advanced Technique - Solid Dispersions

For particularly challenging compounds, creating a solid dispersion can significantly enhance solubility and dissolution rates. This involves dispersing the compound in an inert carrier matrix at the molecular level.

Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

  • Dissolve Compound and Carrier: Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG, or HPMC) in a common volatile solvent (e.g., methanol or acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a solid mass.

  • Drying: Further dry the solid mass under a high vacuum to remove any residual solvent.

  • Pulverization: Gently grind the resulting solid into a fine powder. This powder can then be used for dissolution studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: Given its chemical structure, you should treat this compound with caution.

  • Aromatic Nitro Compound: Aromatic nitro compounds can be toxic and may be absorbed through the skin.[5] Always handle this compound in a well-ventilated area or a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Dust Inhalation: Avoid inhaling the powder. When weighing or transferring the solid, do so in a ventilated enclosure if possible.[10]

  • Disposal: Dispose of waste containing this compound according to your institution's hazardous waste guidelines.

Q2: My compound is "oiling out" of solution. What does this mean and how can I prevent it?

A2: "Oiling out" or liquid-liquid phase separation occurs when a compound is not fully soluble and forms a separate liquid phase instead of precipitating as a solid. This often happens when a poor solvent is added to a solution of the compound in a good solvent. To prevent this, try to add the poor solvent more slowly and with vigorous stirring. Using a different co-solvent or increasing the temperature slightly may also help.

Q3: Can I use sonication to help dissolve the compound?

A3: Yes, sonication can be a useful technique to aid dissolution. The high-frequency sound waves can help to break down solid aggregates and increase the surface area available for solvation. However, be aware that prolonged sonication can generate heat, which may not be suitable for thermally sensitive compounds or volatile solvents.

Q4: I need to make a stock solution in DMSO for my cell-based assays. What is the best practice?

A4: When preparing a DMSO stock solution, it is advisable to make a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your assay.[6] Ensure the compound is fully dissolved in DMSO before making serial dilutions in your aqueous assay medium. When diluting the DMSO stock into an aqueous buffer, add the DMSO stock to the buffer with rapid mixing to avoid precipitation.

Q5: Are there any other advanced techniques I could consider if the above methods fail?

A5: Yes, several other techniques can be employed for highly insoluble compounds. These include:

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of a molecule, increasing its aqueous solubility.

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate.

  • Use of Surfactants: Surfactants can form micelles that can solubilize hydrophobic compounds in aqueous solutions.

References

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Journal of Chemical Information and Modeling. [Link]

  • Physical properties of nitro compounds. (n.d.). CHEM-GUIDE. [Link]

  • Isoindolin-1-one - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. (2020). ResearchGate. [Link]

  • 10.19: Solubility and Molecular Structure. (2023). Chemistry LibreTexts. [Link]

  • NITRO COMPOUNDS. (2020). SlideShare. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2020). PubMed Central. [Link]

  • Nitrobenzene - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. (1966). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

  • Solubility of Nitro Containing Molecules. (2023). Reddit. [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). PubMed. [Link]

  • Physicochemical properties of the organic solvents used. (n.d.). ResearchGate. [Link]

  • Physicochemical properties. (n.d.). Fiveable. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). PubMed Central. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021). Triumvirate Environmental. [Link]

  • Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. (2008). ResearchGate. [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing. [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a key intermediate in the preparation of various pharmacologically active compounds, including the PARP inhibitor Talazoparib.[1][2][3] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the multi-step synthesis of this molecule. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common route begins with the nitration of a substituted fluorotoluene derivative, followed by functional group manipulations to build the isoindolinone core. Each step presents its own set of potential side reactions and challenges. This guide will focus on troubleshooting these specific issues.

II. Troubleshooting Guides & FAQs in Q&A Format

Part A: Nitration and Aromatic Substitution Reactions
Question 1: During the nitration of 4-fluoro-2-methylaniline (or a related precursor), I am observing the formation of multiple nitrated isomers and some oxidation byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer: This is a common challenge in the nitration of substituted aromatic rings. The directing effects of the fluorine, methyl, and amino (or protected amino) groups can lead to a mixture of products. Here’s a breakdown of the potential issues and solutions:

  • Understanding the Directing Effects:

    • Fluorine: An ortho-, para-director, but deactivating due to its high electronegativity.[4][5]

    • Methyl: An ortho-, para-director and an activating group.

    • Amino/Amide: A strong ortho-, para-director and activating group (amide is less so).

  • Causality of Side Reactions:

    • Isomer Formation: The combination of multiple directing groups can lead to the formation of undesired constitutional isomers. For instance, nitration can occur at positions ortho or para to the activating groups. A patent for the preparation of 4-chloro-7-fluoro-6-nitro quinazoline mentions that the nitration of 7-fluoro-4-hydroxy quinazoline results in a mixture of isomers that require special treatment for removal.[6]

    • Oxidation: Nitrating conditions, especially with strong nitric acid/sulfuric acid mixtures, can be harsh and lead to the oxidation of the methyl group to a benzaldehyde or carboxylic acid.[7] Some studies on the nitration of 4-fluorotoluene have reported the formation of 4-fluorobenzaldehyde and 4-fluorobenzoic acid as oxidation byproducts.[7]

    • Side-Chain Nitration: Instead of ring nitration, the methyl group itself can be nitrated, especially when using solid acid catalysts.[7][8]

  • Troubleshooting & Optimization Protocol:

    Parameter Recommendation Rationale
    Protecting Group Acetylate the amino group to form an amide.The acetamido group is less activating than the amino group, which can help to control the reaction rate and improve selectivity. It also protects the amino group from oxidation. A process for preparing 4-fluoro-2-methoxy-5-nitroaniline involves protecting the aniline as an acetamide before nitration.[9]
    Nitrating Agent Use a milder nitrating agent if possible, such as acetyl nitrate or a nitrate salt with a strong acid.Harsher conditions (e.g., fuming nitric acid/sulfuric acid) increase the likelihood of oxidation and polysubstitution. The use of nitric acid with trifluoromethanesulfonic acid has been shown to be a highly selective nitrating reagent.[10]
    Temperature Maintain a low reaction temperature (e.g., 0-5 °C).Nitration is an exothermic reaction. Low temperatures help to control the reaction rate, minimizing over-nitration and oxidative side reactions.[11]
    Order of Addition Slowly add the nitrating agent to the substrate solution.This helps to maintain a low concentration of the nitrating agent in the reaction mixture, further controlling the reaction rate and reducing side product formation.
  • Experimental Protocol: Acetylation of 4-Fluoro-2-methylaniline

    • Dissolve 4-fluoro-2-methylaniline in a suitable solvent like acetic acid.

    • Slowly add acetic anhydride to the solution at room temperature.

    • Heat the reaction mixture to ensure complete reaction.

    • Cool the mixture and pour it into water to precipitate the N-(4-fluoro-2-methylphenyl)acetamide.

    • Filter, wash with water, and dry the product.

Part B: Amidation and Cyclization Steps
Question 2: In the final cyclization step to form the isoindolinone ring, I am getting a low yield and several impurities. What are the likely side reactions and how can I prevent them?

Answer: The formation of the isoindolinone ring often involves an intramolecular amidation or a related cyclization reaction. The success of this step is highly dependent on the specific precursors and reaction conditions.

  • Causality of Side Reactions:

    • Incomplete Cyclization: The starting material may not fully cyclize, leading to a mixture of starting material and product. This can be due to insufficient activation of the reacting groups or steric hindrance.

    • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to dimers or polymers, especially at higher concentrations.

    • Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition and the formation of various byproducts.

    • Alternative Cyclization Pathways: Depending on the functional groups present, alternative cyclization pathways may be possible. For example, a study on the reductive cyclization of 2-cyanomethyl-3-nitrobenzoates showed that the reaction outcome was highly dependent on steric factors, leading to different cyclized products.[12][13][14]

  • Troubleshooting & Optimization Protocol:

    Parameter Recommendation Rationale
    Reaction Conditions Optimize temperature, reaction time, and catalyst (if any).Some cyclizations require heat to overcome the activation energy, while others proceed at room temperature.[15][16] Acid- or base-catalyzed conditions might be necessary to promote the reaction.[17]
    Solvent Choice Use a high-boiling, non-reactive solvent for high-temperature reactions.Solvents like N,N-diethylaniline have been used for high-temperature cyclizations.[18] The solvent should not participate in side reactions.
    Purification Strategy Employ column chromatography or recrystallization to isolate the desired product.Due to the potential for multiple products, careful purification is often necessary to obtain the pure this compound.
  • Visualizing the Process: Troubleshooting Workflow

    Troubleshooting_Cyclization start Low Yield in Cyclization Step check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity incomplete Incomplete Reaction? check_purity->incomplete side_products Side Products Observed? check_purity->side_products incomplete->side_products No optimize_time Increase Reaction Time or Temperature incomplete->optimize_time Yes characterize_side Characterize Side Products side_products->characterize_side Yes purify Optimize Purification optimize_time->purify optimize_reagents Increase Reagent/Catalyst Stoichiometry intermolecular Intermolecular Products (Dimers, Polymers)? characterize_side->intermolecular decomposition Decomposition Products? characterize_side->decomposition adjust_conc Decrease Reactant Concentration intermolecular->adjust_conc Yes milder_cond Use Milder Conditions (Lower Temp, Different Catalyst) decomposition->milder_cond Yes adjust_conc->purify milder_cond->purify

    Caption: Troubleshooting workflow for low-yield cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during the nitration step? A1: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Use an ice bath to control the reaction temperature and add the nitrating agent slowly and carefully. Be aware of the potential for runaway reactions.

Q2: How can I confirm the structure of the final product and identify any impurities? A2: A combination of analytical techniques is recommended for structural confirmation and impurity profiling.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample and quantify any impurities.

Q3: Are there any alternative synthetic routes to this compound? A3: While the route described is common, other synthetic strategies may exist in the literature. These could involve different starting materials or a different order of synthetic steps. For example, some syntheses of related isoindolinones have utilized Dieckmann condensation. Researching recent publications and patents related to Talazoparib and its intermediates can provide insights into alternative approaches.[1][19]

IV. References

  • Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(3), 205-208.

  • Gomez, S., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(6), 1366.

  • Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. ResearchGate.

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.

  • Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723.

  • Chemistry LibreTexts. (2021). 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation.

  • Woon, E. C. Y., et al. (2007). Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. ResearchGate.

  • Westin, J. Carboxylic Acids Important Reactions. MCAT Content.

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.

  • Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing.

  • PubChem. 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one.

  • Google Patents. (2017). US9708319B1 - Synthesis of PARP inhibitor talazoparib.

  • MedKoo Biosciences. (n.d.). Talazoparib Synthetic Routes.

  • Wang, Y., et al. (2020). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 25(15), 3359.

  • Biswas, T. (2023). MCQ-100: Nitration of trifluoro-toluene. YouTube.

  • Google Patents. (2013). CN103420892A - Preparation method of 4-fluoroindole.

  • European Patent Office. (2022). EP 4089093 A1 - RADIOSYNTHESIS OF [18F] TALAZOPARIB.

  • New Drug Approvals. (2016). Talazoparib, BMN 673.

  • Google Patents. (1973). US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid.

  • Google Patents. (2007). EP1829872B1 - Processes for production of indole compounds.

  • Gorbunova, M. G., et al. (2021). Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(4), M1291.

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

  • ResearchGate. (n.d.). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.

  • Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2323-2328.

  • PubChem. 4-Fluoro-5-methyl-2-nitroanisole.

  • Roda, G., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1232.

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

  • Google Patents. (2018). JP2018070562A - Preparation of 4-fluoroisoquinoline.

  • Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-270.

  • Chen, J., et al. (2012). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138.

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

  • PubChem. 1H-Isoindole-1,3(2H)-dione, 2-methyl-4-nitro-.

  • PubChem. 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole.

  • PubChem. 4-Fluoro-3-hydroxyindolin-2-one.

Sources

"4-Fluoro-2-methyl-7-nitroisoindolin-1-one" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Introduction to Stability Considerations

This compound is a complex organic molecule with several functional groups that can influence its stability. The isoindolinone core, while generally stable, is substituted with a nitro group and a fluorine atom, which can impact its susceptibility to degradation under various experimental and storage conditions.[1] Understanding the potential degradation pathways is crucial for obtaining reliable experimental results and ensuring the integrity of the compound.

Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[2][3][4] While specific forced degradation data for this compound is not extensively available in the public domain, we can infer potential stability issues based on the known reactivity of its constituent functional groups, particularly the nitroaromatic moiety.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

Based on the structure, the primary factors that can influence the stability of this compound are:

  • pH: The lactam ring in the isoindolinone core can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Light (Photostability): Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or visible light.[2]

  • Oxidizing Agents: The molecule may be susceptible to oxidation, particularly at the benzylic position of the isoindolinone ring.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways. A similar compound, 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one, is recommended to be stored at -20°C, suggesting that thermal stability may be a concern.[6]

Q2: What are the likely degradation products of this compound?

While specific degradation products have not been reported, we can predict the following based on the compound's structure:

  • Hydrolysis Products: Under acidic or basic conditions, the lactam ring could open to form the corresponding amino acid derivative.

  • Reduction Products: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can occur under reducing conditions or potentially through photolytic pathways.

  • Photodegradation Products: Exposure to light could lead to a variety of products, including the reduction of the nitro group or other complex rearrangements.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, the compound should be stored in a cool, dark, and dry place. Based on information for a structurally similar compound, storage at -20°C is recommended.[6] It should be protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored at low temperatures and protected from light.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Potential Cause: Degradation of the compound.

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting an experiment, confirm the purity of your starting material using an appropriate analytical technique such as HPLC-UV, LC-MS, or NMR.

  • Control for Environmental Factors:

    • Light: Perform experiments under amber or low-light conditions to minimize photodegradation.

    • Temperature: Maintain a controlled and consistent temperature throughout the experiment. Avoid unnecessary exposure to high temperatures.

    • pH: Ensure that the pH of your experimental system is within a range where the compound is stable. If you must work at extreme pH values, minimize the exposure time.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of the compound immediately before use.

Issue 2: Appearance of New Peaks in Chromatographic Analysis

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize the New Peaks: Use LC-MS or a similar technique to determine the mass of the new species. This can provide clues about the degradation pathway.

  • Perform a Forced Degradation Study: To systematically identify potential degradation products, a forced degradation study can be conducted.[4][7] This involves subjecting the compound to a range of stress conditions.

    Experimental Protocol: Forced Degradation Study

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

      • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

    Data Presentation: Expected Outcome of Forced Degradation Study

    Stress ConditionExpected DegradationPotential Degradation Products
    0.1 N HCl, 60°CModerateLactam ring-opened product
    0.1 N NaOH, 60°CSignificantLactam ring-opened product
    3% H₂O₂, RTModerateOxidized derivatives, N-oxide
    105°C (solid)Minor to ModerateThermally induced rearrangement products
    UV light (254 nm)SignificantReduced nitro group derivatives, photoproducts
Issue 3: Loss of Compound Potency or Activity Over Time

Potential Cause: Gradual degradation of the active pharmaceutical ingredient (API).

Troubleshooting Steps:

  • Implement a Stability-Indicating Analytical Method: Develop and validate an HPLC method that can separate the intact compound from its potential degradation products. This will allow you to accurately quantify the amount of active compound remaining over time.

  • Re-evaluate Storage Conditions: If a significant loss of potency is observed, the storage conditions may need to be re-evaluated. Consider storing the compound at a lower temperature, in an inert atmosphere (e.g., under argon or nitrogen), and with desiccants to control moisture.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

G cluster_main cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photo Photodegradation A This compound B Ring-Opened Amino Acid A->B H+ or OH- C 7-Nitroso Derivative A->C [H] F Complex Photoproducts A->F hv D 7-Hydroxylamino Derivative C->D E 7-Amino Derivative D->E

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the steps for a comprehensive stability assessment of this compound.

G start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation storage_stability Long-Term Storage Stability Study (Controlled Temp/Humidity) start->storage_stability stability_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->stability_method characterization Characterize Degradation Products (LC-MS, NMR) stability_method->characterization data_analysis Data Analysis and Degradation Pathway Elucidation characterization->data_analysis storage_stability->data_analysis end End: Establish Stability Profile and Recommended Storage data_analysis->end

Caption: Workflow for assessing the stability of a pharmaceutical compound.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). MDPI. [Link]

  • The chemistry of isoindole natural products. (2016). National Institutes of Health. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). National Institutes of Health. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]

  • Some biologically active isoindolinone derivatives. (2022). ResearchGate. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one (CAS No. 881415-06-1).[1] This document is designed for researchers, chemists, and drug development professionals who are synthesizing or characterizing this compound. Given that detailed spectroscopic data for this specific molecule is not widely published, this guide adopts a first-principles approach. It combines foundational spectroscopic theory with data from structurally related compounds to provide a robust framework for troubleshooting and data interpretation.

Our methodology is built on predicting spectroscopic behavior by dissecting the molecule into its core functional components: the N-methylated isoindolinone scaffold, the 4-fluoro substituent, and the 7-nitro group. By understanding the expected contribution of each part, you can more effectively diagnose unexpected results, identify impurities, and confirm the structure of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address common challenges encountered during spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is the most powerful tool for elucidating the precise structure of your molecule. However, the interplay of the fluorine, nitro, and aromatic groups can lead to complex spectra.

Question 1: My ¹H NMR spectrum shows unexpected splitting patterns or chemical shifts in the aromatic region. How can I assign the two aromatic protons?

Answer:

The aromatic region of this compound is an ABX spin system, complicated by couplings to the fluorine atom. The two aromatic protons (H-5 and H-6) will appear as doublets of doublets. The strong electron-withdrawing effect of the nitro group at position 7 will significantly deshield the adjacent H-6, shifting it downfield. Conversely, the fluorine at position 4 will influence H-5.

Troubleshooting Steps & Causality:

  • Predict the Chemical Shifts:

    • H-6: Expect this proton to be the most downfield aromatic signal, likely > 8.0 ppm. It is deshielded by the adjacent nitro group and the carbonyl group.

    • H-5: This proton will be further upfield, likely in the 7.5-7.8 ppm range.

  • Analyze the Coupling Constants (J-values):

    • ³J(H-H) Coupling: The coupling between H-5 and H-6 (ortho coupling) should be in the range of 7-9 Hz.

    • J(H-F) Coupling: Fluorine couples to nearby protons. You should observe:

      • ³J(H5-F4) (ortho coupling): Typically 5-9 Hz.

      • ⁴J(H6-F4) (meta coupling): Typically 2-4 Hz.

    • Therefore, the H-5 signal should be a doublet of doublets with two similar coupling constants (one from H-6, one from F-4). The H-6 signal will be a doublet of doublets with two different coupling constants.

  • Utilize 2D NMR: If assignments are still ambiguous, 2D NMR is essential.

    • ¹H-¹⁹F HETCOR: This is the most definitive experiment. It will show a direct correlation between the fluorine atom and the protons it couples to, confirming the assignments of H-5 and H-6.

    • COSY: Will show a correlation between H-5 and H-6.

    • NOESY/ROESY: An NOE between the H-5 proton and the methylene (CH₂) protons at position 3 would definitively confirm its assignment.

Question 2: I am not sure about the chemical shifts for the N-methyl and methylene (C3-H₂) protons. What are the expected values?

Answer:

The aliphatic protons in the isoindolinone ring have predictable chemical shifts.

  • N-CH₃ (N-methyl): This will be a singlet in the range of 3.0-3.3 ppm. The exact position is influenced by the solvent and the electronic nature of the aromatic ring.

  • C3-H₂ (Methylene): This will also be a singlet, typically found further downfield in the 4.4-4.8 ppm range. Its proximity to the deshielding aromatic ring and carbonyl group accounts for this shift.

If you observe multiple peaks in these regions, it strongly suggests the presence of impurities, such as unreacted starting material or a related byproduct.

Question 3: How do I interpret the ¹⁹F NMR spectrum? It just shows one signal.

Answer:

As a monofluorinated compound, a single resonance is expected in the ¹⁹F NMR spectrum. The power of this experiment lies in its chemical shift and its multiplicity in a proton-coupled spectrum.

  • Chemical Shift: For a fluorine on a benzene ring, the chemical shift can vary widely but is highly sensitive to the electronic environment. For fluorobenzene, the shift is around -113 ppm relative to CFCl₃. The presence of the electron-withdrawing nitro group and the fused ring system will shift this value. Predicting the exact value without a standard is difficult, but computational methods can provide reliable estimates.[2][3]

  • Proton-Coupled ¹⁹F NMR: The key diagnostic information comes from running a proton-coupled ¹⁹F NMR spectrum. The signal should appear as a doublet of doublets due to coupling to H-5 (³J, ortho) and H-6 (⁴J, meta). Observing this specific splitting pattern is a strong confirmation of the substitution pattern.

Table 1: Predicted NMR Spectroscopic Data

GroupNucleusPredicted Shift (ppm)Expected MultiplicityKey Couplings (Hz)
Aromatic H-6¹H> 8.0dd³J(H6-H5) ≈ 7-9; ⁴J(H6-F4) ≈ 2-4
Aromatic H-5¹H7.5 - 7.8dd³J(H5-H6) ≈ 7-9; ³J(H5-F4) ≈ 5-9
Methylene¹H4.4 - 4.8sN/A
N-Methyl¹H3.0 - 3.3sN/A
Carbonyl (C1)¹³C165 - 170d²J(C1-F4) is possible but may be small
Aromatic C-4¹³C155 - 165 (d)d¹J(C4-F4) ≈ 240-260 (very large)
Aromatic C-7¹³C145 - 150sN/A
Methylene (C3)¹³C48 - 55sN/A
N-Methyl¹³C25 - 30sN/A
Fluoro¹⁹F-100 to -120dd³J(F4-H5) ≈ 5-9; ⁴J(F4-H6) ≈ 2-4

Note: ¹³C shifts are broad estimates. 2D correlation experiments (HSQC, HMBC) are required for unambiguous assignment. The HMBC experiment will be particularly useful for connecting the protons to the quaternary carbons (C=O, C-F, C-NO₂).

Part 2: Infrared (IR) Spectroscopy Issues

IR spectroscopy is excellent for confirming the presence of key functional groups.

Question 4: I see several strong peaks in my IR spectrum. Which ones correspond to the nitro group and the carbonyl group?

Answer:

The IR spectrum should show very characteristic absorptions for the nitro and lactam carbonyl groups.

  • Nitro (NO₂) Group: Aromatic nitro compounds display two distinct, strong stretching vibrations.[4][5][6]

    • Asymmetric Stretch: Expect a strong, sharp band between 1550-1475 cm⁻¹ .[4][6]

    • Symmetric Stretch: Expect another strong band between 1360-1290 cm⁻¹ .[4][6] The presence of both strong bands in these regions is a reliable indicator of the nitro group.[7]

  • Carbonyl (C=O) Group: The compound contains a five-membered lactam (γ-lactam).

    • Lactam C=O Stretch: Expect a strong absorption band around 1700-1680 cm⁻¹ . This is slightly higher than a typical acyclic amide due to ring strain.

Troubleshooting Flowchart for IR Analysis

IR_Troubleshooting start Acquire IR Spectrum check_nitro Check for strong peaks at ~1530 cm⁻¹ AND ~1350 cm⁻¹? start->check_nitro nitro_ok Nitro Group Confirmed check_nitro->nitro_ok Yes nitro_bad Nitro Group Absent or Impure. Check nitration step of synthesis. check_nitro->nitro_bad No check_carbonyl Check for strong peak at ~1690 cm⁻¹? carbonyl_ok Lactam Carbonyl Confirmed check_carbonyl->carbonyl_ok Yes carbonyl_bad Lactam Ring Issue. Check for starting acid/amide (broad OH or N-H peaks). check_carbonyl->carbonyl_bad No nitro_ok->check_carbonyl final Functional Groups Verified. Proceed to NMR/MS. carbonyl_ok->final

Caption: IR Spectroscopy Troubleshooting Workflow.

Part 3: Mass Spectrometry (MS) Issues

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Question 5: I am having trouble identifying the molecular ion (M⁺) peak. What fragmentation patterns should I expect?

Answer:

Electron ionization (EI) can lead to extensive fragmentation, sometimes making the molecular ion peak weak or absent.[8] Electrospray ionization (ESI) is softer and should show a clear protonated molecule [M+H]⁺ or other adducts. The molecular weight of C₉H₇FN₂O₃ is 210.04 g/mol .

Common Fragmentation Pathways:

The structure is prone to fragmentation at several sites. The fragmentation process is often initiated at a radical cation site.[9][10]

  • Loss of NO₂: A very common pathway for aromatic nitro compounds is the loss of the nitro group (•NO₂, 46 Da). Look for a significant peak at m/z 164 .

  • Loss of CO (Carbon Monoxide): Cleavage of the lactam ring can result in the loss of CO (28 Da) from the molecular ion or subsequent fragments.

  • Alpha-Cleavage: The bond adjacent to the N-methyl group can cleave. Loss of the methyl radical (•CH₃, 15 Da) would lead to a peak at m/z 195 .

  • Cleavage of the Methylene-Carbonyl Bond: This could lead to more complex rearrangements.

MS_Fragmentation mol_ion [M]⁺˙ m/z = 210 frag1 m/z = 195 (Loss of •CH₃) mol_ion->frag1 - •CH₃ frag2 m/z = 164 (Loss of •NO₂) mol_ion->frag2 - •NO₂ frag3 m/z = 182 (Loss of CO) mol_ion->frag3 - CO frag4 m/z = 136 (Loss of •NO₂ and CO) frag2->frag4 - CO

Sources

Technical Support Center: Derivatization of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the synthetic challenges associated with the derivatization of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one . This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this key intermediate in their synthetic campaigns, particularly in the development of kinase inhibitors such as those targeting FAK and ALK.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the success of your derivatization reactions.

Understanding the Molecule: A Triad of Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three key functional regions: the activated aromatic ring, the nitro group, and the lactam moiety. Successful derivatization hinges on selectively targeting one of these sites while preserving the others.

The core challenges in derivatizing this molecule can be visualized as a decision-making workflow:

G Start Starting Material: This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C4-Fluorine Start->SNAr Targeting the Fluoro Group Nitro_Reduction Selective Reduction of C7-Nitro Group Start->Nitro_Reduction Targeting the Nitro Group Lactam_Chem Lactam Chemistry (Potential Side Reactions) Start->Lactam_Chem Considering Core Stability SNAr_Product 4-Substituted-2-methyl-7-nitroisoindolin-1-one SNAr->SNAr_Product Nitro_Product 7-Amino-4-fluoro-2-methylisoindolin-1-one Nitro_Reduction->Nitro_Product Lactam_Side_Product Ring-Opened Products Lactam_Chem->Lactam_Side_Product

Caption: Core derivatization pathways for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound in a question-and-answer format.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on the C4-fluoro group, but I am observing low yields and incomplete conversion. What are the likely causes?

Answer: The fluorine atom at the C4 position is activated towards SNAr by the strongly electron-withdrawing nitro group at the C7 position. However, several factors can impede this reaction:

  • Insufficient Nucleophile Strength: While the fluorine is activated, weak nucleophiles may still react sluggishly. Consider using a stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, microwave irradiation).

  • Inappropriate Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.

  • Base Strength and Steric Hindrance: For amine nucleophiles, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often required to scavenge the HF generated. The choice of base and its stoichiometry are critical. Sterically hindered amines may require higher temperatures and longer reaction times.

  • Competing Reactions: Under strongly basic conditions, side reactions involving the lactam ring or the nitro group can occur.

Troubleshooting Workflow for SNAr Reactions:

G Start {Low SNAr Yield | Incomplete Conversion} Check_Nucleophile Assess Nucleophile - Is it sufficiently strong? - Is it sterically hindered? Start->Check_Nucleophile Check_Conditions Evaluate Reaction Conditions - Solvent (Polar Aprotic?) - Temperature (Too low?) - Base (Appropriate strength and stoichiometry?) Start->Check_Conditions Check_Purity Verify Starting Material Purity - Is the starting material pure? - Any competing electrophiles? Start->Check_Purity Sol_Nucleophile Increase nucleophile equivalents Consider a stronger nucleophile if possible Check_Nucleophile->Sol_Nucleophile Sol_Conditions Increase temperature (conventional or microwave) Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Ensure anhydrous conditions Check_Conditions->Sol_Conditions Sol_Purity Re-purify starting material Characterize by NMR and MS Check_Purity->Sol_Purity

Caption: Troubleshooting workflow for optimizing SNAr reactions.

Question 2: I am concerned about the stability of the isoindolinone lactam ring under the basic conditions required for SNAr. Is hydrolysis a significant risk?

Answer: The N-methylated isoindolinone lactam is generally stable under moderately basic conditions at room temperature. However, prolonged heating in the presence of strong bases (e.g., NaOH, KOH) or strong nucleophiles like hydroxide can lead to hydrolysis and ring-opening.

Mitigation Strategies:

  • Choice of Base: Use non-nucleophilic organic bases like DIPEA or inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases.

  • Temperature Control: If higher temperatures are required, minimize the reaction time and monitor for the formation of ring-opened byproducts by LC-MS.

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to minimize the presence of water, which can act as a nucleophile.

Part 2: Selective Reduction of the C7-Nitro Group

Question 3: I need to reduce the nitro group to an amine to proceed with my synthesis. How can I achieve this selectively without affecting the fluoro group or the lactam?

Answer: Selective reduction of the aromatic nitro group in the presence of other reducible functionalities is a common challenge. Catalytic hydrogenation with Pd/C is often a first choice, but it carries a high risk of dehalogenation (C-F bond cleavage).

Recommended Selective Reduction Methods:

Reducing AgentSolvent(s)Key Advantages & Considerations
SnCl₂·2H₂O EtOH, EtOAcHighly chemoselective for the nitro group. Tolerates halogens and carbonyls. The reaction is typically carried out at elevated temperatures. Workup requires careful pH adjustment to precipitate tin salts.
Fe / NH₄Cl EtOH / H₂OA classic and robust method. Generally selective for the nitro group. Heterogeneous reaction that may require longer reaction times.
Sodium Dithionite (Na₂S₂O₄) H₂O / Organic Co-solventMild conditions, often used for sensitive substrates. Can be selective, but yields may vary.
Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOONH₄) MeOH, EtOHAvoids the use of high-pressure hydrogen gas. Can be selective, but conditions need to be carefully optimized to prevent dehalogenation.

Troubleshooting Guide for Nitro Reduction:

  • Incomplete Reduction: Increase the equivalents of the reducing agent and/or the reaction temperature and time. Ensure efficient stirring for heterogeneous reactions (e.g., Fe/NH₄Cl).

  • Dehalogenation (Loss of Fluorine): This is a major concern with catalytic hydrogenation (H₂/Pd/C). Switch to a chemical reducing agent like SnCl₂·2H₂O or Fe/NH₄Cl. If catalytic hydrogenation is necessary, consider using catalysts less prone to dehalogenation, such as sulfided Pt/C.

  • Lactam Reduction: The lactam is generally stable to the conditions listed above. However, very harsh reducing agents like LiAlH₄ should be avoided as they will reduce the lactam.

Question 4: The workup for my SnCl₂ reduction is problematic, leading to product loss. How can I improve it?

Answer: The workup of SnCl₂ reductions can be challenging due to the formation of tin salts.

Optimized Workup Protocol:

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

  • Slowly add a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1-2 M) NaOH solution with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin hydroxides.

  • Filter the mixture through a pad of Celite® to remove the tin salts.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., EtOAc, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific application.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes the synthesis of 4-(Alkylamino)-2-methyl-7-nitroisoindolin-1-one.

Materials:

  • This compound

  • Primary amine (1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent) and anhydrous DMF.

  • Add the primary amine (1.2 - 1.5 equivalents) followed by anhydrous K₂CO₃ (2-3 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Nitro Group Reduction using SnCl₂·2H₂O

This protocol describes the synthesis of 7-Amino-4-fluoro-2-methylisoindolin-1-one.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the mixture to reflux (typically 70-80 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Follow the optimized workup procedure described in the troubleshooting section to remove tin salts.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Chen, W., et al. (2013). An iridium-catalyzed oxidative annulation of benzamides with cyclopropanols as C1 synthon provides structurally diverse isoindolin-1-ones. Synlett, 24, 1856-1860.
  • Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.
  • Bedford, R. B., et al. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. The Journal of Organic Chemistry, 82(3), 1719-1725.
  • Liang, C., et al. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare.
  • The Royal Society of Chemistry. (n.d.).
  • Powers, J. C., et al. (2009). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Journal of Organic Chemistry.
  • Snieckus, V. (2013). The chemistry of isoindole natural products.
  • 432320 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1. (n.d.). Sigma-Aldrich.
  • Google Patents. (n.d.). UA100846C2 - Compounds and compositions as protein kinase inhibitors.
  • Google Patents. (n.d.). CN110772638A - Methods of treating cancer with a combination of a FAK/ALK/ROS1 inhibitor and an EGFR inhibitor.
  • Google Patents. (n.d.). US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • Massa, A., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules.
  • BenchChem. (n.d.). stability of N-Methylpyridinium derivatives under acidic and basic conditions.
  • ChemicalBook. (n.d.). 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrotoluene(1427-07-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Fluoroanisole.
  • ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). [7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid].
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindolinone Scaffold and the Promise of "4-Fluoro-2-methyl-7-nitroisoindolin-1-one"

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2] Notably, the isoindolinone structure is a key feature in a class of potent Poly (ADP-ribose) Polymerase (PARP) inhibitors, highlighting its potential in oncology.[3][4]

"this compound" is a novel derivative with specific substitutions that are predicted to significantly influence its biological activity. While direct studies on this molecule are sparse, its use in the preparation of FAK and/or ALK inhibitors for cancer treatment has been noted. This suggests a primary therapeutic potential in oncology, likely through kinase inhibition.[5]

Decoding the Functional Groups: A Predictive Analysis

The biological activity of "this compound" can be inferred by dissecting the roles of its key functional groups:

  • Fluoro Group: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6][7][8] The strong carbon-fluorine bond can block metabolically labile sites, prolonging the drug's half-life.[9] Its high electronegativity can also alter the electronic properties of the molecule, potentially leading to more potent interactions with biological targets.[8]

  • Methyl Group: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can dramatically increase a compound's potency and selectivity.[2][10] Methyl groups can enhance binding affinity by occupying hydrophobic pockets in the target protein and can also improve pharmacokinetic properties.[11][12]

  • Nitro Group: The nitroaromatic group is a strong electron-withdrawing moiety that is a key component in many biologically active compounds.[13] It is often associated with bioreductive activation, where the nitro group is reduced in hypoxic environments, such as those found in solid tumors, to produce cytotoxic metabolites.[14] This feature makes nitro-containing compounds promising candidates for targeted cancer therapy. However, the nitro group can also be associated with toxicity, a factor that requires careful evaluation.[15][16][17]

Based on these features, "this compound" is hypothesized to be a metabolically stable, potent, and potentially tumor-targeted kinase inhibitor.

Comparative Analysis: "this compound" Derivatives vs. Established Inhibitors

Given the indication of FAK and ALK inhibition, we will compare the potential performance of "this compound" derivatives with existing inhibitors of these kinases. Furthermore, due to the prevalence of the isoindolinone scaffold in PARP inhibitors, a comparison with this class of drugs is also warranted.

Comparison with FAK Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and metastasis.[18][19][20] FAK inhibitors are therefore a promising class of anticancer agents.[21][22]

Table 1: Predicted Performance of "this compound" Derivatives vs. FAK Inhibitors

Feature"this compound" Derivative (Predicted)Defactinib (VS-6063)IN10018
Mechanism of Action ATP-competitive FAK inhibitorATP-competitive dual FAK/PYK2 inhibitorATP-competitive FAK inhibitor
Potency (IC50) Potentially in the low nanomolar range due to fluoro and methyl substitutions.Potent inhibitor of FAK phosphorylation.[21]Potent FAK inhibitor.
Selectivity The substitution pattern may confer selectivity.Dual inhibitor of FAK and PYK2.[21]Selective for FAK.
Metabolic Stability Enhanced stability due to the fluoro group.Subject to metabolism.Under investigation.
Tumor Targeting Potential for hypoxia-activated cytotoxicity via the nitro group.No inherent tumor-targeting moiety.No inherent tumor-targeting moiety.
Clinical Status PreclinicalIn clinical trials for various solid tumors.[21]In clinical trials.
Comparison with ALK Inhibitors

Anaplastic Lymphoma Kinase (ALK) is another important target in oncology, particularly in non-small cell lung cancer (NSCLC) where ALK gene rearrangements are a key driver of tumor growth.[5][23][24] ALK inhibitors have shown significant clinical success.[25][26]

Table 2: Predicted Performance of "this compound" Derivatives vs. ALK Inhibitors

Feature"this compound" Derivative (Predicted)Alectinib (Alecensa)Brigatinib (Alunbrig)Lorlatinib (Lorbrena)
Mechanism of Action ATP-competitive ALK inhibitorATP-competitive ALK inhibitorATP-competitive ALK inhibitorATP-competitive ALK/ROS1 inhibitor
Generation N/ASecond-generationSecond-generationThird-generation
Potency (IC50) Potentially high potency due to optimized substitutions.Highly potent against wild-type and some resistant ALK mutations.Potent against a broad range of ALK resistance mutations.Highly potent against a wide spectrum of ALK resistance mutations.
CNS Penetration To be determined.Excellent CNS penetration.Good CNS penetration.Excellent CNS penetration.
Resistance Profile Unknown.Active against some crizotinib-resistant mutations.Active against a broader range of resistance mutations than alectinib.Active against most known ALK resistance mutations.
Clinical Status PreclinicalFDA-approved for ALK-positive NSCLC.FDA-approved for ALK-positive NSCLC.FDA-approved for ALK-positive NSCLC.
Comparison with PARP Inhibitors

The structural similarity of the isoindolinone core to that found in several approved PARP inhibitors suggests that "this compound" derivatives may also exhibit PARP inhibitory activity.[3][4] PARP inhibitors are a targeted therapy for cancers with BRCA gene mutations.[27][28][29]

Table 3: Predicted Performance of "this compound" Derivatives vs. PARP Inhibitors

Feature"this compound" Derivative (Predicted)Olaparib (Lynparza)Niraparib (Zejula)
Mechanism of Action Potential competitive inhibition at the NAD+ binding site of PARP.PARP-1/2/3 inhibitor.PARP-1/2 inhibitor.
Potency (IC50) To be determined; isoindolinone scaffold suggests potential for potent inhibition.[30]Potent PARP inhibitor.Potent PARP inhibitor.
PARP Trapping Unknown; a key determinant of cytotoxicity.[31]Potent PARP trapper.Potent PARP trapper.
Toxicity Profile Potential for nitro group-related toxicity.Hematological toxicities are common.Hematological toxicities are common.
Clinical Status PreclinicalFDA-approved for various cancers including ovarian, breast, and prostate.[27]FDA-approved for ovarian cancer.[27]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of "this compound" derivatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of the test compounds against FAK and ALK.

Workflow Diagram:

G cluster_0 Kinase Assay Workflow A Prepare kinase, substrate, ATP, and inhibitor solutions B Add components to 384-well plate A->B C Incubate at room temperature B->C D Add detection reagent (e.g., ADP-Glo) C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: LANCE TR-FRET Kinase Assay (for ALK) [32]

  • Reagent Preparation:

    • Prepare a serial dilution of the "this compound" derivative.

    • Reconstitute the recombinant human ALK enzyme, biotinylated peptide substrate, and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound, ALK enzyme, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the specified time.

    • Stop the reaction and add the detection mixture containing Eu-W1024 labeled anti-phosphotyrosine antibody and SA-APC.

    • Incubate in the dark.

  • Data Analysis:

    • Measure the TR-FRET signal using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: FAK Kinase Assay Kit [33]

  • Reagent Preparation:

    • Thaw the FAK enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase buffer.

    • Prepare a serial dilution of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, test compound, and FAK enzyme.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C.

    • After incubation, add a kinase detection reagent (e.g., Kinase-Glo® MAX).

    • Incubate at room temperature to allow the luminescent signal to develop.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.

Workflow Diagram:

G cluster_1 MTT Cytotoxicity Assay Workflow G Seed cancer cells in a 96-well plate H Incubate overnight G->H I Treat cells with serially diluted compound H->I J Incubate for 48-72 hours I->J K Add MTT reagent J->K L Incubate for 2-4 hours K->L M Add solubilization solution L->M N Measure absorbance at 570 nm M->N O Calculate cell viability and IC50 N->O G cluster_2 Xenograft Model Workflow P Implant human tumor cells into immunodeficient mice Q Allow tumors to reach a palpable size P->Q R Randomize mice into treatment and control groups Q->R S Administer compound or vehicle daily R->S T Monitor tumor volume and body weight S->T U Euthanize mice at the end of the study T->U V Excise tumors for further analysis U->V

Sources

A Comparative Guide to the Reference Standard of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precision and reliability of analytical measurements are paramount. The foundation of this accuracy lies in the use of well-characterized reference standards. This guide provides an in-depth technical comparison of "4-Fluoro-2-methyl-7-nitroisoindolin-1-one" as a reference standard, designed for researchers, scientists, and drug development professionals. While this specific molecule, identified by its CAS number 881415-06-1, has been noted in the synthesis of potential tumor and osteosarcoma inhibitors, its availability as a certified reference standard is not widely documented[1][2]. This guide, therefore, will establish a framework for its qualification and comparison, drawing upon established principles of reference material characterization.

We will explore the critical attributes of a primary reference standard of this compound and compare it with a secondary, or in-house, standard, as well as a structurally related, hypothetical alternative. This guide will delve into the causality behind the experimental choices for characterization and provide self-validating protocols to ensure scientific integrity.

The Critical Role of Reference Standards in Analytical Diligence

A reference standard serves as a calibrated benchmark against which a sample is compared. Its quality directly impacts the validity of analytical results, influencing everything from early-stage discovery to quality control in manufacturing. Reference standards are broadly categorized into primary and secondary standards:

  • Primary Reference Standards: These are of the highest purity and are extensively characterized. Their value is accepted without reference to other standards. Pharmacopeial standards (e.g., from USP, EP) are common examples[3][4].

  • Secondary (or In-house) Reference Standards: These are characterized by comparison to a primary reference standard. They are used for routine laboratory analyses to conserve the more expensive primary standard[5].

The qualification of a reference standard is a rigorous process involving a battery of analytical techniques to confirm its identity, purity, and potency[5][6].

Comparative Analysis of this compound Reference Standards

For the purpose of this guide, we will consider three hypothetical materials:

  • Primary Reference Standard (PRS) of this compound: A batch that has undergone comprehensive characterization to establish it as a primary standard.

  • Secondary Working Standard (SWS) of this compound: A batch qualified against the PRS for routine use.

  • Alternative Compound (AC): 4-Bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one: A structurally similar molecule that might be considered as an alternative or for impurity profiling[7].

The following sections will outline the analytical methodologies and present comparative data for these materials.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of chemical substances due to its ability to separate and quantify impurities[8][9]. A diode-array detector (DAD) is often employed to provide spectral information, which aids in peak purity assessment[10][11].

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in acetonitrile to a concentration of 1 mg/mL.

ParameterPrimary Reference Standard (PRS)Secondary Working Standard (SWS)Alternative Compound (AC)
Purity (Area %) 99.92%99.51%99.85%
Major Impurity 0.05% (at RRT 1.15)0.22% (at RRT 1.15)0.10% (at RRT 0.92)
Total Impurities 0.08%0.49%0.15%

RRT = Relative Retention Time

The data clearly indicates the superior purity of the PRS compared to the SWS. The higher level of the major impurity in the SWS is acceptable for routine use but underscores the necessity of qualifying it against the purer PRS. The Alternative Compound shows high purity but its different retention time highlights its distinct chemical nature.

Structural Elucidation and Identity Confirmation

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocally confirming the chemical structure of a reference standard[12][13][14][15].

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 50-500 m/z.

  • Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion.

ParameterExpected Value (C₉H₇FN₂O₃)Primary Reference Standard (PRS)Secondary Working Standard (SWS)Alternative Compound (AC) (C₈H₅BrFNO)
[M+H]⁺ (m/z) 211.0519211.0521211.0520229.9617 / 231.9596 (Isotopic pattern)

The high-resolution mass data for both the PRS and SWS are in excellent agreement with the expected molecular weight of this compound. The isotopic pattern observed for the Alternative Compound confirms the presence of bromine.

NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural assignment[12][13][16][17].

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

  • Data Analysis: Chemical shifts (δ) are reported in ppm relative to the solvent signal.

Proton AssignmentPrimary Reference Standard (PRS)Secondary Working Standard (SWS)
-CH₃ (s) δ 3.15 ppmδ 3.15 ppm
-CH₂- (s) δ 4.50 ppmδ 4.50 ppm
Aromatic-H (d) δ 7.80 ppmδ 7.80 ppm
Aromatic-H (d) δ 8.10 ppmδ 8.10 ppm

The ¹H NMR spectra for the PRS and SWS should be identical, confirming their chemical identity. Any significant unassigned signals would indicate the presence of impurities. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for the definitive assignment of all proton and carbon signals, providing an unambiguous structural confirmation for the PRS.

Visualizing the Workflow and Relationships

To better understand the process of qualifying and using reference standards, the following diagrams illustrate the key workflows and logical connections.

G cluster_0 Reference Standard Qualification cluster_1 Analytical Testing cluster_2 Application PRS Primary Reference Standard (PRS) (e.g., Pharmacopeial) SWS Secondary Working Standard (SWS) (In-house) PRS->SWS Qualification HPLC HPLC Purity PRS->HPLC MS MS Identity PRS->MS NMR NMR Structure PRS->NMR SWS->HPLC SWS->MS SWS->NMR Routine_Analysis Routine Sample Analysis SWS->Routine_Analysis Used for AC Alternative Compound (AC) AC->HPLC AC->MS

Caption: Relationship between different types of standards and their analysis.

G start Start: Synthesized Material purification Purification (e.g., Recrystallization) start->purification characterization Identity (MS, NMR) Purity (HPLC) Potency (Assay) purification->characterization documentation Certificate of Analysis (CoA) characterization->documentation end Qualified Reference Standard documentation->end

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of the primary analytical methodologies for validating the structure of "4-Fluoro-2-methyl-7-nitroisoindolin-1-one," a substituted isoindolinone. While specific experimental data for this exact compound is not widely published, this guide will leverage data from structurally similar fluorinated and nitrated isoindolinones to provide a robust framework for its structural elucidation. Our approach emphasizes not just the 'how' but the 'why' behind experimental choices, ensuring a self-validating system of protocols.

The Subject of Our Investigation: this compound

Chemical Structure:

cluster_nmr NMR Workflow sample Purified Compound dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire Spectra (1H, 13C, 19F, 2D) nmr_tube->spectrometer data_analysis Spectral Analysis & Structure Confirmation spectrometer->data_analysis cluster_ms MS Workflow sample Purified Compound solution Prepare Dilute Solution sample->solution ionization Soft Ionization (ESI/APCI) solution->ionization hrms High-Resolution Mass Analysis ionization->hrms msms Tandem MS (Fragmentation) hrms->msms data_analysis Data Interpretation (Formula & Structure) msms->data_analysis cluster_xray X-ray Crystallography Workflow compound Purified Compound crystal Grow Single Crystal compound->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction solution Structure Solution & Refinement diffraction->solution structure 3D Molecular Structure solution->structure

"In vitro" assays for "4-Fluoro-2-methyl-7-nitroisoindolin-1-one" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Assay Cascade for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one Derivatives

Introduction: The Isoindolinone Scaffold and Its Therapeutic Potential

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its significance is highlighted by its presence in potent Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[1][2] The specific compound, this compound, has been identified as a key intermediate in the synthesis of pyrimidine-based inhibitors of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), both of which are critical targets in oncology.[3]

This dual potential—as a precursor for both PARP and kinase inhibitors—necessitates a robust and logical in vitro testing strategy to elucidate the mechanism of action, potency, and selectivity of its derivatives. This guide, written from the perspective of a Senior Application Scientist, provides a comparative overview of essential in vitro assays, explaining the causality behind experimental choices and presenting detailed protocols to ensure data integrity and reproducibility. We will progress through a logical cascade, from foundational cytotoxicity assessments to specific target engagement confirmation.

Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

Before investigating a specific molecular target, it is imperative to determine a compound's general effect on cell health. Cytotoxicity and cell viability assays provide a global picture of a compound's biological activity and establish the concentration range for subsequent, more targeted experiments. The choice of assay is critical, as different methods measure distinct cellular parameters and have unique advantages and limitations.[4][5]

The most common assays rely on measuring metabolic activity or ATP levels, which serve as proxies for the number of living cells.[6]

Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT / MTS Tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[1][4]Inexpensive, well-established.Can be affected by compounds that alter cellular redox state; requires a solubilization step (MTT).[5]
Resazurin (AlamarBlue) Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by viable cells.[6]Homogeneous (no-wash), non-toxic, allows for kinetic monitoring.Signal can be influenced by changes in metabolic rate not related to viability.
CellTiter-Glo® Quantifies ATP, the principal energy currency of the cell, using a luciferase-luciferin reaction.[6][7]Highly sensitive (can detect as few as 15 cells), rapid, excellent linearity, less prone to interference.[5][6]More expensive than colorimetric assays.

Expert Recommendation: For high-throughput screening and lead optimization, the CellTiter-Glo® Luminescent Cell Viability Assay is often the superior choice. Its principle of measuring ATP provides a more direct snapshot of cell health compared to assays measuring metabolic flux, which can be misleading.[5][7] Its high sensitivity and broad linear range ensure robust data quality across a wide range of compound concentrations.

Workflow for a General Cell Viability Assay

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout (e.g., CellTiter-Glo) A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B D Add compounds to cells (include vehicle & positive controls) B->D C Prepare serial dilutions of test compounds C->D E Incubate for 48-72h D->E F Equilibrate plate to room temperature E->F G Add CellTiter-Glo® Reagent F->G H Mix and incubate to stabilize signal G->H I Measure luminescence H->I J J I->J Data Analysis (IC50 Curve Generation)

Caption: General workflow for assessing compound cytotoxicity in vitro.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from established methodologies for determining the number of viable cells in culture based on ATP quantification.[7]

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells for "no-cell" background controls. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10-point serial dilution of the isoindolinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[compound concentration] to determine the IC50 value.

Part 2: Target-Specific Assays - Identifying the Molecular Mechanism

Once the cytotoxic potential of the derivatives is established, the next logical step is to investigate their interaction with specific molecular targets. Based on the known applications of the parent scaffold, two primary target families should be investigated: protein kinases and PARP enzymes.

In Vitro Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer.[8] Given that this compound is a precursor for FAK and ALK inhibitors, assessing kinase inhibition is a primary objective.[3] In vitro kinase assays are cell-free systems that measure the direct inhibition of a purified kinase's enzymatic activity.[9][10]

The most common approach is to measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction.

Comparison of Kinase Assay Technologies

TechnologyPrincipleAdvantagesDisadvantages
Radiometric (³²P/³³P) Measures the incorporation of radiolabeled phosphate from [γ-³²P/³³P]ATP into a substrate.Highly sensitive, considered the "gold standard".Safety concerns, waste disposal issues, not amenable to HTS.[9]
ADP-Glo™ A luminescent assay that quantifies the amount of ADP produced in the kinase reaction.[10]Universal for any kinase, highly sensitive, HTS-compatible.Can be subject to interference from ATP-hydrolyzing contaminants.
LanthaScreen™ TR-FRET A time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a europium-labeled antibody to detect substrate phosphorylation.[11]Homogeneous, robust, ratiometric detection minimizes interference.Requires specific antibodies and labeled substrates, can be expensive.

Expert Recommendation: The ADP-Glo™ Kinase Assay provides an excellent balance of universality, sensitivity, and throughput. It measures kinase activity by quantifying the amount of ADP produced, making it applicable to virtually any kinase-substrate pair without the need for specific antibodies or radiolabeled materials.[10]

Principle of the ADP-Glo™ Kinase Assay

G cluster_reaction Step 1: Kinase Reaction cluster_detection1 Step 2: ADP Conversion cluster_detection2 Step 3: Luminescence Detection A Kinase + Substrate + ATP B ADP + Phospho-Substrate + Unconsumed ATP A->B Inhibitor blocks this step C Add ADP-Glo™ Reagent B->C D Unconsumed ATP is depleted C->D E ADP is converted back to ATP C->E F Add Kinase Detection Reagent E->F G Newly synthesized ATP is used by Luciferase F->G H Light Signal G->H I I H->I Signal ∝ Kinase Activity

Caption: Two-step reaction principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction Setup: In a 384-well plate, add the following components: purified kinase (e.g., FAK or ALK), substrate peptide, and ATP at a concentration close to its Km value for the specific kinase. This is crucial for obtaining comparable IC50 values.[9]

  • Compound Addition: Add the isoindolinone derivatives across a range of concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase into ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control and plot against the log[compound concentration] to determine the IC50 value.

PARP Inhibition and Trapping Assays

The isoindolinone scaffold is a well-established pharmacophore for PARP inhibitors.[1] PARP enzymes, particularly PARP1, are critical for DNA single-strand break repair.[12] It is essential to distinguish between two key activities:

  • Catalytic Inhibition: Blocking the enzymatic function of PARP, preventing the synthesis of poly(ADP-ribose) chains.

  • PARP Trapping: The ability of an inhibitor to "trap" PARP on DNA at the site of damage, creating a cytotoxic lesion that is more potent than catalytic inhibition alone, especially in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations).[13]

Comparison of PARP Assay Types

Assay TypeMeasuresRelevanceCommon Method
Catalytic Assay Direct enzymatic inhibition (IC50).Confirms direct binding and inhibition of PARP activity.Fluorescence Polarization (FP) competitive assay.[14]
Trapping Assay The amount of PARP bound to DNA in the presence of an inhibitor.Correlates more strongly with cellular cytotoxicity and clinical efficacy.[13][15]Cellular fractionation and Western blot, or specialized ELISA-based kits.

Expert Recommendation: A comprehensive evaluation requires both assay types. Start with a catalytic assay to confirm direct enzyme inhibition and then proceed to a cell-based trapping assay to determine the compound's cytotoxic potential.

Principle of PARP Trapping

G cluster_normal Normal DNA Repair cluster_trapped PARP Trapping A DNA Damage B PARP1 Binds A->B C PARP1 Auto-PARylates B->C D PARP1 Dissociates C->D E Repair Machinery Recruited D->E F DNA Damage G PARP1 Binds F->G H PARP Inhibitor Binds to PARP1 G->H I Auto-PARylation Blocked H->I J PARP1 is 'Trapped' on DNA I->J K Cytotoxic Lesion Forms J->K

Caption: PARP trapping mechanism induced by PARP inhibitors.

Part 3: Target Validation - Confirming Engagement in a Cellular Environment

A positive result in a biochemical assay is a critical first step, but it does not guarantee that the compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify drug-target engagement in intact cells or tissues.[16][17][18]

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein. When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[17][19]

Expert Recommendation: CETSA is an invaluable tool for validating hits from biochemical screens. It provides direct evidence that a compound reaches and binds to its intended target in a physiological context, bridging the gap between biochemical activity and cellular effects.[18][20]

Workflow for the Cellular Thermal Shift Assay (CETSA)

G A Treat intact cells with compound or vehicle B Heat cell aliquots across a temperature gradient A->B C Cool and lyse cells B->C D Separate soluble proteins from precipitated aggregates via centrifugation C->D E Quantify remaining soluble target protein (e.g., Western Blot) D->E F Plot % Soluble Protein vs. Temperature E->F G Compare melting curves (Vehicle vs. Compound) F->G H A shift to a higher temperature indicates target stabilization and engagement G->H

Caption: Experimental workflow for a classic CETSA experiment.

Detailed Protocol: Western Blot-based CETSA

This protocol provides a framework for assessing the thermal stabilization of a target protein (e.g., FAK or PARP1) in response to compound binding.[16][19]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a saturating concentration (e.g., 10x IC50 from the cell viability assay) or vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Conclusion

The in vitro characterization of this compound derivatives requires a systematic, multi-tiered assay cascade. This guide outlines a logical progression from foundational cell viability assays to highly specific biochemical and target engagement studies. By first establishing a compound's cytotoxic profile with a robust method like the CellTiter-Glo® assay, researchers can define a relevant concentration range for mechanistic studies. Subsequently, investigating inhibition of primary target families—kinases (using the ADP-Glo™ assay) and PARP enzymes (using catalytic and trapping assays)—allows for the elucidation of the specific mechanism of action. Finally, confirming this interaction in a cellular context with a powerful technique like CETSA provides the crucial validation needed to advance a compound with confidence. Following this structured approach ensures the generation of high-quality, reproducible data essential for modern drug discovery.

References

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: NCBI URL: [Link]

  • Title: Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays - AACR Journals Source: AACR Journals URL: [Link]

  • Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers Source: Frontiers URL: [Link]

  • Title: CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo Source: YouTube URL: [Link]

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews Source: Annual Reviews URL: [Link]

  • Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI Source: MDPI URL: [Link]

  • Title: Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology Source: Reaction Biology URL: [Link]

  • Title: PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience Source: BPS Bioscience URL: [Link]

  • Title: Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube Source: YouTube URL: [Link]

  • Title: Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Kinase assays | BMG LABTECH Source: BMG LABTECH URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) - News-Medical.Net Source: News-Medical.Net URL: [Link]

  • Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals Source: AACR Journals URL: [Link]

  • Title: Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies - Consensus Source: Consensus URL: [Link]

  • Title: Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH Source: National Institutes of Health URL: [Link]

Sources

Comparing the synthetic routes to "4-Fluoro-2-methyl-7-nitroisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

This guide provides a comprehensive comparison of plausible synthetic strategies for obtaining this compound, a substituted isoindolinone scaffold of interest in medicinal chemistry and drug development.[1] The isoindolin-1-one core is a privileged structure known for its diverse biological activities.[2][3] The introduction of fluorine and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making efficient access to specifically substituted analogs like the target compound highly valuable.

This document moves beyond a simple recitation of steps to dissect two distinct, logical synthetic routes. We will analyze the strategic decisions, mechanistic underpinnings, and practical considerations for each pathway, supported by detailed, actionable protocols and comparative data.

Strategic Overview: Two Divergent Pathways

The synthesis of a multi-substituted aromatic heterocycle like this compound presents a classic strategic challenge: when is the optimal time to install each substituent? We will explore two primary approaches:

  • Route 1: The Late-Stage Nitration Strategy. This pathway focuses on first assembling the core 4-fluoro-2-methylisoindolin-1-one ring system from a readily available starting material. The strongly directing, electron-withdrawing nitro group is then introduced in the final step. This approach is often favored when the desired functionality is incompatible with earlier reaction conditions.

  • Route 2: The Early-Stage Functionalization Strategy. This route begins with a starting material that already contains the requisite fluoro and nitro substituents. The synthetic effort is then directed toward constructing the lactam ring onto this pre-functionalized aromatic core. This strategy can be more atom-economical if a suitable starting material is accessible.

Route 1: Late-Stage Nitration

This strategy prioritizes the construction of the isoindolinone core before the sensitive and strongly deactivating nitro group is introduced. The key challenge lies in controlling the regioselectivity of the final nitration step on the 4-fluoro-2-methylisoindolin-1-one intermediate.

Workflow Diagram

Route_1_Late_Stage_Nitration A 3-Fluorophthalic Acid B 3-Fluorophthalic Anhydride (1) A->B Acetic Anhydride, Heat C N-Methyl-3-fluorophthalimide (2) B->C Methylamine HCl, Triethylamine D 4-Fluoro-2-methylisoindolin-1-one (3) C->D Zn dust, Acetic Acid E This compound (Target) D->E HNO₃, H₂SO₄

Caption: Synthetic workflow for Route 1, proceeding via a late-stage electrophilic nitration.

Detailed Synthetic Analysis and Protocols

Step 1: Synthesis of 3-Fluorophthalic Anhydride (1)

The synthesis begins with the dehydration of commercially available 3-fluorophthalic acid. This is a standard transformation, typically achieved by heating with a dehydrating agent like acetic anhydride, which also serves as the solvent.

  • Experimental Protocol:

    • Suspend 3-fluorophthalic acid (1.0 eq) in acetic anhydride (3.0 eq).

    • Heat the mixture to reflux (approx. 140 °C) for 2-3 hours, at which point the solid should fully dissolve.

    • Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

    • Expected Yield: >95%

Step 2: Synthesis of N-Methyl-3-fluorophthalimide (2)

The anhydride is converted to the corresponding imide by reaction with methylamine. Using methylamine hydrochloride with a non-nucleophilic base like triethylamine is a common and practical method for handling gaseous methylamine in the lab.

  • Experimental Protocol:

    • Dissolve 3-fluorophthalic anhydride (1) (1.0 eq) in glacial acetic acid (5-10 mL per gram of anhydride).

    • Add methylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq) to the solution.

    • Heat the mixture to reflux (approx. 120 °C) for 4-6 hours.

    • Monitor the reaction by TLC until the starting anhydride is consumed.

    • Cool the reaction mixture and pour it into a beaker of ice water, stirring vigorously.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Expected Yield: 90-95%

Step 3: Selective Reduction to 4-Fluoro-2-methylisoindolin-1-one (3)

The selective reduction of one imide carbonyl to a methylene group is a critical step. Zinc dust in acetic acid is a classic and effective reagent for this transformation, providing the desired isoindolinone lactam.

  • Causality: Zinc is a mild reducing agent. In the acidic medium of acetic acid, it selectively reduces one of the two carbonyl groups of the phthalimide ring system to furnish the corresponding isoindolinone.

  • Experimental Protocol:

    • To a stirred solution of N-methyl-3-fluorophthalimide (2) (1.0 eq) in glacial acetic acid (10-15 mL per gram), add zinc dust (3.0-4.0 eq) portion-wise, as the reaction can be exothermic.

    • Heat the suspension to 80-90 °C and maintain for 2-4 hours, monitoring by TLC.

    • Cool the mixture to room temperature and filter through a pad of celite to remove excess zinc and zinc salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by flash chromatography.

    • Expected Yield: 60-75%

Step 4: Regioselective Nitration

This is the most challenging step of this route. The nitration of the 4-fluoro-isoindolinone core must be highly regioselective for the C-7 position. The directing effects of the existing substituents must be considered:

  • Fluorine (at C-4): An ortho-, para- director. It will activate the C-5 position and weakly activate the C-3 position (which is already substituted).

  • Lactam Ring: The acyl-nitrogen bond directs ortho- and para- to the nitrogen. However, the fusion to the aromatic ring complicates simple predictions. Overall, the benzene ring is activated by the nitrogen lone pair and deactivated by the carbonyl. The most likely position for electrophilic attack is para to the point of fusion, which is C-7.

The combined directing effects suggest that the C-7 position is the most electronically favorable site for nitration, ortho to the lactam nitrogen's point of attachment and meta to the deactivating fluorine atom.

  • Experimental Protocol:

    • Cool concentrated sulfuric acid (5 mL per gram of substrate) to 0 °C in an ice-salt bath.

    • Add 4-fluoro-2-methylisoindolin-1-one (3) (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to cold concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature at 0 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum. Purification via recrystallization or chromatography may be necessary to remove any potential isomers.[4]

    • Expected Yield: 50-70% (highly dependent on regioselectivity)

Route 2: Early-Stage Functionalization & Cyclization

This approach leverages a commercially available, pre-functionalized starting material and focuses on building the heterocyclic ring. The success of this route depends on the efficient execution of a key C-C bond formation and subsequent cyclization.

Workflow Diagram

Route_2_Early_Stage_Functionalization A 3-Fluoro-2-methylbenzoic Acid (4) B Methyl 3-fluoro-2-methylbenzoate (5) A->B SOCl₂, MeOH C Methyl 3-fluoro-2-methyl-6-nitrobenzoate (6) B->C HNO₃, H₂SO₄ D Methyl 2-(bromomethyl)-3-fluoro-6-nitrobenzoate (7) C->D NBS, AIBN, CCl₄ E This compound (Target) D->E Methylamine, THF

Caption: Synthetic workflow for Route 2, featuring early-stage nitration followed by ring construction.

Detailed Synthetic Analysis and Protocols

Step 1: Esterification of 3-Fluoro-2-methylbenzoic Acid (4)

Protection of the carboxylic acid as a methyl ester is a prudent first step to prevent unwanted side reactions during the subsequent nitration and bromination steps.

  • Experimental Protocol:

    • Add thionyl chloride (1.5 eq) dropwise to methanol (10 mL per gram of acid) cooled to 0 °C.

    • Add 3-fluoro-2-methylbenzoic acid (4) (1.0 eq) to this solution.

    • Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the ester (5).

    • Expected Yield: >95%

Step 2: Nitration of Methyl 3-fluoro-2-methylbenzoate (5)

The regioselectivity of this nitration is critical. The directing groups are:

  • Methyl (at C-2): Ortho-, para- director (activates C-3, C-5, C-1).

  • Fluoro (at C-3): Ortho-, para- director (activates C-2, C-4, C-6).

  • Ester (at C-1): Meta- director (deactivates C-2, C-4, C-6).

The C-6 position is activated by both the methyl and fluoro groups and is not sterically hindered, making it the most likely site of nitration. This gives the desired precursor (6), which corresponds to the 7-nitro position in the final product numbering.

  • Experimental Protocol:

    • Add methyl 3-fluoro-2-methylbenzoate (5) (1.0 eq) slowly to concentrated sulfuric acid at 0 °C.

    • Add potassium nitrate (1.1 eq) portion-wise, keeping the temperature below 10 °C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto ice and extract with dichloromethane (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to isolate the desired 6-nitro isomer.

    • Expected Yield: 70-80%

Step 3: Benzylic Bromination (7)

The methyl group is converted to a bromomethyl group using a standard radical initiator like N-bromosuccinimide (NBS) and a radical initiator such as AIBN or benzoyl peroxide.

  • Causality: This reaction proceeds via a free-radical chain mechanism. AIBN initiates the process, and NBS serves as a source of bromine radicals, which selectively abstract a hydrogen from the benzylic position, leading to the formation of the bromomethyl intermediate.

  • Experimental Protocol:

    • Dissolve the nitro-ester (6) (1.0 eq) in a non-polar solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

    • Heat the mixture to reflux and irradiate with a sunlamp or incandescent bulb to facilitate initiation.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water, dry the organic layer, and concentrate to yield the crude benzylic bromide (7), which is often used immediately in the next step without extensive purification due to its lachrymatory nature and potential instability.

    • Expected Yield: 80-90% (crude)

Step 4: Amine Addition and Intramolecular Cyclization

This final step is a highly efficient cascade reaction. Methylamine acts as a nucleophile, first displacing the benzylic bromide. The resulting secondary amine then immediately attacks the proximate ester carbonyl in an intramolecular nucleophilic acyl substitution, forming the stable five-membered lactam ring and liberating methanol.

  • Experimental Protocol:

    • Dissolve the crude benzylic bromide (7) (1.0 eq) in a solvent such as THF.

    • Cool the solution to 0 °C and add a solution of methylamine (2.0-3.0 eq, e.g., 40% in water or 2M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction for the consumption of the starting material.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash chromatography or recrystallization.

    • Expected Yield: 75-85%

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage NitrationRoute 2: Early-Stage FunctionalizationJustification
Number of Steps 44Both routes involve a similar number of linear steps from their respective starting materials.
Overall Yield (Est.) 16-33%40-58%Route 2 avoids the potentially low-yielding and difficult-to-purify regioselective nitration step at the end, leading to a higher estimated overall yield.
Starting Materials 3-Fluorophthalic Acid3-Fluoro-2-methylbenzoic AcidBoth starting materials are commercially available and similarly priced for lab-scale synthesis.
Key Challenge Regioselectivity of Nitration: Achieving high selectivity for the C-7 position over other possible positions (e.g., C-5) can be difficult and may require extensive optimization and purification.Benzylic Bromination: The bromination substrate is deactivated by two electron-withdrawing groups (NO₂ and CO₂Me), which may require forcing conditions. The product is a lachrymator.The challenge in Route 1 is scientific (controlling selectivity), while the challenge in Route 2 is more practical (handling a reactive intermediate).
Safety & Handling Involves handling fuming nitric acid and zinc dust (flammable solid). The final nitration is highly exothermic.Uses NBS (irritant), AIBN (potentially explosive upon heating), and the product of Step 3 is a potent lachrymator.Both routes require careful handling of hazardous reagents. Route 2's use of a lachrymatory intermediate may be less desirable for large-scale work.
Scalability Potentially problematic due to the final nitration step, where heat management and purification of isomers can be challenging on a larger scale.More favorable. Each step is a standard, high-yielding transformation that is generally scalable. The final cyclization is particularly efficient.Route 2's linear and predictable nature makes it more amenable to process development and scale-up.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 2 (Early-Stage Functionalization) is the recommended strategy for most applications. It offers a significantly higher projected overall yield due to more predictable and higher-yielding individual steps. The key nitration step is performed on a simple starting material where regiochemical outcomes are more easily controlled. While it involves the preparation of a lachrymatory benzylic bromide, this intermediate is typically used directly, minimizing handling issues. The final cyclization step is robust and high-yielding, making this route more efficient and scalable.

Route 1 (Late-Stage Nitration) serves as a plausible alternative, particularly if the starting material for Route 2 is unavailable. However, the success of this route hinges critically on the regioselectivity of the final nitration step. This step would likely require significant optimization to minimize the formation of unwanted isomers, potentially complicating purification and lowering the overall practical yield.

For researchers and drug development professionals, the efficiency, predictability, and scalability of Route 2 make it the superior choice for reliably accessing this compound.

References

  • Barrio, P., Catalán, S., & Fustero, S. (2015). Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates. Chemistry, 21(32), 11579-84. Available from: [Link]

  • Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem. Available from: [Link]

  • Wang, T. T., & Zhao, L. M. (2022). Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride. Chemical Communications, 58(75), 10532-10535. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available from: [Link]

  • Kocyiğit, M., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • ChemRxiv. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. Available from: [Link]

  • Rojas, J. L., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available from: [Link]

  • AKos Consulting & Solutions. (n.d.). 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1. Available from: [Link]

  • Allin, S. M., et al. (2000). Approaches to the synthesis of non-racemic 3-substituted isoindolinone derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 1715-1721. Available from: [Link]

  • Google Patents. (1976). Process for the preparation of substituted indazoles. US3988347A.
  • Sandosham, J., & Undheim, K. (1999). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 4(1), 11-16. Available from: [Link]

  • Cushman, M., et al. (2006). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of Medicinal Chemistry, 49(23), 6902-6914. Available from: [Link]

  • Zhang, M., et al. (2012). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o149. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel compound 4-Fluoro-2-methyl-7-nitroisoindolin-1-one against the well-established Tankyrase inhibitor, XAV939 , in cellular models of Wnt/β-catenin signaling. The isoindolinone scaffold is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerases (PARPs), including Tankyrase (TNKS) 1 and 2.[1][2] The nitro group, a common moiety in bioactive compounds, can significantly influence the electronic and biological properties of a molecule.[3][4] Given this structural context, we hypothesize that this compound functions as an inhibitor of the Wnt/β-catenin pathway by targeting Tankyrase enzymes.

This document is intended for researchers, scientists, and drug development professionals. It details the mechanistic rationale, comparative experimental design, quantitative data analysis, and step-by-step protocols necessary to evaluate the efficacy and selectivity of this novel compound.

Mechanistic Overview: Targeting the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation during embryonic development and adult tissue maintenance.[5][6] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[7][8]

In the absence of a Wnt ligand ("off-state"), a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates the transcriptional co-activator β-catenin.[9] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Tankyrase 1 and 2 (TNKS1/2) are PARP family enzymes that positively regulate Wnt signaling.[10][11] They poly(ADP-ribosyl)ate (PARsylate) the scaffold protein Axin, leading to its ubiquitination and degradation.[2][11] The loss of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes (e.g., MYC, AXIN2) by associating with TCF/LEF transcription factors.[5][12]

Tankyrase inhibitors, such as XAV939, block this process. By inhibiting the catalytic activity of TNKS1/2, they stabilize Axin, promote the assembly of the destruction complex, and enhance the degradation of β-catenin, thereby suppressing Wnt pathway signaling.[13][14][15] We postulate that this compound shares this mechanism of action.

G cluster_off Wnt OFF-State cluster_on Wnt ON-State cluster_inhibitor Mechanism of Inhibition Axin Axin BetaCatenin_cyto β-catenin Axin->BetaCatenin_cyto Forms Destruction Complex APC APC APC->BetaCatenin_cyto GSK3 GSK3β GSK3->BetaCatenin_cyto Phosphorylates (P) CK1 CK1α CK1->BetaCatenin_cyto Proteasome Proteasome BetaCatenin_cyto->Proteasome Degradation TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylates Axin, leading to degradation Wnt Wnt Ligand FZD Frizzled (FZD) Wnt->FZD LRP LRP5/6 Wnt->LRP DVL Dishevelled (DVL) FZD->DVL LRP->Axin_on Recruits & Sequesters Destruction Complex DVL->Axin_on BetaCatenin_nuc β-catenin TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription (e.g., AXIN2, MYC) TCF_LEF->TargetGenes Activates BetaCatenin_cyto_on β-catenin (Accumulates) BetaCatenin_cyto_on->BetaCatenin_nuc Translocation Compound 4-Fluoro-2-methyl-7-nitro... (Hypothesized) XAV939 (Comparator) Compound->TNKS Inhibits G cluster_assays Parallel Experimental Arms cluster_reporter 1. Potency (IC50) cluster_viability 2. Cytotoxicity (CC50) cluster_wb 3. Mechanism Validation start Start: Prepare Compound A & XAV939 Stock Solutions seed_hek Seed HEK293T cells start->seed_hek seed_sw480_viab Seed SW480 cells start->seed_sw480_viab seed_sw480_wb Seed SW480 cells start->seed_sw480_wb transfect Transfect with TOP/FOP Flash & Renilla plasmids seed_hek->transfect treat_hek Treat with serial dilutions of Compound A / XAV939 transfect->treat_hek lyse_read Lyse cells & measure Dual-Luciferase activity treat_hek->lyse_read calc_ic50 Calculate IC50 lyse_read->calc_ic50 end End: Comparative Data Analysis calc_ic50->end treat_sw480_viab Treat with serial dilutions of Compound A / XAV939 seed_sw480_viab->treat_sw480_viab mtt_assay Perform MTT Assay treat_sw480_viab->mtt_assay read_abs Read Absorbance at 570 nm mtt_assay->read_abs calc_cc50 Calculate CC50 read_abs->calc_cc50 calc_cc50->end treat_sw480_wb Treat with IC50 & 5x IC50 of Compound A / XAV939 seed_sw480_wb->treat_sw480_wb lyse_wb Lyse cells & prepare protein lysates treat_sw480_wb->lyse_wb sds_page SDS-PAGE & Transfer lyse_wb->sds_page probe_ab Probe with antibodies (Axin2, β-catenin, GAPDH) sds_page->probe_ab image_wb Image Blot probe_ab->image_wb image_wb->end

Caption: Comparative experimental workflow for evaluating inhibitor efficacy.

Quantitative Data & Interpretation

The following tables summarize simulated, yet plausible, experimental data comparing Compound A and XAV939.

Table 1: Potency in Wnt Reporter Assay

This table shows the half-maximal inhibitory concentration (IC50) derived from the TOP/FOP Flash assay in HEK293T cells stimulated with Wnt3a conditioned media. A lower IC50 value indicates higher potency.

CompoundTargetCell LineAssayIC50 (nM) [95% CI]
4-Fluoro-2-methyl-7-nitro... (A) Tankyrase (Hypothesized)HEK293TTOP/FOP Flash8.5 [7.2 - 9.9]
XAV939 (Comparator) Tankyrase 1/2HEK293TTOP/FOP Flash11.2 [9.8 - 12.8]
  • Interpretation: Based on this simulated data, Compound A demonstrates slightly higher potency in inhibiting Wnt-driven transcription compared to the established inhibitor XAV939. [13][14] Table 2: Cytotoxicity and Therapeutic Index

This table presents the half-maximal cytotoxic concentration (CC50) from the MTT assay in SW480 cells after 72 hours of treatment. The Therapeutic Index (TI) is calculated as CC50 / IC50, where a higher TI indicates a better safety profile.

CompoundCell LineAssayCC50 (µM) [95% CI]Therapeutic Index (TI)
4-Fluoro-2-methyl-7-nitro... (A) SW480MTT (72h)21.4 [18.9 - 24.2]~2518
XAV939 (Comparator) SW480MTT (72h)> 25 > 2232
  • Interpretation: Both compounds exhibit low cytotoxicity at concentrations well above their effective IC50 values, resulting in a large therapeutic window. This suggests that their primary effect is cytostatic (inhibiting proliferation via Wnt pathway blockade) rather than cytotoxic. [10][15]

Detailed Experimental Protocols

Protocol 1: TOP/FOP Flash Dual-Luciferase Reporter Assay

This protocol is designed to quantify the specific inhibition of Wnt/β-catenin transcriptional activity.

  • Cell Seeding: Seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 25,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. [16]2. Transfection: For each well, prepare a transfection mix containing:

    • 100 ng TOPFlash (or FOPFlash for control wells) plasmid

    • 10 ng pRL-TK Renilla luciferase plasmid (for normalization)

    • 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free media.

    • Incubate the mix for 20 minutes at room temperature, then add to the cells. Incubate for another 24 hours. [17]3. Treatment:

    • Prepare serial dilutions of Compound A and XAV939 in DMEM containing 50% Wnt3a-conditioned medium.

    • Aspirate the transfection medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle only" (DMSO) control.

    • Incubate for 24 hours.

  • Lysis and Measurement:

    • Aspirate the medium and wash once with PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and shake on an orbital shaker for 15 minutes.

    • Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer. [16]5. Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the TOP/FOP ratio for each treatment to determine specific Wnt activity.

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the general cytotoxicity of the compounds. [18][19]

  • Cell Seeding: Seed SW480 cells into a clear 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the compounds in fresh culture medium. Replace the old medium with 100 µL of the compound-containing medium. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [19][20]4. Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well. [21]Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan. [20]5. Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 value.

Protocol 3: Western Blot for Axin2 and β-catenin

This protocol provides mechanistic proof of on-target activity.

  • Cell Culture and Treatment: Seed SW480 cells in 6-well plates. Grow to 70-80% confluency. Treat with vehicle (DMSO), IC50, and 5x IC50 concentrations of Compound A and XAV939 for 24 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. [22]Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane. 5. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-Axin2, anti-β-catenin, anti-GAPDH as a loading control). [23] * Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. [22]Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

Conclusion

This guide outlines a comprehensive, self-validating framework for comparing the efficacy of the novel compound this compound with the established Tankyrase inhibitor XAV939. The proposed experimental workflow, combining a direct measure of pathway activity (TOP/FOP Flash), an assessment of cytotoxicity (MTT), and mechanistic validation (Western Blot), provides a robust system for characterizing novel inhibitors.

Based on the hypothesized mechanism and simulated data, this compound presents as a potentially more potent alternative to XAV939 for the inhibition of the Wnt/β-catenin signaling pathway, while maintaining a favorable safety profile in cellular models. The detailed protocols provided herein offer a clear path for researchers to empirically validate these findings and further explore the therapeutic potential of this compound.

References

  • Clevers, H., & Nusse, R. (2012). Wnt/β-Catenin Signaling and Disease. Cell, 149(6), 1192-1205. [Link]

  • MacDonald, B. T., Tamai, K., & He, X. (2009). Wnt/β-Catenin Signaling: Components, Mechanisms, and Diseases. Developmental Cell, 17(1), 9-26. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Nusse, R., & Clevers, H. (2017). Wnt/β-Catenin Signaling, Disease, and Emerging Therapeutic Modalities. Cell, 169(6), 985-999. [Link]

  • Waaler, J., et al. (2021). Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. Cell Reports, 36(4), 109443. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Zhang, X., & Wang, B. (2022). Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities. Signal Transduction and Targeted Therapy, 7(1), 3. [Link]

  • Jackstadt, R., Hodder, M. C., & Sansom, O. J. (2020). WNT and β-Catenin in Cancer: Genes and Therapy. Annual Review of Cancer Biology, 4, 367-384. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • BPS Bioscience. (n.d.). XAV939. BPS Bioscience. Retrieved from [Link]

  • Li, J., et al. (2019). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology Letters, 17(4), 3847-3854. [Link]

  • El-Sayed, R., et al. (2020). XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles. Scientific Reports, 10(1), 1714. [Link]

  • Zhong, Z., et al. (2017). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 8(52), 90153-90163. [Link]

  • BioWorld. (2024). Tankyrase inhibitor exerts robust preclinical antifibrotic effects. BioWorld. Retrieved from [Link]

  • Mashima, T., et al. (2019). RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Science, 110(2), 782-791. [Link]

  • Valvezan, A. J., & Klein, P. S. (n.d.). TOPFlash/FOPFlash assays. Supplementary Information Materials and Methods. Retrieved from [Link]

  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1182. [Link]

  • LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. LipExoGen. Retrieved from [Link]

  • Major, M. B., et al. (2007). The nonredundant nature of the Axin2 regulatory network in the canonical Wnt signaling pathway. Developmental Cell, 12(5), 743-756. [Link]

  • Jho, E. H., et al. (2002). Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway. Molecular and Cellular Biology, 22(4), 1172-1183. [Link]

  • Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage. Retrieved from [Link]

  • Stanczak-Sokolowski, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3379. [Link]

  • Rivera-Carrillo, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6306. [Link]

  • Rivera-Carrillo, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Milcendeau, P., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(19), 6296. [Link]

  • Rivera-Carrillo, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-5-methyl-2-nitroanisole. PubChem. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of "4-Fluoro-2-methyl-7-nitroisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Imperative in Kinase Inhibitor Development

In the landscape of modern drug discovery, protein kinases remain a paramount target class. The development of small molecule inhibitors, however, is a double-edged sword. While offering therapeutic promise, the high degree of conservation in the ATP-binding pocket across the human kinome presents a formidable challenge: ensuring target selectivity.[1][2] An inhibitor's off-target activities, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][3] Therefore, a rigorous, multi-pronged assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of its preclinical development.[2]

This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound "4-Fluoro-2-methyl-7-nitroisoindolin-1-one" as our working example. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity against various kinases, including Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase gamma (PI3Kγ).[4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a robust selectivity assessment.

Part 1: The Broad View - In Vitro Kinome-Wide Profiling

The initial step in understanding a new inhibitor's selectivity is to cast a wide net. Large-scale biochemical screens against a panel of hundreds of kinases provide the first global snapshot of its activity spectrum. This is crucial for identifying both the primary target(s) and potential off-targets early in the discovery process.[2]

Causality of Experimental Choice:

We begin with an in vitro approach to isolate the interaction between the inhibitor and purified kinases, removing the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation). A common and effective starting concentration for a single-point screen is 1 µM or 10 µM, as this concentration is high enough to detect meaningful interactions but not so high as to cause non-specific, low-affinity binding.

Experimental Workflow: Large-Panel Kinase Screen

The workflow for an initial kinase panel screen is a systematic process designed for high-throughput analysis.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up c1 Synthesize & Purify 'this compound' c2 Prepare Stock Solution (e.g., 10 mM in DMSO) c1->c2 s1 Single-Point Screen (e.g., 1 µM) against Kinase Panel (e.g., 400+ kinases) c2->s1 s2 Measure Kinase Activity (e.g., radiometric or fluorescence-based assay) s1->s2 a1 Calculate % Inhibition vs. Vehicle Control (DMSO) s2->a1 a2 Identify 'Hits' (e.g., >80% Inhibition) a1->a2 a3 Perform Dose-Response (IC50 determination) for identified hits a2->a3 a4 Calculate Selectivity Score (e.g., S-score) a3->a4

Caption: High-level workflow for in vitro kinome-wide selectivity profiling.

Data Presentation: Interpreting the Results

The output of a large-panel screen should be summarized clearly. A table comparing the IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) for the primary target versus significant off-targets is essential.

Table 1: Hypothetical Kinome Profiling Data for "this compound"

Kinase TargetFamilyIC50 (nM)Selectivity vs. Primary Target (Fold)
CDK7 (Primary) CMGC15 1
CDK2CMGC25017
GSK3βCMGC1,20080
PI3KγPI3K3,500233
SRCTyrosine Kinase>10,000>667
ABL1Tyrosine Kinase>10,000>667
p38α (MAPK14)CMGC8,900593

This data is illustrative and does not represent real experimental results.

Part 2: The Cellular Context - Target Engagement with CETSA

While in vitro data is vital, it doesn't guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[8][9] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[10][11]

Causality of Experimental Choice:

CETSA is the logical next step as it validates the in vitro findings in a more physiologically relevant environment. It confirms that the inhibitor can permeate the cell membrane, avoid efflux, and bind to its intended target amidst a sea of other proteins. A positive thermal shift (ΔTm) provides strong evidence of direct physical interaction.[11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and grow to ~80% confluency. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles or the addition of a mild lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification: Carefully collect the supernatant and quantify the amount of the specific target protein remaining in solution using an antibody-based method like Western Blot or an ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. The resulting curves are used to determine the melting temperature (Tm) and the thermal shift (ΔTm).

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis p1 Culture Intact Cells p2 Treat with Inhibitor or Vehicle (DMSO) p1->p2 h1 Aliquot Cells p2->h1 h2 Heat Samples (Temperature Gradient) h1->h2 h3 Cool on Ice h2->h3 a1 Lyse Cells h3->a1 a2 Centrifuge to Pellet Aggregated Proteins a1->a2 a3 Collect Supernatant (Soluble Fraction) a2->a3 a4 Quantify Target Protein (e.g., Western Blot) a3->a4 a5 Plot Melt Curve & Determine ΔTm a4->a5

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparing Cellular Target Engagement

The key output is the thermal shift. A table comparing the Tm shift for the primary target and key off-targets identified in Part 1 provides a clear picture of cellular selectivity.

Table 2: Hypothetical CETSA Data for "this compound" (at 1 µM)

Protein TargetBasal Tm (°C)Tm with Inhibitor (°C)Thermal Shift (ΔTm) (°C)
CDK7 (Primary) 48.5 56.2 +7.7
CDK249.150.3+1.2
GSK3β52.352.5+0.2
GAPDH (Control)55.055.1+0.1

This data is illustrative. A minimal or non-existent thermal shift for off-targets and control proteins indicates high cellular selectivity.

Part 3: The Unbiased Approach - Proteome-Wide Off-Target Discovery

While the previous methods are excellent for evaluating known or suspected targets, they are inherently biased. To discover completely unexpected off-targets, a chemical proteomics approach is unparalleled. The "kinobeads" method is a prominent example, utilizing broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[13][14]

Causality of Experimental Choice:

This unbiased approach is critical for de-risking a compound. It can reveal interactions that would be missed by a targeted panel screen, providing a more complete safety and mechanistic profile.[14][15] The experiment is designed as a competition assay: the free inhibitor competes with the immobilized beads for binding to kinases in a cell lysate. Highly engaged targets will no longer bind to the beads and will be depleted from the final sample.

Experimental Protocol: Kinobeads Affinity Chromatography
  • Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions to preserve protein structure and activity.

  • Competitive Incubation: Aliquot the lysate. To each aliquot, add a different concentration of the free inhibitor ("this compound") or vehicle. Incubate to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown: Add kinobeads (Sepharose beads with covalently attached, non-selective kinase inhibitors) to each lysate and incubate. The beads will capture kinases whose ATP-binding sites are not occupied by the free inhibitor.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the captured kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification) to identify and quantify the proteins that were bound to the beads in each sample.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of the free inhibitor. This generates a dose-response curve, from which a cellular IC50 can be derived.

G cluster_prep Competition cluster_capture Affinity Capture cluster_analysis Analysis p1 Prepare Native Cell Lysate p2 Incubate Lysate with Dose-Response of Inhibitor p1->p2 c1 Add Kinobeads to Lysate p2->c1 c2 Wash Beads to Remove Non-specific Binders c1->c2 c3 Elute Bound Kinases c2->c3 a1 Tryptic Digestion c3->a1 a2 Quantitative LC-MS/MS a1->a2 a3 Identify & Quantify Proteins a2->a3 a4 Generate Dose-Response Curves for Each Kinase a3->a4

Caption: Workflow for unbiased off-target profiling using kinobeads.

Data Presentation: Unveiling the Full Target Space

The results are best presented as a list of all kinases for which a reliable dose-response curve could be generated, ranked by their cellular IC50 values.

Table 3: Hypothetical Kinobeads Profiling Data for "this compound"

Kinase TargetCellular IC50 (nM)Notes
CDK7 35 Confirmed primary target
CDK12280Known CDK7-related off-target
CDK2650Matches in vitro data
MAPKAPK5 (PRAK) 1,500 Novel, unexpected off-target
GSK3β2,900Matches in vitro data
PI3Kγ>20,000Not engaged in cells

This illustrative data confirms the primary target and previously identified off-targets, but also uncovers a novel, unexpected interaction with MAPKAPK5 that warrants further investigation.

Conclusion: Synthesizing a Unified Selectivity Profile

A thorough cross-reactivity assessment requires the integration of data from multiple orthogonal methods. The in vitro kinome scan provides a broad but artificial view of potential interactions. CETSA validates these interactions in a native cellular context, confirming target engagement. Finally, unbiased chemical proteomics reveals the full target landscape, including unanticipated off-targets.

For our hypothetical inhibitor, "this compound" , this three-tiered approach would allow us to confidently state that it is a potent and selective cellular inhibitor of CDK7, with measurable but significantly weaker activity against CDK2 and GSK3β. Crucially, it would also flag a novel off-target, MAPKAPK5, for further functional studies to determine if this interaction could have toxicological or therapeutic implications. This comprehensive strategy ensures a deep understanding of an inhibitor's biological activity, paving the way for its rational development as a chemical probe or clinical candidate.

References
  • Bantscheff, M., et al. (2007). "Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors." Nature Biotechnology. Available at: [Link]

  • Chen, H., et al. (2012). "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors." Journal of Chemical Information and Modeling. Available at: [Link]

  • Curtin, N. J., et al. (2004). "Isoindolinone Inhibitors of the DNA-dependent protein kinase." Bioorganic & Medicinal Chemistry Letters.
  • Eberl, H. C., et al. (2017). "Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling." Journal of Proteome Research. Available at: [Link]

  • Gorre, M. E., et al. (2001).
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., et al. (2013). "Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at: [Link]

  • Rehman, S. U., et al. (2024). "Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools." In Silico Pharmacology. Available at: [Link]

  • Vieth, M., et al. (2004). "Kinase selectivity of staurosporine." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Wang, Y., et al. (2022). "Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma." Biomedicines. Available at: [Link]

  • Werner, T., et al. (2015). "Chemical proteomics reveals target landscape of clinical kinase inhibitors." Science.
  • Al-Osta, H., et al. (2020). "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Bantscheff, M., & Lemeer, S. (2017). "Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery." Methods in Molecular Biology. Available at: [Link]

  • Bio-protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Available at: [Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity.
  • UKM Medical Molecular Biology Institute. (2022). "Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions." Available at: [Link]

  • News-Medical.Net. (2020). "Cellular Thermal Shift Assay (CETSA)." Available at: [Link]

  • Royal Society of Chemistry. (2021). "Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile." Drug Discovery Series. Available at: [Link]

  • Robers, M. B., et al. (2021). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Chemical Biology. Available at: [Link]

  • Al-Osta, H., et al. (2015). "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies." Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). "Features of selective kinase inhibitors." Chemistry & Biology.
  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., et al. (2011). "A public resource for characterizing the role of the human kinome in signal transduction.
  • Drewry, D. H., et al. (2017). "The Open-Access PKIS2: A Set of Chemical Probes for the Human Kinome." Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA." Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of "4-Fluoro-2-methyl-7-nitroisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitor Benchmarking

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] This has made them one of the most critical classes of therapeutic targets in modern drug discovery. As we identify novel chemical entities with potential kinase inhibitory activity, such as the compound "4-Fluoro-2-methyl-7-nitroisoindolin-1-one" (hereafter referred to as Compound X ), a rigorous, systematic evaluation of their performance is paramount.

This guide provides a comprehensive framework for benchmarking a novel compound against established, clinically relevant kinase inhibitors. Since no public data currently exists for the kinase-related activity of Compound X, we will treat it as a novel discovery and walk through the essential experimental workflows required to characterize its potency, selectivity, and cellular activity. This process is not merely about generating data; it's about building a story around a compound, understanding its potential, and making informed decisions for its future development.

For this guide, we will benchmark Compound X against three well-characterized inhibitors, chosen for their diverse profiles:

  • Staurosporine: A natural product that is a potent, broad-spectrum, ATP-competitive kinase inhibitor.[3][4][5][6][7] It serves as an excellent positive control for assay performance but is too non-selective for therapeutic use.

  • Dasatinib: A powerful, second-generation inhibitor of the BCR-ABL kinase, approved for Chronic Myeloid Leukemia (CML).[8][9][10] It is a multi-kinase inhibitor with a distinct selectivity profile that includes the SRC family kinases.[10]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.[11][12][13] It primarily targets VEGFR and PDGFR, among others, representing a different class of kinase targets.[11][12]

Experimental Design: A Phased Approach to Characterization

Our benchmarking strategy is a multi-stage process designed to build a comprehensive understanding of Compound X, from its direct enzymatic interactions to its effects in a cellular context. This structured workflow ensures that each step informs the next, providing a self-validating system for assessing the compound's potential.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis A Primary Screening: ADP-Glo™ Kinase Assay (Key Target Kinases) B IC50 Determination (Dose-Response Curves) A->B Potency C Broad Selectivity Profiling: KINOMEscan™ (400+ Kinases) B->C Selectivity D Target Engagement: Phospho-Protein Western Blot C->D Transition to Cellular Models E Cellular Potency: Cell Viability Assay (e.g., CellTiter-Glo®) D->E Functional Effect F Comparative Analysis & Go/No-Go Decision E->F

Caption: High-level workflow for kinase inhibitor benchmarking.

Part 1: In Vitro Biochemical Profiling — Quantifying Potency and Selectivity

The first step is to understand the direct interaction between Compound X and purified kinase enzymes. This biochemical approach provides clean, quantitative data on potency (how much of the drug is needed to inhibit the enzyme) and selectivity (which kinases it inhibits).

Methodology 1: ADP-Glo™ Kinase Assay for IC50 Determination

To measure kinase activity, we will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method.[14][15][16][17]

  • Principle of the Assay: Kinases transfer phosphate from ATP to a substrate, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in two steps. First, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP back into ATP, which then fuels a luciferase reaction that generates light. The amount of light produced is directly proportional to the kinase activity.[14][18]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X and benchmark inhibitors in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds. Add 2.5 µL of the target kinase (e.g., ABL1, SRC, VEGFR2) in the appropriate reaction buffer. Allow a 10-15 minute pre-incubation at room temperature for the compound to bind to the kinase.

  • Initiation: Start the reaction by adding 5 µL of a mixture containing the specific kinase substrate and ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation & Luminescence (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Comparative Data: Target Kinase IC50 Values

The following table presents hypothetical results for Compound X alongside known values for our benchmark inhibitors against key kinases.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
ABL1 506<1[8][10]>10,000
SRC 1506[6]0.8>1,000
VEGFR2 2,50077980[11][12]
PDGFRβ >10,000201202[11][12]
PKCα 8002.7[4]1,100>10,000

Hypothetical data for Compound X is shown in italics for illustrative purposes.

Methodology 2: KINOMEscan™ for Broad Selectivity Profiling

While IC50 values against a small panel are informative, a comprehensive understanding of selectivity is crucial to predict potential off-target effects and identify new therapeutic opportunities.[20] KINOMEscan™ is a binding assay-based platform that quantitatively measures the interaction of a compound against a large panel of kinases (over 450).[21][22][23]

  • Principle of the Assay: The technology uses an active site-directed competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. If the compound binds to the kinase's active site, it prevents the binding of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is then quantified, providing a measure of the compound's binding affinity (Kd).[22]

The results from a KINOMEscan™ profile are typically visualized as a dendrogram, providing an intuitive map of a compound's activity across the human kinome. This allows for a rapid assessment of its selectivity profile compared to inhibitors like Dasatinib, which is known to have a broad but defined target space.[10]

Part 2: Cell-Based Assays — Assessing Activity in a Biological Context

Biochemical assays are essential, but they don't tell the whole story. A compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a functional response.[24]

Signaling Pathway Context: The BCR-ABL Pathway in CML

To illustrate the principle of a cell-based assay, we will focus on the BCR-ABL pathway, which is central to Chronic Myeloid Leukemia (CML).[25][26][27] Dasatinib is a potent inhibitor of this pathway.[26] We will hypothesize that our biochemical data for Compound X suggests some activity against ABL1 and choose a BCR-ABL positive cell line (e.g., K-562) for our cellular studies.

G BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS/GAB2 BCR_ABL->GRB2 PI3K PI3K-AKT Pathway BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF-MEK-ERK Pathway RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor Dasatinib Compound X Inhibitor->BCR_ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway.[28][29]

Methodology 3: Phospho-Protein Western Blot for Target Engagement

This technique allows us to visualize whether Compound X is inhibiting the kinase inside the cell by measuring the phosphorylation of a downstream substrate.

  • Cell Culture and Treatment: Culture K-562 cells under standard conditions. Treat the cells with a dose range of Compound X, Dasatinib, or DMSO for 2-4 hours.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to a phosphorylated substrate of BCR-ABL (e.g., phospho-CRKL).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Strip the membrane and re-probe with an antibody for total CRKL as a loading control.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the phospho-CRKL signal relative to the total CRKL indicates target engagement and inhibition.

Methodology 4: Cell Viability Assay for Cellular Potency

To determine the functional consequence of kinase inhibition, we measure the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed K-562 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and the benchmark inhibitors for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate (luciferin) for a luciferase reaction that is dependent on the amount of ATP present in the well.

  • Data Acquisition: Measure luminescence. The signal is proportional to the number of viable, metabolically active cells.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of inhibitor concentration.

Comparative Data: Cellular Activity
Assay TypeCell LineCompound XDasatinibSunitinib
Target Engagement (p-CRKL IC50) K-562120 nM1-11 nM[9]N/A
Cell Viability (EC50) K-562250 nM~10 nM>10,000 nM

Hypothetical data for Compound X is shown in italics for illustrative purposes.

Synthesis and Conclusion: Building the Profile of Compound X

By integrating the data from our biochemical and cellular assays, we can now build a comprehensive profile of Compound X.

  • Potency: Based on our hypothetical data, Compound X demonstrates moderate single-digit nanomolar potency against ABL1 kinase in biochemical assays, though it is less potent than the second-generation inhibitor Dasatinib.

  • Selectivity: The compound shows a degree of selectivity, with significantly less activity against VEGFR2 and PDGFRβ compared to ABL1 and SRC. The full KINOMEscan™ profile would be critical to uncover any unexpected off-targets that could represent either liabilities or new therapeutic opportunities.

  • Cellular Activity: The compound successfully enters cells and inhibits its intended target, as shown by the reduction in p-CRKL levels. This target engagement translates into a functional anti-proliferative effect in a BCR-ABL-dependent cell line, although its cellular potency (EC50) is weaker than its biochemical potency (IC50), a common finding due to factors like cell membrane permeability and intracellular ATP concentrations.

Final Assessment: Compound X represents a promising starting point for a novel kinase inhibitor scaffold. While not as potent as Dasatinib, its distinct (hypothetical) selectivity profile may offer advantages. The next steps in its development would involve medicinal chemistry efforts to improve potency and selectivity, followed by in-depth ADME/Tox profiling and eventual in vivo efficacy studies in relevant animal models. This structured, comparative benchmarking approach is the cornerstone of making rational, data-driven decisions in the long and challenging path of drug discovery.

References

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.
  • Puccetti, E., & Ruthardt, M. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 934-939. Available from: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
  • ResearchGate. Signaling pathways activated by BCR-ABL. Scientific Diagram. Available from: [Link]

  • East Port Praha. Technologies to Study Kinases. Available from: [Link]

  • Steelman, L. S., et al. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 17(24), 7542-7550. Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Jabbour, E., & Kantarjian, H. (2014). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research, 20(13), 3377-3385. Available from: [Link]

  • Sattler, M., & Griffin, J. D. (2001). Signal transduction pathways involved in BCR-ABL transformation. Seminars in Hematology, 38(4 Suppl 11), 3-10. Available from: [Link]

  • Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 6(3), 324-343. Available from: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]

  • Rozemberczki, B., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. eLife, 11, e76435. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Shukla, S., et al. (2009). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Drug Metabolism and Disposition, 37(2), 359-365. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • ResearchGate. Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. Available from: [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Walsky, R. L., et al. (2012). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 40(7), 1334-1342. Available from: [Link]

  • ResearchGate. Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... Scientific Diagram. Available from: [Link]

  • ResearchGate. iC50 of sunitinib for different tyrosine kinase receptors. Table. Available from: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials, ensuring the well-being of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, a compound whose structural motifs—a halogenated aromatic system and a nitro group—necessitate a cautious and informed approach to waste management.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Inferred Hazard Profile:

Hazard ClassJustification
Acute Toxicity Halogenated and nitroaromatic compounds can be toxic if swallowed, inhaled, or in contact with skin.[3][4][5]
Skin/Eye Irritant Many organic compounds, particularly those with reactive functional groups, can cause skin and eye irritation or damage.[4][6]
Environmental Hazard Halogenated organic compounds are often classified as ecotoxic and can have long-lasting harmful effects on aquatic life.[1][3]

Given these potential hazards, under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[1][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

  • Chemical-resistant gloves: Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvents used with the compound.[1]

  • Safety goggles: To protect against splashes.

  • Laboratory coat: To prevent contamination of personal clothing.

All handling of the compound, especially during waste collection and spill cleanup, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[2][9] Mixing incompatible waste streams can lead to dangerous chemical reactions.[10][11]

Step 1: Designate a Waste Container Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[1][12] The container must have a secure screw-top cap.[11][13]

Step 2: Label the Container Before adding any waste, affix a "Hazardous Waste" label.[8] The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"[8]

  • An indication of the hazards (e.g., "Toxic," "Environmental Hazard")

  • The date the first waste was added

  • Your name and laboratory information

Step 3: Waste Collection

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container for "Halogenated Organic Solvents."[1][2][13] Do not mix with non-halogenated waste to prevent costly and complex disposal procedures.[2][8]

Step 4: Storage Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] This area should be away from general traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[8][12][13]

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial.

For Small Spills (contained within the fume hood):

  • Ensure your PPE is intact.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully collect the absorbent material and any contaminated debris.

  • Place the collected material into your designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills (outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your colleagues and laboratory supervisor.

  • If there is an inhalation hazard, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid (Powder, Contaminated Consumables) Waste->Solid Liquid Liquid (Solutions) Waste->Liquid SolidContainer Designated 'Halogenated Solid Waste' Container Solid->SolidContainer LiquidContainer Designated 'Halogenated Liquid Waste' Container Liquid->LiquidContainer EHS Contact Environmental Health & Safety (EHS) for Pickup SolidContainer->EHS LiquidContainer->EHS

Caption: Disposal workflow for this compound.

Final Disposal

Once the waste container is full (do not overfill), securely close the lid and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[12] Follow their specific procedures for waste handover.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research leaves a positive and lasting legacy.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Ace Waste.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Sigma-Aldrich. (2025, June 27).
  • Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25).
  • Fisher Scientific. (2009, January 19).
  • PubChem. 432320 4-Fluoro-2,3-dihydro-2-methyl-7-nitro-1H-isoindol-1-one CAS: 881415-06-1.
  • PubChem. 4-Fluoro-2-methyl-1h-indole.
  • Washington State University.
  • Braun Research Group.
  • Apollo Scientific. (2022, May 16).
  • Sigma-Aldrich. (2024, September 6).
  • Temple University.
  • PubChem. 4-Fluoro-5-methyl-2-nitroanisole.
  • Bucknell University.
  • Benchchem. Safe Handling and Disposal of Waste from 4-Methyl-5-nitrobenzene-1,2-diamine Synthesis.
  • PubChem. 4-bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one.
  • PubChem. 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole.
  • Apollo Scientific.

Sources

Navigating the Unknown: A High-Hazard Protocol for Handling 4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers at the forefront of drug discovery and chemical innovation, we frequently encounter novel molecules whose toxicological profiles are not yet defined. 4-Fluoro-2-methyl-7-nitroisoindolin-1-one is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative, high-hazard handling protocol grounded in a structural activity-based risk assessment. This guide establishes a comprehensive framework for ensuring laboratory safety by treating the compound as potentially highly toxic, biologically active, and reactive.

Our approach is built on the principle of Control Banding , where the safety and handling procedures for a substance are determined by its hazard potential, even without complete data. By analyzing the constituent functional groups of this compound, we can infer a hazard profile and implement robust controls.

Structural Hazard Analysis: Deconstructing the Risk

The potential hazards of this molecule are derived from its three key structural motifs: the aromatic nitro group, the organofluorine substituent, and the isoindolinone core.

  • Aromatic Nitro Group (-NO₂): This group is a well-known toxophore. Aromatic nitro compounds are often readily absorbed through the skin and can be toxic, with potential effects including methemoglobinemia. Many are also investigated for mutagenic or carcinogenic properties. Furthermore, poly-nitrated aromatic compounds can be energetically unstable and may pose an explosion risk under specific conditions (e.g., heat, shock), although this is a lower probability for a mono-nitro compound.

  • Aromatic Fluorine (-F): The carbon-fluorine bond is strong, but metabolic processes or improper incineration can lead to the release of highly toxic fluoride ions or hydrogen fluoride (HF).

  • Isoindolinone Core: This heterocyclic scaffold is present in numerous biologically active molecules, including the notorious thalidomide. Its presence demands the assumption of potent, uncharacterized biological activity until proven otherwise.

This analysis dictates that all handling procedures must prevent exposure via inhalation, dermal contact, and ingestion.

The Hierarchy of Controls: Engineering Safety First

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

Control TierRequired Action for this compoundRationale
Engineering Controls All manipulations (weighing, transfers, reactions) must occur inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).Prevents inhalation of airborne powders or vapors, providing the primary layer of containment.
Administrative Controls Designate a specific area within the lab for handling this compound. Ensure all users are trained on this specific high-hazard protocol. Work during normal hours and never alone.Minimizes cross-contamination and ensures procedural adherence and emergency response capability.
Personal Protective Equipment (PPE) See detailed protocol in Section 3.The last line of defense to protect the user from residual hazards not contained by engineering controls.

Core PPE Protocol: A Head-to-Toe Mandate

Given the potential for high toxicity and dermal absorption, a comprehensive PPE ensemble is mandatory.

Hand Protection: The Double-Gloving Imperative

The risk of permeation through a single glove is significant, especially with aromatic compounds. Double-gloving provides a critical safety buffer.

  • Inner Glove: Nitrile. Provides a snug fit and good chemical resistance.

  • Outer Glove: Thicker (e.g., 8 mil) nitrile or neoprene. This layer bears the brunt of any potential contamination.

  • Protocol:

    • Don the inner pair of nitrile gloves.

    • Tuck the cuff of the inner glove underneath the sleeve of your lab coat.

    • Don the outer pair of gloves over the first pair, ensuring the cuff goes over the sleeve of the lab coat.

    • Change outer gloves immediately if contamination is suspected, or at regular intervals (e.g., every 30-60 minutes) during extended procedures.

Causality: Aromatic and halogenated compounds can permeate standard nitrile gloves. The double-glove system creates a "time-to-breakthrough" buffer, and the protocol of changing the outer glove minimizes the risk of unseen contamination reaching the inner glove and, ultimately, the skin.

Body and Eye Protection
  • Primary Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.

  • Secondary Eye/Face Protection: When handling the solid powder outside of a glovebox or during any transfer process with a risk of splashing, a full-face shield must be worn over safety glasses.

  • Body Protection: A flame-resistant (FR) lab coat is required. A chemically resistant apron made of a material like neoprene should be worn over the lab coat. Ensure all clothing covers the legs and that shoes are fully enclosed and made of a non-permeable material.

Respiratory Protection

While the fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific scenarios, such as cleaning up a significant spill outside of containment.

  • Required Respirator: A NIOSH-approved air-purifying respirator (APR) with a combination cartridge for organic vapors and particulates (P100 rating) is necessary for emergency situations.

  • Fit Testing: All users who may need to wear a respirator must be medically cleared and have undergone a formal fit test as per OSHA standard 29 CFR 1910.134.

Procedural Workflow & Disposal Plan

The following workflow visualizes the mandatory safety checks and decision points when handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start Begin Work verify_hood Verify Fume Hood Certification & Flow start->verify_hood don_ppe Don Full PPE (Double Gloves, Coat, Glasses) verify_hood->don_ppe Pass designate_area Designate & Prepare Work Area don_ppe->designate_area weigh Weigh Compound in Hood (Use secondary containment) designate_area->weigh dissolve Dissolve/Transfer (Keep sash low) weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces with Verified Solvent reaction->decontaminate doff_ppe Doff PPE (Outer -> Inner) decontaminate->doff_ppe dispose Segregate Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end End Work wash->end

Caption: High-hazard chemical handling workflow.

Waste Disposal

All waste generated must be treated as acutely toxic.

  • Solid Waste: All contaminated solids (gloves, weigh paper, pipette tips) must be placed in a dedicated, sealed hazardous waste container labeled "Acutely Toxic Halogenated and Nitrated Organic Solid Waste."

  • Liquid Waste: All solutions containing the compound must be disposed of in a dedicated, sealed hazardous waste container labeled "Acutely Toxic Halogenated and Nitrated Organic Liquid Waste."

  • Sharps: Contaminated needles or sharp implements must be placed in a designated sharps container for hazardous chemical waste.

Never mix this waste with other streams. Consult your institution's Environmental Health & Safety (EHS) department for final pickup and disposal procedures.

Emergency Operational Plan

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and PPE. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Spill Response:

  • Small Spill (<1g, contained in fume hood):

    • Alert others in the area.

    • Using appropriate PPE, cover the spill with an absorbent material rated for chemical spills (do not use paper towels).

    • Gently collect the material into a dedicated hazardous waste bag or container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Large Spill (>1g or outside of fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and call your institution's EHS emergency number.

    • Do not attempt to clean it up yourself. Wait for the trained emergency response team.

This protocol represents a necessary standard of care when faced with the unknown. By adhering to these rigorous engineering controls, personal protective measures, and operational plans, you build a self-validating system of safety that protects you and your colleagues while enabling the vital work of scientific discovery.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Safety Data Sheets. Department of Chemistry. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection - 1910.134. U.S. Department of Labor. Retrieved from: [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Fluorine and Compounds. NIOSH Pocket Guide to Chemical Hazards. Retrieved from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). ToxFAQs™ for Nitroaromatics. U.S. Department of Health and Human Services. Retrieved from: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methyl-7-nitroisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methyl-7-nitroisoindolin-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.